3,4-Dihydroxyphenyl propionic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C9H10O4 |
|---|---|
Molecular Weight |
182.17 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10O4/c1-5(9(12)13)6-2-3-7(10)8(11)4-6/h2-5,10-11H,1H3,(H,12,13) |
InChI Key |
UYRNFBHAWUOWGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
3,4-Dihydroxyphenylpropionic Acid: A Technical Guide to its Natural Sources, Bioavailability, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dihydroxyphenylpropionic acid (DHPPA), also known as dihydrocaffeic acid, is a phenolic compound of significant interest due to its antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the natural sources of DHPPA, its bioavailability in humans, and its modulation of key cellular signaling pathways. Quantitative data on DHPPA concentration in various plant materials are summarized, and detailed experimental protocols for its extraction and analysis are provided. Furthermore, this guide elucidates the signaling cascades influenced by DHPPA, offering a foundation for future research and therapeutic development.
Natural Sources of 3,4-Dihydroxyphenylpropionic Acid
3,4-Dihydroxyphenylpropionic acid is found in a variety of plant-based foods. However, it is crucial to note that a significant portion of DHPPA in the human body is not directly consumed but is a product of the gut microbiota's metabolism of more complex polyphenols, such as chlorogenic acid and procyanidins. Foods rich in these precursors are therefore indirect but major sources of bioavailable DHPPA.
Table 1: Quantitative Concentration of 3,4-Dihydroxyphenylpropionic Acid in Various Natural Sources
| Plant Material | Common Name | Part Used | Concentration |
| Polyscias murrayi | Australian Rainforest Tree | Flowers | 352.32 mg/kg (fresh weight) |
| Olea europaea | Black Olives | Pericarp | 1.790 ± 0.030 g/kg (dry weight) |
| Rosa roxburghii | Chestnut Rose | Juice | 0.3 g/L |
| Malus domestica / Pyrus communis | Asturian Ciders | Fruit | 26 - 150 mg/L |
| Nepeta teydea | - | Roots | 10.53 mg/kg (freeze-dried) |
| Lindera glauca | - | Aerial Part | 0.306 mg/kg (dry weight) |
| Isatis tinctoria | Dyer's Woad | Leaves | 0.03 mg/kg (dry weight) |
| Olea europaea | Olive Brine | - | 0.183 ± 0.001 g/L |
This table summarizes the available quantitative data for DHPPA in various natural sources.
Primary dietary precursors to DHPPA include chlorogenic acid, found abundantly in coffee, apples, pears, blueberries, cherries, potatoes, tomatoes, and sweet potatoes.[1] Flavanols and proanthocyanidins (B150500), present in cocoa, grapes, and red wine, are also metabolized to DHPPA by the intestinal flora.
Bioavailability of 3,4-Dihydroxyphenylpropionic Acid
The bioavailability of DHPPA is intrinsically linked to the metabolism of its dietary precursors by the gut microbiota. While direct oral intake of DHPPA from foods does occur, the transformation of more complex polyphenols in the colon is a primary contributor to its systemic levels.
Upon consumption of polyphenol-rich foods, unabsorbed precursors travel to the large intestine, where they are hydrolyzed and transformed by bacterial enzymes into smaller phenolic acids, including DHPPA.[2][3] This microbial metabolite is then absorbed into the bloodstream.
Studies have detected DHPPA in human plasma and urine following the ingestion of coffee and other polyphenol-containing products, confirming its bioavailability.[4] For instance, urinary excretion of DHPPA has been shown to increase after consumption of rye bread and grape seed polyphenols.[1][5] However, specific pharmacokinetic parameters such as maximum plasma concentration (Cmax) and time to reach maximum concentration (Tmax) for DHPPA itself are not extensively documented and are often reported in the context of the parent compounds. The urinary excretion of DHPPA and other polyphenol metabolites can vary significantly among individuals, likely due to differences in gut microbiome composition and dietary habits.[6][7]
Experimental Protocols
Extraction of 3,4-Dihydroxyphenylpropionic Acid from Plant Material
Objective: To extract DHPPA from plant tissues for subsequent quantification.
Method 1: Ultrasonic-Assisted Extraction
-
Sample Preparation: Dry the plant material at 40-50°C to a constant weight and grind it into a fine powder (40-60 mesh).
-
Extraction:
-
Weigh 1.0 g of the powdered plant material into an extraction vessel.
-
Add 20 mL of 80% methanol (B129727).
-
Place the vessel in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature.
-
-
Separation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collection: Collect the supernatant. Repeat the extraction process on the residue twice more.
-
Concentration: Combine the supernatants and evaporate the solvent under reduced pressure.
-
Reconstitution: Reconstitute the dried extract in a known volume of the mobile phase for HPLC analysis.
Method 2: Microwave-Assisted Extraction
-
Sample Preparation: Prepare the plant material as described in Method 1.
-
Extraction:
-
Place 1.0 g of the powdered material into a microwave extraction vessel.
-
Add 20 mL of 60% aqueous ethanol.
-
Set the microwave power to 500 W and extract for 5 minutes.
-
-
Separation: After cooling, filter the mixture to separate the extract from the solid residue.
-
Concentration and Reconstitution: Concentrate the extract and reconstitute as described in Method 1.
Quantification of 3,4-Dihydroxyphenylpropionic Acid by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration of DHPPA in the prepared extracts.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (e.g., 1% acetic acid in water) and solvent B (acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a series of standard solutions of DHPPA of known concentrations to generate a calibration curve.
-
Quantification: Inject the filtered extract and quantify the amount of DHPPA by comparing the peak area with the calibration curve.
Extraction and Quantification of DHPPA from Human Urine
Objective: To measure DHPPA levels in urine as a biomarker of intake.
-
Sample Preparation:
-
Thaw frozen urine samples.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to remove precipitates.
-
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode cation exchange or a polymeric reversed-phase SPE cartridge with methanol, followed by equilibration with acidified water (pH 3-4).
-
Load the pre-treated urine sample onto the cartridge.
-
Wash the cartridge with acidified water and then with methanol to remove interferences.
-
Elute DHPPA with ammoniated methanol.[8]
-
-
Analysis by LC-MS/MS:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
Use a C18 column and a gradient elution with a mobile phase consisting of water with 0.1% formic acid and acetonitrile/isopropyl alcohol.[9]
-
Signaling Pathways Modulated by 3,4-Dihydroxyphenylpropionic Acid
Emerging research indicates that DHPPA exerts its biological effects by modulating key cellular signaling pathways, particularly those involved in inflammation and immune responses.
Inhibition of Histone Deacetylase (HDAC) and the NF-κB Pathway
A significant mechanism of action for DHPPA is its ability to inhibit the activity of histone deacetylases (HDACs).[9][10] HDACs are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, DHPPA can indirectly influence the transcription of various genes, including those involved in inflammation.
This inhibition of HDAC activity by DHPPA has been shown to suppress the pro-inflammatory response in macrophages.[9] This effect is, at least in part, mediated through the downstream regulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][11] NF-κB is a key transcription factor that controls the expression of numerous pro-inflammatory cytokines and chemokines. The inhibition of HDACs by DHPPA leads to a reduction in NF-κB activation, thereby attenuating the inflammatory cascade.
Potential Modulation of the MAPK Pathway
While direct evidence for DHPPA's effect on the Mitogen-Activated Protein Kinase (MAPK) pathway is still developing, studies on the closely related compound, 3,4-dihydroxyphenylacetic acid (DHAA), have shown its ability to inhibit the MAPK-MLCK signaling pathway.[12][13] The MAPK pathway is another critical regulator of cellular processes, including inflammation, proliferation, and apoptosis. Given the structural similarity and common metabolic origin of DHPPA and DHAA, it is plausible that DHPPA may also exert some of its biological effects through the modulation of MAPK signaling. Further research is warranted to explore this potential mechanism.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the extraction and quantification of DHPPA from a plant source.
Conclusion
3,4-Dihydroxyphenylpropionic acid is a noteworthy phenolic compound with significant natural dietary exposure, primarily through the microbial metabolism of common polyphenols. Its bioavailability is well-established, and its biological activity, particularly its anti-inflammatory effects through the inhibition of the HDAC/NF-κB pathway, presents a compelling case for its further investigation as a potential therapeutic agent. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to advance the understanding and application of DHPPA in human health.
References
- 1. Frontiers | Urinary metabolites as biomarkers of dietary intake: a systematic review [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In vitro catabolism of 3',4'-dihydroxycinnamic acid by human colonic microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Supplementation with grape seed polyphenols results in increased urinary excretion of 3-hydroxyphenylpropionic Acid, an important metabolite of proanthocyanidins in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchportal.lih.lu [researchportal.lih.lu]
- 7. Urinary excretions of 34 dietary polyphenols and their associations with lifestyle factors in the EPIC cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. The gut microbial metabolite, 3,4-dihydroxyphenylpropionic acid, alleviates hepatic ischemia/reperfusion injury via mitigation of macrophage pro-inflammatory activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone deacetylase 3 (HDAC 3) as emerging drug target in NF-κB-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3,4-Dihydroxyphenylacetic acid ameliorates gut barrier dysfunction via regulation of MAPK-MLCK pathway in type 2 diabetes mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
3,4-Dihydroxyphenylpropionic Acid: A Gut Microbial Metabolite of Polyphenols as a Modulator of Cellular Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
3,4-Dihydroxyphenylpropionic acid (DHPPA), also known as dihydrocaffeic acid, is a prominent and biologically active metabolite produced by the human gut microbiota from the biotransformation of dietary polyphenols.[1][2] Found in a variety of plant-based foods such as fruits, vegetables, whole grains, coffee, and tea, polyphenols undergo extensive metabolism by colonic bacteria, leading to the formation of simpler phenolic compounds like DHPPA.[1][3] Emerging evidence highlights the significant role of DHPPA in mediating the health benefits associated with polyphenol consumption, particularly its potent anti-inflammatory and neuroprotective properties. This technical guide provides a comprehensive overview of DHPPA, focusing on its metabolism, key biological activities, underlying molecular mechanisms, and detailed experimental protocols for its study. The information presented is intended to support researchers, scientists, and drug development professionals in advancing the understanding and potential therapeutic application of this key microbial metabolite.
Metabolism of Polyphenols to 3,4-Dihydroxyphenylpropionic Acid
Dietary polyphenols, such as flavonoids and phenolic acids, are often poorly absorbed in the small intestine. Upon reaching the colon, they are extensively metabolized by the gut microbiota.[4] The production of DHPPA is a multi-step process involving various bacterial enzymes that catalyze reactions such as hydrolysis, reduction, and dehydroxylation. For instance, chlorogenic acid, abundant in coffee, is hydrolyzed to caffeic acid, which is then reduced by gut bacteria to form DHPPA.[1][5] Similarly, other polyphenols like procyanidins and catechins can also serve as precursors.[6] The primary bacteria responsible for this bioconversion include species from the genera Lactobacillus and Bifidobacterium.[1]
Key Biological Activities and Mechanisms of Action
DHPPA exhibits a range of biological activities, with its anti-inflammatory and neuroprotective effects being the most extensively studied.
Anti-inflammatory Effects
DHPPA has been demonstrated to suppress pro-inflammatory responses in macrophages.[7][8] This is achieved, at least in part, through the inhibition of histone deacetylase (HDAC) activity.[7][8] DHPPA does not directly bind to HDACs but rather inhibits their phosphorylation, leading to a decrease in their enzymatic activity.[9] This results in the suppression of pro-inflammatory genes, including those encoding for cytokines such as TNF-α and IL-6.[7]
Neuroprotective Effects
DHPPA has been shown to protect neuronal cells from oxidative stress-induced apoptosis.[10] It mitigates the accumulation of reactive oxygen species (ROS) and preserves mitochondrial function. The neuroprotective mechanism involves the activation of the Keap1/Nrf2/HO-1 signaling pathway, a critical endogenous antioxidant response element.[11]
Quantitative Data
The following tables summarize quantitative data from key studies on the biological effects of DHPPA.
Table 1: Anti-inflammatory Effects of DHPPA on Macrophages
| Cell Line | Treatment | Concentration | Effect | Reference |
| BMDMs and RAW264.7 | LPS + DHPPA | 20 µmol/L | Significantly suppressed the mRNA levels of key pro-inflammatory cytokines and chemokines. | [7] |
| Hepatic Macrophages (in vivo) | DHPPA | 100 mg/kg | Significantly suppressed the expression of pro-inflammatory factors in mice that underwent hepatic I/R surgery. | [7] |
Table 2: Neuroprotective Effects of DHPPA on Neuronal Cells
| Cell Line | Stressor | DHPPA Concentration | Effect | Reference |
| SH-SY5Y | Aβ(1–42)/Cu2+/AA | 0.5, 4, 10 µM | Markedly decreased the expressions of P-Erk and P-P38, and increased P-AKT expression. | [11] |
| SH-SY5Y | Aβ(1–42)/Cu2+/AA | 0.5, 4, 10 µM | Decreased the amount of detectable Keap1 and increased nuclear Nrf2 and HO-1 expression. | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of DHPPA.
Quantification of DHPPA in Biological Samples by LC-MS/MS
This protocol is adapted from a study analyzing DHPPA in mouse liver samples.[7]
Sample Preparation:
-
Homogenize liver tissue in 9-fold (w/v) of water with ultrasonic extraction for 10 minutes.
-
Add methanol (B129727) to the homogenate and centrifuge at 13,000 ×g for 10 minutes at 4°C.
-
Collect the supernatant and dry it under a stream of nitrogen gas.
-
Re-dissolve the dried extract in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters:
-
LC System: Prelude SPLC™ system (Thermo Fisher Scientific)
-
Column: ACQUITY UPLC BEH C18 1.7 µm (2.1 mm × 100 mm) with a VanGuard pre-column (2.1 mm × 5 mm)
-
Column Temperature: 40°C
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/isopropyl alcohol (90:10, v/v)
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0–1 min: 5% B
-
1–12 min: 5%–80% B
-
12–15 min: 80%–95% B
-
15–16 min: 95%–100% B
-
16–18 min: 100% B
-
18–20 min: 100%–5% B
-
-
Mass Spectrometer: Thermo TSQ Vantage triple quadrupole mass spectrometer
-
Data Analysis: QuanMET (v2.0; Metabo-Profile, Shanghai, China)
Assessment of Anti-inflammatory Effects in Macrophages
This protocol is based on the methodology used to study the anti-inflammatory effects of DHPPA on bone marrow-derived macrophages (BMDMs) and RAW264.7 cells.[7]
Cell Culture and Treatment:
-
Culture BMDMs in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin (B12071052), and 20 ng/mL M-CSF. Culture RAW264.7 cells in DMEM with 10% FBS and 1% penicillin-streptomycin. Incubate cells at 37°C in a 5% CO2 atmosphere.
-
Seed cells in appropriate culture plates and allow them to adhere.
-
To induce an inflammatory response, stimulate the cells with 100 ng/mL lipopolysaccharide (LPS) for 6 hours.
-
For treatment, pre-incubate the cells with 20 µmol/L DHPPA for a specified time before adding LPS.
Analysis of Gene Expression (qRT-PCR):
-
Isolate total RNA from the cells using a suitable method (e.g., TRIzol).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using primers for target pro-inflammatory genes (e.g., TNF-α, IL-6) and a housekeeping gene for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression.
HDAC Activity Assay:
-
Lyse the treated cells and collect the nuclear extract.
-
Measure HDAC enzymatic activity using a commercially available HDAC activity assay kit according to the manufacturer's instructions.
Evaluation of Neuroprotective Effects in Neuronal Cells
This protocol is a general guide based on studies investigating the neuroprotective effects of polyphenol metabolites against oxidative stress.[10][11]
Cell Culture and Induction of Oxidative Stress:
-
Culture SH-SY5Y human neuroblastoma cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.
-
Seed the cells in culture plates.
-
To induce oxidative stress, treat the cells with an appropriate agent such as hydrogen peroxide (H2O2) or a combination of amyloid-beta peptide (Aβ), copper, and ascorbic acid (AA).[11] The concentration and duration of treatment should be optimized to induce a significant but not complete loss of cell viability.
Assessment of Cell Viability (MTT Assay):
-
After treatment with the stressor and/or DHPPA, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
Measurement of Intracellular Reactive Oxygen Species (ROS):
-
After treatment, incubate the cells with a fluorescent probe for ROS, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates higher levels of intracellular ROS.
Conclusion and Future Directions
3,4-Dihydroxyphenylpropionic acid, a key gut microbial metabolite of dietary polyphenols, demonstrates significant anti-inflammatory and neuroprotective activities. Its mechanism of action, particularly the inhibition of HDAC phosphorylation, presents a novel target for therapeutic intervention in inflammatory and neurodegenerative diseases. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the biological effects and therapeutic potential of DHPPA.
Future research should focus on:
-
Elucidating the full spectrum of signaling pathways modulated by DHPPA.
-
Investigating the synergistic effects of DHPPA with other microbial metabolites.
-
Conducting pre-clinical and clinical studies to evaluate the therapeutic efficacy of DHPPA in relevant disease models.
-
Developing strategies to enhance the production of DHPPA in the gut through dietary interventions or probiotics.
A deeper understanding of the role of DHPPA in host-microbe interactions will be crucial for the development of novel, microbiota-targeted therapeutic strategies for a range of chronic diseases.
References
- 1. DHPPA (dihydroxyphenylpropionic acid) - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. gsartor.org [gsartor.org]
- 3. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyphenols Bioactive Metabolites, and Their Anti-Biofilm and Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Graphviz [graphviz.org]
- 7. The gut microbial metabolite, 3,4-dihydroxyphenylpropionic acid, alleviates hepatic ischemia/reperfusion injury via mitigation of macrophage pro-inflammatory activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The gut microbial metabolite, 3,4-dihydroxyphenylpropionic acid, alleviates hepatic ischemia/reperfusion injury via mitigation of macrophage pro-inflammatory activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Anti-inflammatory Effects of 3,4-Dihydroxyphenylpropionic Acid
Introduction
3,4-Dihydroxyphenylpropionic acid (DHPPA), also known as hydrocaffeic acid, is a phenolic acid that has garnered significant attention for its potent anti-inflammatory and antioxidant properties.[1] It is a gut microbial metabolite of dietary polyphenols, such as chlorogenic and caffeic acids.[2][3] This technical guide provides a comprehensive overview of the anti-inflammatory mechanisms of DHPPA, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Core Mechanisms of Action
DHPPA exerts its anti-inflammatory effects through multiple molecular mechanisms, primarily by modulating key signaling pathways and reducing oxidative stress. The principal mechanisms identified are the inhibition of histone deacetylase (HDAC) activity, and the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2][4]
-
Inhibition of Histone Deacetylase (HDAC) Activity: DHPPA has been shown to suppress the pro-inflammatory activation of macrophages by inhibiting HDAC activity.[4][5] This inhibition is not direct but occurs through the reduction of HDAC1 phosphorylation, specifically at Ser393.[6] By decreasing HDAC activity, DHPPA modulates the expression of inflammatory genes.[4][6]
-
Modulation of NF-κB and MAPK Signaling Pathways: DHPPA has been found to inhibit the activation of the NF-κB pathway, a crucial regulator of the inflammatory response.[2][7] It also modulates the MAPK pathway, which is involved in cellular responses to a variety of stimuli, including pro-inflammatory cytokines.[1][2] Studies have shown that DHPPA can reduce the phosphorylation of p38 MAPK, thereby preventing UV-induced skin damage.[1]
-
Antioxidant Activity: DHPPA is a potent antioxidant that can neutralize harmful free radicals and protect cells from oxidative damage.[1] It has been shown to attenuate reactive oxygen species (ROS) levels in neuronal cells stimulated by lipopolysaccharide (LPS).[8]
-
Epigenetic Modification: Recent studies suggest that DHPPA can act as an epigenetic modifier. It has been shown to downregulate the expression of IL-6, a pro-inflammatory cytokine, in human peripheral blood mononuclear cells (PBMCs) by promoting the methylation of CpG motifs in the IL-6 promoter region.[9]
Data Presentation: Quantitative Anti-inflammatory Effects
The following tables summarize the key quantitative data on the anti-inflammatory effects of DHPPA from various in vitro and in vivo studies.
Table 1: In Vitro Effects of DHPPA on LPS-Stimulated RAW 264.7 Macrophages
| Concentration of DHPPA (µM) | Inhibition of Nitrite Production (%) | Reference |
| 50 | 10.49 | [2] |
| 300 | 30.97 | [2] |
Table 2: In Vitro Effects of DHPPA on IL-1β-Stimulated Chondrocytes
| Marker | Treatment | Observation | Reference |
| iNOS | IL-1β + DHPPA | Upregulation prevented | [2] |
| IL-6 | IL-1β + DHPPA | Upregulation prevented | [2] |
| MMPs (MMP1, MMP3, MMP13) | IL-1β + DHPPA | Upregulation inhibited | [2] |
| Aggrecan | IL-1β + DHPPA | Downregulation counteracted | [2] |
| Collagen II | IL-1β + DHPPA | Downregulation counteracted | [2] |
| SOX9 | IL-1β + DHPPA | Downregulation counteracted | [2] |
Note: DHPPA was shown to protect against the inflammatory and degradative effects of IL-1β on the extracellular matrix of chondrocytes.[2]
Table 3: In Vivo Effects of DHPPA in a Murine Model of Hepatic Ischemia/Reperfusion Injury (HIRI)
| Treatment | Parameter | Observation | Reference |
| 100 mg/kg DHPPA | Serum Transaminases | Significantly reduced | [4] |
| 100 mg/kg DHPPA | Hepatic MPO Activity | Significantly reduced | [4] |
| 100 mg/kg DHPPA | mRNA levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in liver tissue | Significantly decreased | [4] |
Table 4: Effects of DHPPA on Pro-inflammatory Cytokine Secretion in LPS-Stimulated Human Peripheral Blood Mononuclear Cells (PBMCs)
| Cytokine | DHPPA Treatment | Mean Inhibition (%) | Reference |
| TNF-α | Pre-treatment with 3,4-DHPPA | 84.9 | [10] |
| IL-6 | Pre-treatment with 3,4-DHPPA | 88.8 | [10] |
| IL-1β | Pre-treatment with 3,4-DHPPA | 93.1 | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on the anti-inflammatory effects of DHPPA.
In Vitro Anti-inflammatory Assay in Macrophages (RAW 264.7)
-
Cell Culture: RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.[2]
-
LPS Stimulation: To induce an inflammatory response, macrophages are stimulated with lipopolysaccharide (LPS) at a concentration of 100 ng/mL for a specified duration (e.g., 6 hours for cytokine analysis or 24 hours for nitric oxide measurement).[4]
-
DHPPA Treatment: Cells are pre-treated with various concentrations of DHPPA (e.g., 20 µM, 50 µM, 300 µM) for a specific time before LPS stimulation.[2][4]
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the percentage of inhibition is calculated relative to the LPS-stimulated control group.
-
Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from the cells, and cDNA is synthesized. qRT-PCR is then performed to measure the mRNA expression levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4]
In Vitro Anti-inflammatory Assay in Chondrocytes
-
Cell Culture: Primary chondrocytes are isolated and cultured in an appropriate medium.
-
IL-1β Stimulation: Chondrocytes are pre-treated with DHPPA (e.g., 40 µM) for 24 hours, followed by stimulation with interleukin-1 beta (IL-1β) at a concentration of 5 ng/mL.[2] The duration of stimulation varies depending on the endpoint (e.g., 15 minutes for signaling pathway analysis or 24 hours for marker expression).[2]
-
Gene Expression Analysis: The expression of pro-inflammatory markers (iNOS, IL-6), cartilage-degrading enzymes (MMPs), and extracellular matrix components (Aggrecan, Collagen II) is analyzed using methods like qRT-PCR.[2]
In Vivo Murine Model of Hepatic Ischemia/Reperfusion Injury (HIRI)
-
Animal Model: A murine model of HIRI is established through ischemia/reperfusion surgery.[4][5]
-
DHPPA Administration: Mice are administered DHPPA (e.g., 100 mg/kg) by oral gavage once a day for 3 days prior to the HIRI procedure.[4][5]
-
Surgical Procedure: The procedure involves clamping the portal triad (B1167595) to induce ischemia, followed by reperfusion.
-
Analysis: Following the procedure, various parameters are assessed:
-
Serum Analysis: Blood samples are collected to measure the levels of serum transaminases (ALT, AST) as indicators of liver injury.[4]
-
Myeloperoxidase (MPO) Activity: Liver tissue is analyzed for MPO activity, a marker of neutrophil infiltration.[4]
-
Histological Analysis: Liver sections are stained with Hematoxylin and Eosin (H&E) to evaluate tissue damage.[4]
-
qRT-PCR: The mRNA levels of key cytokines and chemokines in the liver tissue are quantified.[4]
-
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by DHPPA and a typical experimental workflow.
Caption: DHPPA's inhibition of NF-κB and MAPK signaling pathways.
Caption: DHPPA's indirect inhibition of HDAC1 activity.
Caption: General workflow for in vitro anti-inflammatory assessment.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The gut microbial metabolite, 3,4-dihydroxyphenylpropionic acid, alleviates hepatic ischemia/reperfusion injury via mitigation of macrophage pro-inflammatory activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The gut microbial metabolite, 3,4-dihydroxyphenylpropionic acid, alleviates hepatic ischemia/reperfusion injury via mitigation of macrophage pro-inflammatory activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity of Microbial-Derived Phenolic Acids and Their Conjugates against LPS-Induced Damage in Neuroblastoma Cells and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of 3(3,4-dihydroxy-phenyl) propionic acid as a novel microbiome-derived epigenetic modifier in attenuation of immune Inflammatory response in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (TEST) Dipòsit Digital UB: Dihydroxylated phenolic acids derived from microbial metabolism reduce lipopolysaccharide-stimulated cytokine secretion by human peripheral blood mononuclear cells [dipositint.ub.edu]
physical and chemical properties of dihydrocaffeic acid
An In-depth Technical Guide to Dihydrocaffeic Acid: Physical, Chemical, and Biological Properties
Introduction
Dihydrocaffeic acid (DHCA), also known as 3-(3,4-dihydroxyphenyl)propanoic acid, is a phenolic acid and a key metabolite of caffeic acid and chlorogenic acid.[1][2] Found in various plant-based foods and beverages, it has garnered significant scientific interest for its potent antioxidant and anti-inflammatory properties.[1][3] This technical guide provides a comprehensive overview of the , its biological activities, and detailed experimental protocols for its evaluation, tailored for researchers, scientists, and drug development professionals.
Physical and Chemical Properties
Dihydrocaffeic acid is a white to beige or orange powder.[4][5] It is a natural product containing a catechol group with an α,β-unsaturated carboxylic acid chain.[6][7] Key physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₄ | [8] |
| Molecular Weight | 182.17 g/mol | [4][5][9] |
| Melting Point | 136-139 °C | [4][5][6][8][9] |
| Boiling Point | 418 °C | [6] |
| Solubility | Soluble in water (42.8 g/L) and ethanol (B145695).[4][5][8][10] Slightly soluble in nonpolar organic solvents.[4][5][10] Soluble in DMSO (250 mg/mL) and Methanol (B129727).[7][11] | [4][5][7][8][10][11] |
| Appearance | White to beige to orange powder; Brown solid | [4][5][6][7] |
| ¹H NMR | Spectra available. Shifts observed at (600 MHz, Water, pH 7.00) ppm: 2.97, 3.13, 6.81, 6.73, 3.91, 3.12, 3.16, 3.92, 0.00, 6.89, 6.88, 3.00, 6.71, 3.93, 2.96, 6.82, 2.99, 3.15. | [9][12] |
| ¹³C NMR | Spectra available. | [9] |
Biological Activities
Antioxidant Properties
Dihydrocaffeic acid is recognized for its potent antioxidant activity, acting as a powerful scavenger of harmful free radicals, thereby protecting cells from oxidative damage.[3][13] This activity is crucial for preventing chronic diseases and supporting overall cellular health.[3] Studies have shown that it can diminish the oxidation of cellular components and decrease intracellular oxidation.[13] In some assays, dihydrocaffeic acid has demonstrated higher antioxidant activity than its precursor, caffeic acid.[14][15]
| Assay Type | Parameter | Value | Reference Compound |
| DPPH | IC₅₀ | 0.44 mM | - |
| ABTS | IC₅₀ | 0.49 mM | - |
| TEAC (ABTS) | TEAC (5 min) | 1.16 | Trolox |
| TEAC (ABTS) | TEAC (20 min) | 1.41 | Trolox |
-
IC₅₀ (Half maximal inhibitory concentration): The concentration of dihydrocaffeic acid required to scavenge 50% of the free radicals in the assay. A lower IC₅₀ value indicates higher antioxidant activity.[1]
-
TEAC (Trolox Equivalent Antioxidant Capacity): Indicates the antioxidant capacity of dihydrocaffeic acid relative to the water-soluble vitamin E analog, Trolox.[1]
Anti-inflammatory and Chondroprotective Effects
Dihydrocaffeic acid exhibits significant anti-inflammatory capabilities by targeting key cellular pathways involved in the inflammatory response.[3] It has been shown to reduce the expression of pro-inflammatory cytokines such as IL-1β, IL-6, IL-8, and TNF-α.[10] In the context of osteoarthritis, dihydrocaffeic acid has demonstrated chondroprotective effects by inhibiting inflammation and cartilage degradation.[16][17] This is achieved by blocking the activation of the NF-κB and MAPK signaling pathways.[16][17] However, some studies have indicated that in certain cell models, such as TNF-α stimulated HepG2 cells, dihydrocaffeic acid did not exhibit significant anti-inflammatory activity.[10][18]
Signaling Pathways
Dihydrocaffeic acid exerts its biological effects by modulating key cellular signaling pathways. Its anti-inflammatory action is largely attributed to the inhibition of the NF-κB and MAPK pathways, which are central to the inflammatory response.
Caption: DHCA inhibits NF-κB and MAPK signaling pathways.
Experimental Protocols
Detailed methodologies for common assays used to determine the antioxidant capacity of dihydrocaffeic acid are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is a widely used method to assess the free radical scavenging activity of antioxidants. DPPH is a stable free radical that is neutralized by accepting a hydrogen atom or an electron from an antioxidant, leading to a color change from purple to yellow, which is measured spectrophotometrically.[1][19]
Methodology:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark, amber-colored bottle to prevent degradation from light.[1]
-
Preparation of Dihydrocaffeic Acid Solutions: Prepare a stock solution of dihydrocaffeic acid in methanol. From the stock solution, prepare a series of dilutions to be tested.[1]
-
Assay Procedure (96-well plate):
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.[1]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[1]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of dihydrocaffeic acid.[15]
-
Caption: General workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.[20]
Methodology:
-
Preparation of ABTS Radical Cation (ABTS•⁺) Solution:
-
Preparation of Working Solution: Dilute the ABTS•⁺ solution with a suitable solvent (e.g., ethanol or PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[1]
-
Assay Procedure (96-well plate):
-
Incubation: Incubate the plate at room temperature for a set time (e.g., 6 minutes).[1]
-
Measurement: Measure the absorbance at 734 nm.[1]
-
Calculation: Calculate the percentage of inhibition and the IC₅₀ value as described in the DPPH assay protocol.[1]
Cell-Based Antioxidant Assay (DCFH-DA Method)
Principle: This assay measures the ability of a compound to inhibit intracellular generation of reactive oxygen species (ROS). The cell-permeable 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidants scavenge ROS, thereby inhibiting the formation of DCF.[22][23]
Methodology:
-
Cell Seeding: Seed a suitable adherent cell line (e.g., HepG2, HeLa) into a black, clear-bottom 96-well plate and incubate for 24 hours to allow for attachment.[23][24]
-
Compound and Probe Incubation:
-
Remove the growth medium and wash the cells with Phosphate-Buffered Saline (PBS).[23]
-
Add 100 µL of treatment media containing 25 µM DCFH-DA and various concentrations of dihydrocaffeic acid to the cells. Include a positive control (e.g., Quercetin) and a vehicle control.[23]
-
Incubate for 30-60 minutes at 37°C.[24]
-
-
Induction of Oxidative Stress:
-
Fluorescence Measurement: Measure the fluorescence intensity kinetically over a period (e.g., 1 hour) using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[23][24]
-
Data Analysis:
Caption: General workflow for a cell-based antioxidant assay.
Conclusion
Dihydrocaffeic acid is a promising natural compound with well-documented antioxidant and anti-inflammatory properties. Its favorable physical and chemical characteristics, combined with its biological activities, make it a subject of considerable interest for applications in nutraceuticals, cosmeceuticals, and as a lead compound in drug discovery and development. The standardized protocols provided herein offer a robust framework for the continued investigation and characterization of this and other phenolic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Dihydrocaffeic Acid—Is It the Less Known but Equally Valuable Phenolic Acid? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydrocaffeic acid | 1078-61-1 [chemicalbook.com]
- 7. usbio.net [usbio.net]
- 8. Dihydrocaffeic acid - Wikipedia [en.wikipedia.org]
- 9. Dihydrocaffeic Acid | C9H10O4 | CID 348154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Dihydrocaffeic acid(1078-61-1) 1H NMR spectrum [chemicalbook.com]
- 13. Antioxidant effects of dihydrocaffeic acid in human EA.hy926 endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antioxidant activity of caffeic acid and dihydrocaffeic acid in lard and human low-density lipoprotein [agris.fao.org]
- 15. benchchem.com [benchchem.com]
- 16. Dihydrocaffeic acid improves IL-1β-induced inflammation and cartilage degradation via inhibiting NF-κB and MAPK signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. louis.uah.edu [louis.uah.edu]
- 20. researchgate.net [researchgate.net]
- 21. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 22. kamiyabiomedical.com [kamiyabiomedical.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
An In-depth Technical Guide to 3,4-Dihydroxyphenylpropionic Acid: From Discovery to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dihydroxyphenylpropionic acid (DHPPA), also known as dihydrocaffeic acid, is a phenolic acid of significant interest in the scientific community. Initially identified as a product of microbial metabolism of dietary polyphenols, its discovery and history are intertwined with the broader exploration of phenolic compounds. This technical guide provides a comprehensive overview of DHPPA, detailing its historical context, natural occurrence, synthesis methodologies, metabolic pathways, and diverse biological activities. Particular emphasis is placed on its antioxidant, anti-inflammatory, and neuroprotective properties. This document summarizes key quantitative data, provides detailed experimental protocols for its biological evaluation, and visualizes its mechanisms of action through signaling pathway diagrams, serving as a critical resource for researchers and professionals in drug development.
Discovery and History
While a singular, definitive "discovery" paper for 3,4-Dihydroxyphenylpropionic acid is not readily apparent in historical records, its identification is closely linked to the study of phenolic compounds and their metabolism in the early 20th century. The history of phenols as a class of compounds dates back to the 18th and 19th centuries, with pure phenol (B47542) being isolated in 1834.[1] The initial investigations into the composition of plant extracts and the metabolic fate of ingested natural products laid the groundwork for the eventual characterization of DHPPA.
The history of its parent compound, caffeic acid, and the related chlorogenic acid, is better documented, with the term "chlorogenic acid" first used in 1846.[2] Early studies on the metabolism of these widely consumed dietary components would have invariably led to the observation of their hydrogenated derivatives. It is understood that DHPPA is a major metabolite of caffeic and chlorogenic acids, formed through the action of the gut microbiota.[3] The development of analytical techniques for catechol derivatives over time has been crucial in identifying and quantifying DHPPA in biological samples.[4][5]
Natural Occurrence and Dietary Sources
3,4-Dihydroxyphenylpropionic acid is found in a variety of natural sources, both as a direct plant constituent and, more significantly, as a metabolite of other dietary polyphenols.
Direct Occurrence: DHPPA has been identified in a range of plants, including fruits, lycophytes, and medicinal herbs.[6][7] Notable concentrations have been found in:
-
Fruits and Vegetables: Including red beetroot, common beet, and olives.[8]
-
Beverages: It is present in red wine and ciders, where in some Asturian ciders, it is the most abundant phenolic compound.[6][7]
-
Herbal Sources: Found in plants such as Gynura bicolor, Nepeta teydea, and Lindera glauca.[7][9]
Metabolic Origin: The primary source of DHPPA in humans is the microbial metabolism of dietary polyphenols in the colon.[3] Key precursors include:
-
Caffeic Acid: A major hydroxycinnamic acid found in coffee, fruits, and vegetables.[10]
-
Chlorogenic Acid: An ester of caffeic acid and quinic acid, abundant in coffee.[2]
-
Flavonoids: Certain flavonoids, such as luteolin (B72000) and eriodictyol, can also be metabolized to DHPPA by specific gut bacteria like Clostridia orbiscindens.[11]
Following consumption of polyphenol-rich foods and beverages like coffee, DHPPA can be detected in human plasma and urine.[10]
Synthesis of 3,4-Dihydroxyphenylpropionic Acid
Several synthetic routes for 3,4-Dihydroxyphenylpropionic acid have been developed, primarily for research and potential therapeutic applications.
Early and Common Synthesis Methods: A widely used method involves the hydrogenation of caffeic acid. This is typically achieved using a palladium on carbon (Pd/C) catalyst in a solvent mixture like acetone/methanol under hydrogen pressure.[11]
Alternative Synthetic Approaches: Other methods have been explored, often starting from more readily available precursors. One such approach begins with 3,4-dihydroxybenzaldehyde (B13553) and proceeds through several intermediates.[9]
Metabolism and Pharmacokinetics
Upon ingestion, either directly or as a metabolite of precursor compounds, DHPPA is absorbed and further metabolized in the body.
Absorption: DHPPA is absorbed from the gastrointestinal tract.
Metabolic Transformations: In the body, DHPPA undergoes several metabolic transformations, including:
-
Glucuronidation and Sulfation: The hydroxyl groups of the catechol ring are conjugated with glucuronic acid or sulfate.[3]
-
Methylation: One of the hydroxyl groups can be methylated to form dihydroferulic acid (3-methoxy-4-hydroxyphenylpropionic acid).[3]
Excretion: DHPPA and its metabolites are primarily excreted in the urine.[10]
Table 1: Quantitative Data on 3,4-Dihydroxyphenylpropionic Acid
| Parameter | Source/Condition | Concentration/Value | Reference(s) |
| Concentration in Foodstuffs | |||
| Asturian Ciders | 26 - 150 mg/L | [6][7] | |
| Red Wine (Lacrima di Morro d'Alba) | Present | [6][7] | |
| Nepeta teydea (freeze-dried roots) | 10.53 mg/kg | [6] | |
| Lindera glauca (aerial part) | 0.306 mg/kg (dry weight) | [7] | |
| Polyscias murrayi (flowers) | 352.32 mg/kg (fresh weight) | [7] | |
| Pharmacokinetic Data | |||
| Peak Plasma Concentration (Cmax) of DHPPA metabolites after coffee consumption | Human Plasma | 145 - 385 nM | [10] |
| Time to Peak Plasma Concentration (Tmax) of DHPPA metabolites after coffee consumption | Human Plasma | > 4 hours | [10] |
Biological Activities and Therapeutic Potential
3,4-Dihydroxyphenylpropionic acid exhibits a range of biological activities that suggest its potential as a therapeutic agent.
Antioxidant Activity
The catechol structure of DHPPA is a key determinant of its potent antioxidant properties. It can effectively scavenge free radicals and chelate metal ions involved in oxidative reactions.[8][10]
Anti-inflammatory Effects
DHPPA has demonstrated significant anti-inflammatory activity through multiple mechanisms:
-
Inhibition of Histone Deacetylases (HDACs): DHPPA can inhibit the activity of HDACs, which are involved in the regulation of inflammatory gene expression.[12] This leads to a reduction in the production of pro-inflammatory cytokines.
-
Suppression of Interleukin-6 (IL-6) Production: Studies have shown that DHPPA can lower the expression and production of the pro-inflammatory cytokine IL-6.[13]
Neuroprotective Effects
Emerging evidence suggests that DHPPA may have neuroprotective properties, potentially through its antioxidant and anti-inflammatory actions.
Key Experimental Protocols
Quantification of DHPPA in Biological Samples
A common method for the quantitative analysis of DHPPA in plasma or urine is High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[10]
-
Sample Preparation: Biological fluids are typically subjected to protein precipitation and solid-phase extraction to isolate the phenolic acid fraction.
-
Chromatographic Separation: A reversed-phase C18 column is commonly used with a gradient elution of an acidified aqueous mobile phase and an organic solvent like acetonitrile.
-
Mass Spectrometric Detection: Detection is achieved using a mass spectrometer, often in negative ion mode, monitoring for the specific mass-to-charge ratio of DHPPA and its metabolites.
Histone Deacetylase (HDAC) Activity Assay
The effect of DHPPA on HDAC activity can be assessed using commercially available fluorometric assay kits.[8][14][15][16]
-
Principle: These assays typically use a substrate containing an acetylated lysine (B10760008) residue linked to a fluorophore. Deacetylation by HDACs, followed by the addition of a developer, releases the fluorophore, which can be quantified.
-
Procedure:
-
Cells or nuclear extracts are incubated with the HDAC substrate in the presence or absence of DHPPA.
-
A developer solution, which includes a protease that digests the deacetylated substrate, is added.
-
The fluorescence is measured using a fluorometer with appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-380/440-460 nm).
-
The HDAC inhibitory activity of DHPPA is determined by comparing the fluorescence in the DHPPA-treated samples to the untreated controls.
-
Interleukin-6 (IL-6) Expression and Production Assay
The impact of DHPPA on IL-6 can be evaluated at both the gene expression and protein levels.
-
Cell Culture and Stimulation: Macrophage cell lines (e.g., RAW 264.7) or primary macrophages are often used. The cells are typically stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of DHPPA.[17][18][19][20][21]
-
Gene Expression Analysis (RT-qPCR):
-
RNA is extracted from the cells.
-
cDNA is synthesized from the RNA template.
-
Quantitative PCR is performed using primers specific for the IL-6 gene and a housekeeping gene for normalization.
-
The relative expression of IL-6 mRNA is calculated.
-
-
Protein Production Analysis (ELISA):
-
The cell culture supernatant is collected.
-
An Enzyme-Linked Immunosorbent Assay (ELISA) specific for IL-6 is used to quantify the amount of secreted IL-6 protein.
-
Signaling Pathways and Mechanisms of Action
The biological effects of 3,4-Dihydroxyphenylpropionic acid are mediated through its interaction with specific cellular signaling pathways.
Metabolic pathway of DHPPA from dietary sources.
References
- 1. Phenols: a review of their history and development as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dihydrocaffeic Acid—Is It the Less Known but Equally Valuable Phenolic Acid? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. merckmillipore.com [merckmillipore.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Metabolite profiling of hydroxycinnamate derivatives in plasma and urine after the ingestion of coffee by humans: identification of biomarkers of coffee consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phenylpropanoid Glycoside Analogues: Enzymatic Synthesis, Antioxidant Activity and Theoretical Study of Their Free Radical Scavenger Mechanism | PLOS One [journals.plos.org]
- 12. Phenolic acid: Significance and symbolism [wisdomlib.org]
- 13. Coffee consumption and plasma biomarkers of metabolic and inflammatory pathways in US health professionals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. resources.novusbio.com [resources.novusbio.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. Docosahexaenoic acid differentially affects TNFα and IL-6 expression in LPS-stimulated RAW 264.7 murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cellular sources of interleukin-6 and associations with clinical phenotypes and outcomes in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The effect of docosahexaenoic acid (DHA) on expression of IL-1ß, IL-6, IL-8, and TNF-α in normal and lipopolysaccharide (LPS)-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Advanced glycation end products induce the expression of interleukin-6 and interleukin-8 by receptor for advanced glycation end product-mediated activation of mitogen-activated protein kinases and nuclear factor-κB in human osteoarthritis chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. IL-6 Negatively Regulates IL-22R α Expression on Epidermal Keratinocytes: Implications for Irritant Contact Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3,4-Dihydroxyphenylpropionic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,4-Dihydroxyphenylpropionic acid (DHPPA), a phenolic acid with significant therapeutic potential. DHPPA, also known as dihydrocaffeic acid, is a metabolite of caffeic acid and is found in various natural sources. This document details its chemical identity, physicochemical properties, synthesis methods, and analytical procedures. Furthermore, it delves into its mechanism of action, particularly its role as an antioxidant and an anti-inflammatory agent through the modulation of key signaling pathways, including NF-κB and MAPK. This guide is intended to be a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and development.
Chemical Identity and Structure
3,4-Dihydroxyphenylpropionic acid is a monocarboxylic acid characterized by a phenylpropionic acid structure substituted with hydroxy groups at the 3 and 4 positions of the phenyl ring.[1]
-
CAS Number: 1078-61-1
-
Molecular Formula: C₉H₁₀O₄
-
Molecular Weight: 182.17 g/mol [1]
-
IUPAC Name: 3-(3,4-dihydroxyphenyl)propanoic acid[1]
-
Synonyms: Dihydrocaffeic acid, Hydrocaffeic acid, 3,4-Dihydroxybenzenepropanoic acid
Structure:
Physicochemical Properties
A summary of the key physicochemical properties of DHPPA is presented in the table below.
| Property | Value | Reference |
| Physical State | Solid | |
| Melting Point | 136-139 °C | |
| Boiling Point | 417.5 °C at 760 mmHg | |
| Flash Point | 220.4 °C | |
| Water Solubility | Slightly soluble | |
| pKa | 4.49 |
Synthesis of 3,4-Dihydroxyphenylpropionic Acid
DHPPA can be synthesized through various methods. Two common approaches are detailed below.
Synthesis from 3,4-Dihydroxybenzaldehyde (B13553)
This method involves a multi-step synthesis starting from 3,4-dihydroxybenzaldehyde. The general workflow includes protection of the hydroxyl groups, a Darzens condensation to form a glycidic ester, followed by ring-opening, reduction, and deprotection.[2]
Experimental Protocol:
-
Protection of Hydroxyl Groups: The hydroxyl groups of 3,4-dihydroxybenzaldehyde are first protected, for example, by benzylation using benzyl (B1604629) bromide in the presence of a base.
-
Darzens Condensation: The protected aldehyde is then reacted with an α-haloester (e.g., ethyl chloroacetate) in the presence of a strong base (e.g., sodium ethoxide) to form an α,β-epoxy ester (glycidic ester).
-
Ring Opening and Reduction: The glycidic ester is subsequently opened and reduced. This can be achieved by hydrolysis of the ester followed by decarboxylation and reduction of the resulting aldehyde, or by direct reduction of the epoxide ring.
-
Deprotection: Finally, the protecting groups are removed to yield 3,4-Dihydroxyphenylpropionic acid. For benzyl groups, this is typically achieved by catalytic hydrogenation.[2]
Catalytic Hydrogenation of Caffeic Acid
A more direct route to DHPPA is the catalytic hydrogenation of caffeic acid (3,4-dihydroxycinnamic acid). This reaction reduces the double bond in the acrylic acid side chain.[3]
Experimental Protocol:
-
Reaction Setup: Caffeic acid is dissolved in a suitable solvent, such as ethanol (B145695) or methanol (B129727). A catalyst, typically palladium on carbon (Pd/C), is added to the solution.
-
Hydrogenation: The reaction mixture is placed under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature.
-
Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Once the reaction is complete, the catalyst is removed by filtration through celite.
-
Isolation: The solvent is evaporated under reduced pressure to yield 3,4-Dihydroxyphenylpropionic acid.
Analytical Methodologies
Accurate quantification of DHPPA in various matrices is crucial for research and development. Below are detailed protocols for its analysis.
Quantification by HPLC-MS/MS
This method provides high sensitivity and selectivity for the determination of DHPPA in biological samples like plasma.
Experimental Protocol:
-
Sample Preparation:
-
To a 100 µL plasma sample, add an internal standard (e.g., a deuterated analog of DHPPA).
-
Precipitate proteins by adding a threefold volume of ice-cold acetonitrile.
-
Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion (m/z for DHPPA) to a specific product ion.
-
Experimental Protocols for Activity Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is commonly used to evaluate the antioxidant capacity of compounds.
Experimental Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare a stock solution of DHPPA in methanol and make serial dilutions to obtain a range of concentrations.
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each DHPPA dilution.
-
Add 100 µL of the DPPH solution to each well.
-
As a control, add 100 µL of methanol to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This is another widely used assay to assess antioxidant activity.
Experimental Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
-
Preparation of ABTS•+ Working Solution: Dilute the stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of DHPPA in methanol and make serial dilutions.
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of each DHPPA dilution.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the same formula as for the DPPH assay.
Mechanism of Action: Signaling Pathways
DHPPA exhibits potent anti-inflammatory effects primarily through the inhibition of histone deacetylases (HDACs).[4] This activity leads to the downstream modulation of key inflammatory signaling pathways, namely the NF-κB and MAPK pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In a resting state, NF-κB is sequestered in the cytoplasm by the inhibitor protein IκBα.[5][6] Upon stimulation by pro-inflammatory signals, IκBα is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome.[7][8] This allows NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[9]
DHPPA, through its inhibition of HDACs, interferes with this process. HDAC inhibitors have been shown to prevent the degradation of IκBα, thereby keeping NF-κB in its inactive state in the cytoplasm.[5][9]
References
- 1. Dihydrocaffeic Acid | C9H10O4 | CID 348154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant activity of caffeic acid (3,4-dihydroxycinnamic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Autophagosomal IκBα Degradation Plays a Role in the Long Term Control of Tumor Necrosis Factor-α-induced Nuclear Factor-κB (NF-κB) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB dictates the degradation pathway of IκBα - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Post-translational Modifications of IκBα: The State of the Art [frontiersin.org]
- 8. Post-translational Modifications of IκBα: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Item - Degradation of cytoplasmic IκBα and nuclear translocation of NF-κB p65 in H4 cells. - Public Library of Science - Figshare [plos.figshare.com]
Methodological & Application
Application Note: HPLC Analysis of 3,4-Dihydroxyphenylpropionic Acid in Plasma
Abstract
This application note provides a detailed protocol for the quantitative analysis of 3,4-Dihydroxyphenylpropionic acid (DHPPA) in human plasma using High-Performance Liquid Chromatography (HPLC) with UV detection. DHPPA, a significant metabolite of dietary polyphenols produced by gut microbiota, is a key biomarker for assessing polyphenol intake and metabolism. The described method employs a straightforward protein precipitation for sample preparation, followed by reversed-phase HPLC for separation and quantification. This robust and reproducible method is well-suited for researchers, scientists, and drug development professionals engaged in pharmacokinetic, metabolomic, and nutritional studies.
Introduction
3,4-Dihydroxyphenylpropionic acid (DHPPA), also known as dihydrocaffeic acid, is a phenolic acid produced in the human colon through the microbial metabolism of various dietary polyphenols, such as chlorogenic acid, quercetin, and catechins, which are abundant in fruits, vegetables, coffee, and tea.[1][2] As a biomarker, the concentration of DHPPA in plasma can provide insights into the dietary intake of polyphenols and the metabolic activity of an individual's gut microbiome.[3] Furthermore, emerging research suggests that DHPPA may possess antioxidant and anti-inflammatory properties, making its accurate quantification in biological fluids crucial for understanding its physiological and pathological roles.[4]
This document outlines a validated HPLC-UV method for the determination of DHPPA in human plasma, including detailed protocols for sample preparation and chromatographic analysis.
Experimental
-
3,4-Dihydroxyphenylpropionic acid (DHPPA) standard (≥98% purity)
-
Internal Standard (IS): 3,4-Dihydroxybenzylamine (DHBA) or other suitable compound
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Perchloric acid (70%)
-
Phosphoric acid (HPLC grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Human plasma (collected in K2-EDTA tubes)
-
HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Refrigerated centrifuge capable of at least 10,000 x g.
-
Vortex mixer.
-
pH meter.
A typical set of HPLC conditions for the analysis of DHPPA is summarized in the table below.
| Parameter | Condition |
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-15 min: 5-30% B; 15-20 min: 30-50% B; 20-25 min: 50-5% B; 25-30 min: 5% B (hold) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 20 µL |
| Detection | UV at 280 nm |
| Run Time | 30 minutes |
Protocols
-
DHPPA Stock Solution (1 mg/mL): Accurately weigh 10 mg of DHPPA standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the DHPPA stock solution with Mobile Phase A to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of DHBA and dissolve it in 10 mL of methanol.
-
Working Internal Standard Solution (10 µg/mL): Dilute the IS stock solution with Mobile Phase A to a final concentration of 10 µg/mL.
-
Thaw frozen plasma samples on ice.
-
Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 10 µg/mL working internal standard solution and vortex briefly.
-
Add 400 µL of ice-cold 0.4 M perchloric acid to precipitate plasma proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the clear supernatant to an HPLC vial for analysis.
While protein precipitation is a rapid and effective method, other techniques such as Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can also be employed for the extraction of phenolic acids from plasma and may offer cleaner extracts.
-
Liquid-Liquid Extraction (LLE): Acidify the plasma sample and extract DHPPA with an organic solvent like ethyl acetate. The organic layer is then evaporated, and the residue is reconstituted in the mobile phase.
-
Solid-Phase Extraction (SPE): Utilize a C18 or a mixed-mode cation exchange SPE cartridge. After conditioning the cartridge, the pre-treated plasma sample is loaded. Interferences are washed away, and DHPPA is eluted with an appropriate solvent, typically methanol or acetonitrile, which may be acidified.
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject 20 µL of the prepared standards and plasma samples.
-
Record the chromatograms and integrate the peak areas for DHPPA and the internal standard.
-
Construct a calibration curve by plotting the ratio of the peak area of DHPPA to the peak area of the internal standard against the concentration of the DHPPA standards.
-
Determine the concentration of DHPPA in the plasma samples from the calibration curve.
Method Validation and Performance
The described HPLC method should be validated for linearity, precision, accuracy, and recovery according to established bioanalytical method validation guidelines. The following table summarizes typical performance characteristics for the analysis of phenolic acids in plasma.
| Parameter | Typical Value/Range |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.02 - 0.1 µg/mL[5][6][7] |
| Limit of Quantification (LOQ) | 0.07 - 0.3 µg/mL[5][6][7] |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Retention Time of DHPPA | Approximately 12-15 minutes (will vary with system) |
Visualizations
Caption: Metabolic conversion of Chlorogenic Acid to DHPPA by gut microbiota.
Caption: Experimental workflow for HPLC analysis of DHPPA in plasma.
Conclusion
The HPLC-UV method detailed in this application note offers a reliable, sensitive, and straightforward approach for the quantification of 3,4-Dihydroxyphenylpropionic acid in human plasma. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis. This method is a valuable tool for researchers in the fields of nutrition, pharmacology, and clinical chemistry to investigate the metabolic fate of dietary polyphenols and the role of their metabolites in human health and disease.
References
- 1. In vitro transformation of chlorogenic acid by human gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Microbiota-Derived Metabolite of Quercetin, 3,4-Dihydroxyphenylacetic Acid Prevents Malignant Transformation and Mitochondrial Dysfunction Induced by Hemin in Colon Cancer and Normal Colon Epithelia Cell Lines [mdpi.com]
- 4. The gut microbial metabolite, 3,4-dihydroxyphenylpropionic acid, alleviates hepatic ischemia/reperfusion injury via mitigation of macrophage pro-inflammatory activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 6. academic.oup.com [academic.oup.com]
- 7. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
Application Note: Quantification of 3,4-Dihydroxyphenylpropionic Acid in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of 3,4-Dihydroxyphenylpropionic acid (DHPPA), a significant microbial metabolite of dietary polyphenols, in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and low volatility of DHPPA, a derivatization step is essential for successful GC-MS analysis. This protocol outlines a comprehensive workflow, including sample preparation from biological fluids, a two-step derivatization process involving methoximation and silylation, and optimized GC-MS parameters for accurate and reliable quantification. The presented method is suitable for pharmacokinetic studies, food analysis, and research investigating the bioavailability and metabolism of dietary polyphenols.
Introduction
3,4-Dihydroxyphenylpropionic acid (DHPPA), also known as dihydrocaffeic acid, is a key phenolic acid produced by the gut microbiota through the fermentation of dietary procyanidins and other polyphenols found in foods like apples, cocoa, and tea. As a biomarker for the intake and metabolism of these dietary compounds, accurate quantification of DHPPA in biological matrices such as plasma, urine, and saliva is crucial for understanding their absorption, distribution, metabolism, and excretion (ADME). Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful analytical platform for the quantification of small molecules. However, the polar hydroxyl and carboxylic acid functional groups of DHPPA make it non-volatile, necessitating a derivatization step to increase its volatility and thermal stability for GC-MS analysis. The most common and effective derivatization technique for this purpose is silylation, which replaces the active hydrogens with trimethylsilyl (B98337) (TMS) groups.[1] This application note provides a detailed protocol for the quantification of DHPPA using GC-MS following a trimethylsilyl derivatization.
Experimental Protocol
Materials and Reagents
-
3,4-Dihydroxyphenylpropionic acid (DHPPA) standard
-
Internal Standard (IS), e.g., an isotopically labeled DHPPA or a structurally similar compound not present in the sample
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Pyridine (B92270) (anhydrous)
-
Methoxyamine hydrochloride
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Nitrogen gas (high purity)
-
Deionized water
-
Biological matrix (e.g., plasma, urine)
Standard Solution Preparation
Prepare a stock solution of DHPPA (e.g., 1 mg/mL) in methanol.[1] From this stock, create a series of working standard solutions of decreasing concentrations by serial dilution with methanol to generate a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µg/mL). Prepare a stock solution of the internal standard in a similar manner.
Sample Preparation (from Plasma)
-
Protein Precipitation: To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.[1]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[1]
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.[1]
-
Evaporation: Evaporate the supernatant to complete dryness under a gentle stream of high-purity nitrogen gas. It is crucial to ensure the extract is completely dry as water will interfere with the derivatization reaction.
Derivatization
-
Methoximation: To the dried residue, add 50 µL of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL). This step stabilizes thermolabile carbonyl groups.
-
Incubation: Vortex the mixture and incubate at 60°C for 30 minutes.
-
Silylation: Add 80 µL of BSTFA with 1% TMCS to the mixture. This reagent will react with the hydroxyl and carboxyl groups to form their respective TMS derivatives.
-
Second Incubation: Tightly cap the vial and incubate at 70°C for 60 minutes to ensure complete derivatization.
-
Cooling and Transfer: After cooling to room temperature, transfer the derivatized sample to a GC-MS autosampler vial for analysis.
GC-MS Instrumental Parameters
The following are typical GC-MS parameters and may require optimization for your specific instrumentation.
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 7010 Triple Quadrupole MS or equivalent.
-
Column: DB-5ms or HP-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injection Mode: Splitless injection (1 µL).
-
Injector Temperature: 280°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: Increase to 240°C at a rate of 10°C/min.
-
Ramp 2: Increase to 300°C at a rate of 20°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C (Electron Impact ionization).
-
Ionization Energy: 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for DHPPA-TMS and the IS-TMS derivatives.
Data Presentation
The following table summarizes representative quantitative data for the GC-MS analysis of a closely related phenolic acid, 2-(4-hydroxyphenyl)propionic acid, which can be considered indicative of the expected performance for DHPPA analysis.
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.02 - 2.58 µg/g |
| Limit of Quantification (LOQ) | 0.05 - 7.75 µg/g |
| Linearity (R²) | >0.99 |
| Precision (%RSD) | < 17.32% |
Note: The presented values are for 2-(4-hydroxyphenyl)propionic acid and may vary for 3,4-Dihydroxyphenylpropionic acid depending on the specific instrumentation, experimental conditions, and sample matrix.
Visualizations
Caption: Experimental workflow for the quantification of 3,4-Dihydroxyphenylpropionic acid using GC-MS.
Conclusion
The described GC-MS method, incorporating a crucial derivatization step, provides a reliable and sensitive approach for the quantification of 3,4-Dihydroxyphenylpropionic acid in biological matrices. This protocol can be readily implemented in research and clinical laboratories for applications in pharmacology, nutrition, and metabolomics. Proper optimization of the sample preparation and instrumental parameters is recommended to achieve the best performance based on the specific laboratory setup and sample type.
References
Application Notes and Protocols for the Structural Elucidation of 3,4-Dihydroxyphenylpropionic Acid using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the structural elucidation of 3,4-Dihydroxyphenylpropionic acid, also known as dihydrocaffeic acid, using Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction
3,4-Dihydroxyphenylpropionic acid (DHPPA) is a phenolic compound found in various natural sources and possesses significant biological activities. Its structural characterization is a critical step in drug discovery and natural product research. NMR spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of organic compounds. This application note outlines the use of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments for the unambiguous structural confirmation of DHPPA.
Structural and Molecular Information
-
Systematic Name: 3-(3,4-dihydroxyphenyl)propanoic acid
-
Common Name: Dihydrocaffeic acid
-
Molecular Formula: C₉H₁₀O₄
-
Molecular Weight: 182.17 g/mol
-
Structure:
Data Presentation: NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for 3,4-Dihydroxyphenylpropionic acid recorded in DMSO-d₆.
Table 1: ¹H NMR (400 MHz, DMSO-d₆) Spectral Data for 3,4-Dihydroxyphenylpropionic acid
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 12.05 | br s | - | 1H | -COOH |
| 8.75 | br s | - | 1H | Ar-OH (C4-OH) |
| 8.65 | br s | - | 1H | Ar-OH (C3-OH) |
| 6.64 | d | 1.8 | 1H | H-2 |
| 6.62 | d | 8.0 | 1H | H-5 |
| 6.48 | dd | 8.0, 1.8 | 1H | H-6 |
| 2.62 | t | 7.6 | 2H | H-β (CH₂) |
| 2.41 | t | 7.6 | 2H | H-α (CH₂) |
br s = broad singlet, d = doublet, dd = doublet of doublets, t = triplet
Table 2: ¹³C NMR (100 MHz, DMSO-d₆) Spectral Data for 3,4-Dihydroxyphenylpropionic acid
| Chemical Shift (δ) ppm | Carbon Atom Assignment |
| 173.9 | -COOH |
| 144.8 | C-3 |
| 143.5 | C-4 |
| 132.3 | C-1 |
| 118.8 | C-6 |
| 115.8 | C-2 |
| 115.3 | C-5 |
| 35.5 | C-α |
| 29.9 | C-β |
Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below.
Protocol 1: Sample Preparation
-
Weigh approximately 5-10 mg of 3,4-Dihydroxyphenylpropionic acid.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Cap the NMR tube securely.
Protocol 2: ¹H NMR Spectroscopy Acquisition
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse (zg30)
-
Number of Scans: 16
-
Relaxation Delay (d1): 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 20 ppm (-5 to 15 ppm)
-
Processing: Apply a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the residual DMSO solvent peak to δ 2.50 ppm.
Protocol 3: ¹³C NMR Spectroscopy Acquisition
-
Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency)
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Pulse Program: Standard proton-decoupled ¹³C experiment (zgpg30)
-
Number of Scans: 1024
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time: 1.0 s
-
Spectral Width: 240 ppm (-20 to 220 ppm)
-
Processing: Apply a line broadening of 1.0 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the DMSO-d₆ solvent peak to δ 39.52 ppm.
Protocol 4: 2D NMR Spectroscopy (COSY, HSQC, HMBC)
For unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments should be performed.
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings. This is particularly useful for confirming the connectivity of the propionic acid side chain.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon correlations. This experiment will directly link the proton signals of the aromatic ring and the side chain to their corresponding carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations. This is crucial for connecting the propionic acid side chain to the aromatic ring and for assigning the quaternary carbon signals.
Standard pulse programs and parameters available on the spectrometer software should be utilized for these experiments.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the structural elucidation of 3,4-Dihydroxyphenylpropionic acid using NMR spectroscopy.
Caption: Experimental workflow for NMR-based structural elucidation.
Caption: Logical flow for NMR signal assignment and structure confirmation.
Application Notes and Protocols for the Extraction of 3,4-Dihydroxyphenylpropionic Acid from Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxyphenylpropionic acid (DHPPA), also known as dihydrocaffeic acid, is a phenolic compound found in a variety of plant species.[1] It is recognized for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.[1] As a metabolite of more complex polyphenols, it is also present in fermented foods and beverages.[1] DHPPA is a subject of growing interest in the fields of nutrition, pharmacology, and drug development due to its bioactive potential. This document provides detailed application notes and experimental protocols for the extraction of DHPPA from plant materials.
Data Presentation: Quantitative Occurrence of DHPPA in Plant Materials
The concentration of 3,4-Dihydroxyphenylpropionic acid can vary significantly depending on the plant source, part of the plant used, and processing methods. The following table summarizes reported quantitative data from various studies.
| Plant Material | Common Name | Part Used | Concentration |
| Olea europaea | Black Olives | Pericarp | 1.790 ± 0.030 g/kg (dry weight)[1] |
| Olea europaea | Olive Brine | - | 0.183 ± 0.001 g/L[1] |
| Malus domestica / Pyrus communis | Asturian Ciders | Fruit | 26 - 150 mg/L[1] |
| Isatis tinctoria | Dyer's Woad | Leaves | 0.03 mg/kg (dry weight)[1] |
| Nepeta teydea | - | Roots | 10.53 mg/kg (freeze-dried)[1] |
| Lindera glauca | - | Aerial Part | 0.306 mg/kg (dry weight)[1] |
| Polyscias murrayi | Australian Rainforest Tree | Flowers | 352.32 mg/kg (fresh weight)[1] |
| Rosa roxburghii | Chestnut Rose | Juice | 0.3 g/L[1] |
Experimental Protocols
The following protocols describe efficient methods for extracting DHPPA from plant tissues. The choice of method may depend on the available equipment, the nature of the plant matrix, and the desired scale of extraction.
Protocol 1: Ultrasound-Assisted Extraction (UAE)
This protocol is suitable for the extraction of DHPPA from various plant materials, such as Salvia miltiorrhiza (Danshen).
1. Sample Preparation:
-
Wash the fresh plant material with distilled water to remove any contaminants.
-
Dry the plant material in an oven at a controlled temperature (e.g., 40-50°C) to a constant weight.[1]
-
Grind the dried plant material into a fine powder using a laboratory mill.[1]
2. Extraction Procedure:
-
Weigh 1.0 g of the powdered plant material and place it into a suitable extraction vessel.[1]
-
Add 20 mL of the extraction solvent (e.g., 60% aqueous ethanol).[1]
-
Place the vessel in an ultrasonic bath.
-
Perform ultrasonication for a specified duration (e.g., 30 minutes) at a controlled temperature.
-
After extraction, centrifuge the mixture (e.g., at 4000 rpm for 15 minutes) to separate the supernatant from the solid residue.[1]
-
Collect the supernatant for further analysis.
3. Purification (Optional):
-
The crude extract can be further purified using techniques like solid-phase extraction (SPE) or column chromatography to isolate DHPPA.[1]
4. Quantification by High-Performance Liquid Chromatography (HPLC):
-
Mobile Phase: A gradient of solvent A (e.g., 1% acetic acid in water) and solvent B (e.g., acetonitrile).[1]
-
Column: A C18 reversed-phase column is typically used.
-
Detection: UV detector set at a wavelength appropriate for DHPPA (e.g., 280 nm).
-
Standard Preparation: Prepare a series of standard solutions of DHPPA of known concentrations to generate a calibration curve.[1]
-
Quantification: Inject the filtered extract and quantify the amount of DHPPA by comparing the peak area with the calibration curve.[1]
Protocol 2: Microwave-Assisted Extraction (MAE)
This protocol provides a rapid method for extracting DHPPA, demonstrated here with olive leaves.
1. Sample Preparation:
-
Wash fresh olive leaves with distilled water and dry them in an oven at 40-50°C.[1]
-
Grind the dried leaves to a fine powder.[1]
2. Extraction Procedure:
-
Place 1.0 g of the powdered olive leaves into a microwave extraction vessel.[1]
-
Add 20 mL of 60% aqueous ethanol.[1]
-
Set the microwave power to 500 W and the extraction time to 5 minutes.[1]
-
After extraction, allow the vessel to cool down.
-
Filter the mixture to separate the extract from the solid residue.[1]
-
The extract can be concentrated under reduced pressure to remove the solvent.[1]
3. Purification (Optional):
-
The crude extract can be further purified using SPE or column chromatography.[1]
4. Quantification by HPLC:
-
Follow the HPLC parameters as described in Protocol 1.
Visualizations
Caption: Experimental workflow for the extraction and quantification of DHPPA from plant tissues.
Caption: Logical relationship of DHPPA from plants to its biological activities and applications.
References
Application Notes and Protocols: 3,4-Dihydroxyphenylpropionic Acid in In Vitro Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxyphenylpropionic acid (3,4-DHPPA), a phenolic acid and a metabolite of dietary polyphenols, has garnered significant interest in the scientific community for its potential therapeutic properties. In vitro cell culture studies have been instrumental in elucidating the biological activities of 3,4-DHPPA, including its anti-inflammatory, anti-cancer, antioxidant, and neuroprotective effects. These application notes provide a comprehensive overview of the in vitro applications of 3,4-DHPPA, complete with detailed experimental protocols and a summary of key quantitative findings.
Anti-inflammatory Applications
3,4-DHPPA has demonstrated notable anti-inflammatory effects in various in vitro models, primarily through the modulation of inflammatory signaling pathways in macrophages.
Summary of Quantitative Data: Anti-inflammatory Effects
| Cell Line | Treatment | Target | Method | Result | Reference |
| RAW264.7 | LPS + 20 µM 3,4-DHPPA | TNF-α mRNA | qPCR | Significant reduction in expression | [1] |
| RAW264.7 | LPS + 20 µM 3,4-DHPPA | IL-6 mRNA | qPCR | Significant reduction in expression | [1] |
| RAW264.7 | LPS + 20 µM 3,4-DHPPA | IL-1β mRNA | qPCR | Significant reduction in expression | [1] |
| BMDM | LPS + 20 µM 3,4-DHPPA | TNF-α mRNA | qPCR | Significant reduction in expression | [1] |
| BMDM | LPS + 20 µM 3,4-DHPPA | IL-6 mRNA | qPCR | Significant reduction in expression | [1] |
| BMDM | LPS + 20 µM 3,4-DHPPA | IL-1β mRNA | qPCR | Significant reduction in expression | [1] |
Experimental Protocol: Inhibition of LPS-Induced Inflammatory Response in RAW264.7 Macrophages
This protocol details the procedure for assessing the anti-inflammatory effects of 3,4-DHPPA on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.
Materials:
-
RAW264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
3,4-Dihydroxyphenylpropionic acid (3,4-DHPPA)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
TRIzol reagent for RNA extraction
-
cDNA synthesis kit
-
qPCR master mix and primers for TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH)
-
ELISA kits for TNF-α, IL-6, and IL-1β
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of 3,4-DHPPA (e.g., 5, 10, 20, 50 µM) for 1 hour.
-
Include a vehicle control (medium with the solvent used to dissolve 3,4-DHPPA).
-
Stimulate the cells with LPS (1 µg/mL) for the desired time (e.g., 6 hours for qPCR, 24 hours for ELISA). A negative control group (no LPS, no 3,4-DHPPA) should be included.
-
-
Sample Collection:
-
For qPCR: After 6 hours of LPS stimulation, wash the cells with PBS and lyse them directly in the well using TRIzol reagent.
-
For ELISA: After 24 hours of LPS stimulation, collect the cell culture supernatant and store it at -80°C until analysis.
-
-
Quantitative PCR (qPCR):
-
Extract total RNA from the cell lysates according to the TRIzol manufacturer's protocol.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using the synthesized cDNA, specific primers for the target genes, and a qPCR master mix.
-
Analyze the data using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Quantify the protein levels of TNF-α, IL-6, and IL-1β in the collected cell culture supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Signaling Pathway: Anti-inflammatory Action of 3,4-DHPPA
Caption: 3,4-DHPPA inhibits HDAC, which may lead to reduced NF-κB activity and subsequent downregulation of pro-inflammatory gene expression.
Anti-cancer Applications
In vitro studies have revealed the potential of 3,4-DHPPA to inhibit the proliferation of cancer cells, particularly in the context of colon cancer.
Summary of Quantitative Data: Anti-cancer Effects
| Cell Line | Treatment | Endpoint | Method | Result | Reference |
| HT-29 | 10 µM 3,4-DHPAA | 24 hours | Cell Cycle Analysis | Increase in G0/G1 phase, Decrease in S and G2/M phases | [2] |
| HT-29 | 100 µM 3,4-DHPAA | 24 hours | Cell Cycle Analysis | Significant increase in G0/G1 phase, Significant decrease in S and G2/M phases | [2] |
Note: Specific IC50 values for the cytotoxicity of 3,4-DHPPA on colon cancer cell lines are not consistently reported in the available literature. The data indicates an effect on cell cycle progression.
Experimental Protocol: Cell Cycle Analysis of HT-29 Colon Cancer Cells
This protocol describes the methodology for analyzing the effect of 3,4-DHPPA on the cell cycle distribution of HT-29 cells using flow cytometry.
Materials:
-
HT-29 cells
-
McCoy's 5A medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3,4-Dihydroxyphenylpropionic acid (3,4-DHPPA)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Cell Culture: Maintain HT-29 cells in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.
-
Cell Seeding and Treatment: Seed HT-29 cells in 6-well plates and allow them to attach. Treat the cells with different concentrations of 3,4-DHPPA (e.g., 10 µM and 100 µM) for 24 hours. Include a vehicle control.
-
Cell Harvesting:
-
Collect the culture medium (containing floating cells).
-
Wash the adherent cells with PBS.
-
Detach the cells using Trypsin-EDTA.
-
Combine the detached cells with the collected medium and centrifuge.
-
-
Fixation:
-
Resuspend the cell pellet in cold PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes or store at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Logical Relationship: 3,4-DHPPA and Cell Cycle Arrest
Caption: 3,4-DHPPA induces G0/G1 cell cycle arrest in colon cancer cells, leading to the inhibition of proliferation.
Antioxidant Applications
As a phenolic compound, 3,4-DHPPA is expected to possess antioxidant properties by scavenging free radicals.
Summary of Quantitative Data: Antioxidant Activity
| Assay | Compound | IC50 (µg/mL) | Reference |
| DPPH | 3,4-Dihydroxyphenylacetic acid | ~10 | [3] |
| ABTS | 3,4-Dihydroxybenzoic acid | ~5 | [4] |
| FRAP | 3,4-Dihydroxyphenylacetic acid | High Activity (Specific value not provided) | [5] |
Note: Direct and consistent IC50 values for the antioxidant activity of 3,4-DHPPA are limited in the literature. The table presents data for structurally similar compounds to provide an indication of potential activity.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the procedure for determining the free radical scavenging activity of 3,4-DHPPA using the DPPH assay.
Materials:
-
3,4-Dihydroxyphenylpropionic acid (3,4-DHPPA)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a stock solution of 3,4-DHPPA in methanol.
-
Prepare a series of dilutions of 3,4-DHPPA and ascorbic acid in methanol.
-
-
Assay:
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the different concentrations of 3,4-DHPPA, ascorbic acid, or methanol (for the blank).
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the sample or standard.
-
Plot the percentage of scavenging activity against the concentration of 3,4-DHPPA and ascorbic acid to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Neuroprotective Applications
Preliminary evidence suggests that phenolic acids, including 3,4-DHPPA, may offer protection against neuronal damage.
Summary of Quantitative Data: Neuroprotective Effects
| Cell Line | Toxin | Treatment | Endpoint | Method | Result | Reference |
| HT22 | Glutamate (B1630785) | Ethanolic extract of Auricularia polytricha (contains phenolic acids) | 24 hours | MTT assay | Increased cell viability in a dose-dependent manner | [6] |
Note: Direct quantitative data on the neuroprotective effects of pure 3,4-DHPPA against specific neurotoxins is currently limited. The provided data is from an extract containing phenolic acids, suggesting a potential area for further investigation with 3,4-DHPPA.
Experimental Protocol: Assessment of Neuroprotection against Glutamate-Induced Toxicity in HT22 Cells
This protocol describes how to evaluate the potential neuroprotective effects of 3,4-DHPPA against glutamate-induced cell death in the HT22 hippocampal neuronal cell line.
Materials:
-
HT22 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3,4-Dihydroxyphenylpropionic acid (3,4-DHPPA)
-
Glutamate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Culture: Grow HT22 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Plate the cells in 96-well plates at an appropriate density and allow them to attach.
-
Treatment:
-
Pre-treat the cells with various concentrations of 3,4-DHPPA for 1 hour.
-
Induce neurotoxicity by adding a toxic concentration of glutamate (e.g., 5 mM) for 24 hours.
-
Include control groups: untreated cells, cells treated with glutamate only, and cells treated with 3,4-DHPPA only.
-
-
Cell Viability Assessment (MTT Assay):
-
After the treatment period, add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Express cell viability as a percentage of the untreated control.
-
-
Cytotoxicity Assessment (LDH Assay):
-
Collect the cell culture supernatant.
-
Measure the activity of lactate (B86563) dehydrogenase (LDH) released into the medium using a commercial LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).
-
Experimental Workflow: Neuroprotection Assay
Caption: Workflow for evaluating the neuroprotective effects of 3,4-DHPPA against glutamate-induced toxicity in HT22 cells.
References
- 1. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective Effects against Glutamate-Induced HT-22 Hippocampal Cell Damage and Caenorhabditis elegans Lifespan/Healthspan Enhancing Activity of Auricularia polytricha Mushroom Extracts - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Animal Models for Studying the Effects of 3,4-Dihydroxyphenylpropionic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxyphenylpropionic acid (DHPPA) is a gut microbial metabolite of dietary polyphenols that has garnered significant interest for its potential therapeutic effects. As a key signaling molecule in host-microbe interactions, DHPPA has demonstrated promising anti-inflammatory, antioxidant, and cytoprotective properties. This document provides detailed application notes and experimental protocols for utilizing in vivo animal models to investigate the multifaceted effects of DHPPA. The focus is on its demonstrated efficacy in a hepatic ischemia/reperfusion injury model, with further exploration into its potential applications in neuroprotection and cardiovascular disease based on current evidence.
I. Hepatoprotective Effects of DHPPA in a Murine Model of Hepatic Ischemia/Reperfusion Injury
The most well-documented in vivo application of DHPPA is in the context of hepatic ischemia/reperfusion injury (HIRI), a significant cause of liver damage during surgery and transplantation. DHPPA has been shown to protect against HIRI by modulating the inflammatory response of macrophages.[1][2][3][4]
Animal Model: Murine Hepatic Ischemia/Reperfusion Injury (HIRI)
A widely used and reproducible model to study HIRI involves the temporary occlusion of the hepatic artery and portal vein, leading to ischemic damage, followed by reperfusion, which exacerbates the injury through oxidative stress and inflammation.
Experimental Protocol
1. Animal and Housing:
-
Species: Male C57BL/6 mice, 8-10 weeks old.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. DHPPA Administration:
-
Formulation: Dissolve DHPPA in sterile double-distilled water (ddH₂O).
-
Dosage: 100 mg/kg body weight.[1]
-
Route of Administration: Oral gavage.
-
Dosing Schedule: Once daily for 3 consecutive days prior to HIRI surgery.[1]
-
Control Group: Administer an equivalent volume of ddH₂O.
3. Hepatic Ischemia/Reperfusion Surgery:
-
Anesthesia: Anesthetize mice with an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the liver.
-
Isolate the hepatic artery and portal vein that supply the left and median lobes of the liver.
-
Induce partial warm ischemia by clamping the hepatic artery and portal vein with a non-traumatic vascular clip for 90 minutes.[1] This will result in ischemia of approximately 70% of the liver.
-
During the ischemic period, maintain body temperature at 37°C using a heating pad.
-
After 90 minutes, remove the vascular clip to initiate reperfusion.
-
Suture the abdominal incision in two layers.
-
-
Sham Control: Perform the same surgical procedure without clamping the vessels.
4. Post-operative Care and Sample Collection:
-
Monitoring: Monitor animals for recovery from anesthesia and signs of distress.
-
Euthanasia and Sample Collection: At desired time points post-reperfusion (e.g., 6, 12, 24, or 48 hours), euthanize the mice.[1]
-
Collect blood via cardiac puncture for serum analysis (e.g., liver enzymes).
-
Perfuse the liver with phosphate-buffered saline (PBS).
-
Collect liver tissue for histological analysis, protein and RNA extraction, and other biochemical assays.
-
Assessment of DHPPA's Effects
1. Liver Injury Markers:
-
Measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) using commercially available kits.
2. Histological Analysis:
-
Fix liver tissue in 10% neutral buffered formalin, embed in paraffin, and section.
-
Perform Hematoxylin and Eosin (H&E) staining to assess the degree of necrosis and tissue damage.
3. Inflammatory Response:
-
Macrophage Infiltration: Use immunohistochemistry or immunofluorescence to detect macrophage markers (e.g., F4/80) in liver sections.
-
Cytokine Levels: Measure the mRNA and protein levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in liver tissue homogenates using quantitative real-time PCR (qRT-PCR) and ELISA, respectively.
4. Signaling Pathway Analysis:
-
Macrophage Isolation: Isolate hepatic macrophages from the liver tissue.
-
HDAC Activity Assay: Measure histone deacetylase (HDAC) activity in isolated macrophages using a fluorometric assay kit.[5]
Quantitative Data Summary
| Parameter | Model | DHPPA Treatment | Outcome | Reference |
| Serum ALT | Murine HIRI | 100 mg/kg, p.o. | Significantly reduced compared to control HIRI group. | [1] |
| Serum AST | Murine HIRI | 100 mg/kg, p.o. | Significantly reduced compared to control HIRI group. | [1] |
| Liver Necrosis | Murine HIRI | 100 mg/kg, p.o. | Significantly reduced area of necrosis on H&E staining. | [1] |
| Macrophage Infiltration | Murine HIRI | 100 mg/kg, p.o. | Significantly decreased F4/80 positive cells in the liver. | [1] |
| Hepatic TNF-α mRNA | Murine HIRI | 100 mg/kg, p.o. | Significantly downregulated. | [1] |
| Hepatic IL-6 mRNA | Murine HIRI | 100 mg/kg, p.o. | Significantly downregulated. | [1] |
| HDAC Activity in Macrophages | Murine HIRI | 100 mg/kg, p.o. | Significantly inhibited. | [5] |
Signaling Pathway and Experimental Workflow Diagrams
II. Potential Neuroprotective Effects of DHPPA
While direct in vivo studies on DHPPA for neuroprotection are emerging, evidence from related phenolic compounds and in vitro studies suggest its potential in mitigating neuroinflammation and oxidative stress, key pathologies in neurodegenerative diseases and stroke.[6] A study on a similar compound, indole-3-propionic acid, has shown neuroprotective effects in a mouse model of ischemic stroke.[7]
Proposed Animal Model: Murine Model of Ischemic Stroke (MCAO)
The middle cerebral artery occlusion (MCAO) model is a standard and widely used model to mimic ischemic stroke in rodents.
Adaptable Experimental Protocol
1. Animal and Housing:
-
Species: Male C57BL/6 mice, 8-10 weeks old.
-
Housing: Standard laboratory conditions.
2. DHPPA Administration:
-
Dosage: A dose-response study (e.g., 10, 50, 100 mg/kg) is recommended.
-
Route of Administration: Intraperitoneal (i.p.) injection or oral gavage.
-
Dosing Schedule: Administer DHPPA either before or after MCAO to assess prophylactic or therapeutic effects.
3. Middle Cerebral Artery Occlusion (MCAO) Surgery:
-
Procedure: The intraluminal filament method is commonly used to induce transient focal cerebral ischemia.
-
Anesthetize the mouse.
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Insert a silicon-coated monofilament into the ICA to occlude the origin of the middle cerebral artery.
-
After a defined period of occlusion (e.g., 60-90 minutes), withdraw the filament to allow reperfusion.
-
-
Sham Control: Perform the same surgery without inserting the filament.
4. Assessment of Neuroprotective Effects:
-
Neurological Deficit Scoring: Evaluate motor and sensory function at various time points post-MCAO using a standardized neurological scoring system.
-
Infarct Volume Measurement: At the end of the experiment, euthanize the animals, and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.
-
Neuroinflammation Assessment: Measure levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the brain tissue.
-
Oxidative Stress Markers: Assess markers of oxidative stress such as malondialdehyde (MDA) and the activity of antioxidant enzymes (SOD, CAT, GPx) in brain homogenates.
Proposed Workflow for Neuroprotection Studies
III. Potential Cardioprotective Effects of DHPPA
The antioxidant and anti-inflammatory properties of DHPPA suggest its potential in mitigating cardiovascular diseases. Studies on structurally similar compounds have demonstrated cardioprotective effects in models of myocardial infarction.[8]
Proposed Animal Model: Rat Model of Isoproterenol-Induced Myocardial Infarction
Administration of a high dose of isoproterenol (B85558), a β-adrenergic agonist, induces myocardial necrosis, mimicking some aspects of myocardial infarction in humans.
Adaptable Experimental Protocol
1. Animal and Housing:
-
Species: Male Sprague-Dawley or Wistar rats, 200-250g.
-
Housing: Standard laboratory conditions.
2. DHPPA Administration:
-
Dosage: A dose-response study is recommended. A study on a similar compound used 16 mg/kg.[8]
-
Route of Administration: Oral gavage.
-
Dosing Schedule: Daily for a specified period (e.g., 2 weeks) prior to and/or after MI induction.
3. Induction of Myocardial Infarction:
-
Procedure: Administer isoproterenol (e.g., 100 mg/kg, subcutaneous) on two consecutive days to induce myocardial injury.[8]
4. Assessment of Cardioprotective Effects:
-
Cardiac Injury Markers: Measure serum levels of creatine (B1669601) kinase-MB (CK-MB) and cardiac troponins (cTnT, cTnI).
-
Electrocardiogram (ECG): Record ECG to assess cardiac function and arrhythmias.
-
Histopathological Examination: Perform H&E and Masson's trichrome staining on heart tissue sections to evaluate necrosis and fibrosis.
-
Oxidative Stress Markers: Measure MDA levels and antioxidant enzyme activities (SOD, CAT) in heart tissue homogenates.
-
Inflammatory Markers: Quantify the expression of pro-inflammatory cytokines (TNF-α, IL-6) and NF-κB in cardiac tissue.
Quantitative Data from a Related Compound (3,4-dihydroxybenzoic acid)
| Parameter | Model | Treatment | Outcome | Reference |
| Serum CK-MB | Isoproterenol-induced MI in rats | 16 mg/kg | Significantly decreased | [8] |
| Serum cTnT, cTnI | Isoproterenol-induced MI in rats | 16 mg/kg | Significantly decreased | [8] |
| Heart MDA | Isoproterenol-induced MI in rats | 16 mg/kg | Significantly reduced | [8] |
| Heart SOD, CAT | Isoproterenol-induced MI in rats | 16 mg/kg | Significantly increased | [8] |
| Myocardial NF-κB, TNF-α, IL-6 | Isoproterenol-induced MI in rats | 16 mg/kg | Significantly reduced | [8] |
IV. General Protocols for Key Biochemical Assays
Measurement of Malondialdehyde (MDA) for Lipid Peroxidation
-
Principle: MDA, a marker of lipid peroxidation, reacts with thiobarbituric acid (TBA) to form a colored product that can be measured spectrophotometrically.[9][10][11]
-
Protocol:
-
Homogenize tissue samples in ice-cold buffer (e.g., 1.15% KCl).
-
Add a solution of TBA, acetic acid, and sodium dodecyl sulfate (B86663) to the homogenate.
-
Heat the mixture at 95°C for 60 minutes.
-
Cool the samples and centrifuge to pellet the precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
Calculate MDA concentration using a standard curve of 1,1,3,3-tetraethoxypropane.
-
Assessment of Antioxidant Enzyme Activity (SOD, CAT, GPx)
-
Principle: These assays measure the enzymatic activity of key antioxidant enzymes in tissue homogenates using spectrophotometric methods.[12]
-
Superoxide Dismutase (SOD): Based on the inhibition of the reduction of nitroblue tetrazolium (NBT).
-
Catalase (CAT): Based on the decomposition of hydrogen peroxide.
-
Glutathione Peroxidase (GPx): Based on the oxidation of NADPH.
-
Protocol: Utilize commercially available assay kits and follow the manufacturer's instructions for tissue sample preparation and measurement.
Quantification of Cytokine Levels (TNF-α, IL-6, IL-1β)
-
Principle: Enzyme-linked immunosorbent assay (ELISA) is a highly sensitive method for quantifying specific protein concentrations in biological samples.[2][13]
-
Protocol:
-
Homogenize tissue samples in a lysis buffer containing protease inhibitors.
-
Centrifuge the homogenates and collect the supernatant.
-
Use commercially available ELISA kits for the specific cytokines of interest.
-
Follow the manufacturer's protocol for the assay procedure.
-
Measure the absorbance using a microplate reader and calculate cytokine concentrations based on a standard curve.
-
Conclusion
The in vivo animal models and associated protocols detailed in this document provide a robust framework for investigating the therapeutic potential of 3,4-Dihydroxyphenylpropionic acid. The strong evidence for its hepatoprotective effects in the HIRI model serves as a solid foundation for further research. While its roles in neuroprotection and cardiovascular health require more direct investigation, the adaptable protocols presented here offer a strategic starting point for exploring these promising avenues. Rigorous and well-controlled preclinical studies using these models will be crucial in translating the potential of this gut microbial metabolite into novel therapeutic strategies.
References
- 1. Animal Models of Dysregulated Cardiac Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The gut microbial metabolite, 3,4-dihydroxyphenylpropionic acid, alleviates hepatic ischemia/reperfusion injury via mitigation of macrophage pro-inflammatory activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The gut microbial metabolite, 3,4-dihydroxyphenylpropionic acid, alleviates hepatic ischemia/reperfusion injury via mitigation of macrophage pro-inflammatory activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of Bioactives in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. conductscience.com [conductscience.com]
- 9. The effects of L-3,4-dihydroxyphenylalanine and dopamine agonists on dopamine neurons in the progressive hemiparkinsonian rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of intestinal microbiota in the generation of polyphenol derived phenolic acid mediated attenuation of Alzheimer’s disease β-amyloid oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uclahealth.org [uclahealth.org]
- 12. mdpi.com [mdpi.com]
- 13. Dihydroxyphenylacetaldehyde Lowering Treatment Improves Locomotor and Neurochemical Abnormalities in the Rat Rotenone Model: Relevance to the Catecholaldehyde Hypothesis for the Pathogenesis of Parkinson’s Disease [mdpi.com]
Application Notes: DPPH Assay for Determining the Antioxidant Capacity of Dihydrocaffeic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction Dihydrocaffeic acid (DHCA), a primary metabolite of caffeic and chlorogenic acids, is a phenolic compound recognized for its significant antioxidant properties.[1] These properties are largely responsible for its potential health benefits, making it a compound of interest for scientific research and drug development.[1] A common, reliable, and efficient method for quantifying the free radical scavenging ability of compounds like dihydrocaffeic acid is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.[1][2][3][4] This document provides a detailed protocol for using the DPPH assay to assess the antioxidant capacity of dihydrocaffeic acid.
Principle of the DPPH Assay The DPPH assay is a spectrophotometric method based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[1][3] DPPH is a stable radical with a deep violet color in solution, exhibiting a maximum absorbance around 517 nm.[1][3][5] When an antioxidant, such as dihydrocaffeic acid, donates a hydrogen atom to DPPH, the radical is neutralized to its reduced form, DPPH-H.[3] This reduction leads to a color change from deep violet to a pale yellow, which results in a decrease in absorbance at 517 nm.[1][5][6] The degree of discoloration is directly proportional to the radical scavenging activity of the antioxidant present in the sample.[7]
Caption: Mechanism of DPPH radical scavenging by an antioxidant like dihydrocaffeic acid.
Quantitative Data Summary
The antioxidant capacity of dihydrocaffeic acid has been quantified using various assays. The table below summarizes key parameters from the DPPH assay, providing a benchmark for its efficacy.
| Assay Type | Parameter | Value | Reference Compound |
| DPPH | IC₅₀ | 0.44 mM | - |
| DPPH | TEAC | 2.05 | Trolox |
Table 1: Summary of quantitative antioxidant data for Dihydrocaffeic Acid.[1]
Definitions:
-
IC₅₀ (Half Maximal Inhibitory Concentration): Represents the concentration of dihydrocaffeic acid required to scavenge 50% of the DPPH free radicals.[1] A lower IC₅₀ value signifies a higher antioxidant activity.[1]
-
TEAC (Trolox Equivalent Antioxidant Capacity): Compares the antioxidant capacity of dihydrocaffeic acid to that of Trolox, a water-soluble vitamin E analog.[1][2]
Detailed Experimental Protocol: DPPH Radical Scavenging Assay
This protocol is designed for a 96-well microplate format, which is suitable for screening multiple concentrations efficiently.
1. Materials and Reagents
-
Dihydrocaffeic acid (DHCA)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) (HPLC grade)
-
Trolox (or another standard antioxidant like ascorbic acid)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Multichannel pipette
2. Preparation of Solutions
-
DPPH Solution (0.1 mM):
-
Dihydrocaffeic Acid Stock Solution:
-
Prepare a stock solution of dihydrocaffeic acid in methanol at a known high concentration (e.g., 10 mM).
-
From this stock, prepare a series of dilutions in methanol to obtain the desired final concentrations for the assay.
-
-
Standard Antioxidant (Trolox) Stock Solution:
-
Prepare a stock solution of Trolox in methanol (e.g., 10 mM).
-
Prepare a series of dilutions from the stock solution to create a standard curve.
-
3. Assay Procedure
Caption: Experimental workflow for the microplate-based DPPH assay.
-
Plate Setup:
-
Test Wells: Add 100 µL of the various dilutions of dihydrocaffeic acid into different wells of the 96-well microplate.[1]
-
Standard Wells: Add 100 µL of the various dilutions of the Trolox standard solution into separate wells.[1]
-
Control (A_control): Add 100 µL of methanol to several wells. This represents 0% inhibition.[1]
-
Blank: Add 200 µL of methanol to a few wells to zero the microplate reader if necessary.
-
-
Reaction Initiation: Using a multichannel pipette, add 100 µL of the 0.1 mM DPPH working solution to all test, standard, and control wells.[1] The total volume in each well will be 200 µL.
-
Incubation: Mix the contents of the wells gently. Incubate the microplate in complete darkness at room temperature for 30 minutes.[1][5]
-
Measurement: After the incubation period, measure the absorbance of each well at 517 nm using a microplate reader.[1][5]
4. Data Analysis and Calculations
The radical scavenging activity is calculated as the percentage of DPPH inhibition using the following formula:
% Inhibition = [ (A_control - A_sample) / A_control ] * 100
Where:
-
A_control is the absorbance of the control (methanol + DPPH solution).
-
A_sample is the absorbance of the sample (dihydrocaffeic acid + DPPH solution).
To determine the IC₅₀ value , plot a graph of the percentage of inhibition versus the different concentrations of dihydrocaffeic acid. The IC₅₀ is the concentration that corresponds to 50% inhibition on the graph, typically calculated using non-linear regression analysis.[8]
Conclusion The DPPH assay is a straightforward, rapid, and sensitive method for evaluating the antioxidant capacity of dihydrocaffeic acid.[2][3] The protocol detailed in these notes provides a standardized procedure for researchers to obtain reliable and reproducible data. The potent free radical scavenging activity of dihydrocaffeic acid, as evidenced by its low IC₅₀ value, supports its further investigation as a potential therapeutic agent for conditions associated with oxidative stress.[1][9]
References
- 1. benchchem.com [benchchem.com]
- 2. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Paper-based DPPH Assay for Antioxidant Activity Analysis [jstage.jst.go.jp]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. louis.uah.edu [louis.uah.edu]
- 9. researchgate.net [researchgate.net]
Application Note: Quantification of 3,4-Dihydroxyphenylpropionic Acid in Human Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxyphenylpropionic acid (DHPPA), also known as hydrocaffeic acid, is a phenolic acid metabolite of significant interest in clinical and pharmaceutical research. It is primarily derived from the metabolism of dietary polyphenols, such as chlorogenic acid and flavonoids, by gut microbiota.[1][2][3] Bacterial species including Clostridia, Lactobacilli, Bifidobacteria, and E. coli are known to mediate this conversion.[2][3][4]
Urinary DHPPA levels can serve as a valuable biomarker for several conditions. Elevated concentrations may indicate a high intake of polyphenol-rich foods (e.g., coffee, tea, fruits, whole grains), gut dysbiosis, or bacterial overgrowth.[1][4][5] Consequently, the accurate and reliable measurement of DHPPA in urine is crucial for studies related to gut microbiome health, dietary intake assessment, and metabolic disorders. This document provides detailed protocols for the quantification of DHPPA in urine samples using modern analytical techniques.
Metabolic Origin of Urinary DHPPA
DHPPA is not produced endogenously by humans but is a product of microbial metabolism in the colon. Dietary polyphenols, which are abundant in plant-based foods, pass largely unabsorbed through the small intestine. In the colon, gut bacteria metabolize these complex compounds into simpler phenolic acids, including DHPPA, which are then absorbed into circulation, undergo potential phase II metabolism in the liver, and are subsequently excreted in the urine.[3]
Caption: Metabolic pathway of 3,4-Dihydroxyphenylpropionic Acid (DHPPA).
Analytical Methodologies
The quantification of DHPPA in the complex matrix of urine requires sensitive and selective analytical methods. The most common and reliable techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred for its high sensitivity, specificity, and throughput.
Experimental Protocols
Urine Sample Collection and Handling
Proper sample collection and storage are critical to prevent the degradation of analytes and ensure data accuracy.
-
Collection : Collect mid-stream urine samples in sterile containers. For quantitative analysis that accounts for diurnal variations, a 24-hour urine collection is recommended.[6]
-
Aliquoting : Immediately after collection, aliquot the urine into smaller, single-use tubes (e.g., 1.5 mL polypropylene (B1209903) tubes) to avoid repeated freeze-thaw cycles.
-
Storage : Freeze samples immediately and store them at -80°C until analysis.[6]
Protocol 1: LC-MS/MS Method (Recommended)
This protocol is based on a "dilute-and-shoot" method, which is rapid and minimizes analyte loss.[7]
4.2.1. Reagents and Materials
-
DHPPA analytical standard
-
Creatinine-d3 (or other suitable internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
0.22 µm syringe filters
4.2.2. Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples for 10 seconds to ensure homogeneity.
-
Centrifuge the urine at 4000 x g for 10 minutes to pellet any particulate matter.[6]
-
In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 150 µL of acetonitrile containing the internal standard (e.g., creatinine-d3).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and dilute with deionized water as needed (e.g., 1:10 dilution) to fall within the calibration curve range.[7]
-
Filter the final diluted sample through a 0.22 µm syringe filter into an HPLC vial.
4.2.3. Instrumental Analysis
-
Chromatography System : Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column : C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A : 0.1% Formic acid in water.[8]
-
Mobile Phase B : 0.1% Formic acid in acetonitrile.[8]
-
Flow Rate : 0.3 mL/min.
-
Injection Volume : 5-10 µL.
-
Column Temperature : 40°C.
-
Gradient Elution :
Time (min) % Mobile Phase B 0.0 5 1.5 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
-
Mass Spectrometry : Triple quadrupole mass spectrometer.
-
Ionization Mode : Electrospray Ionization (ESI), Negative Mode.[9]
-
Acquisition Mode : Multiple Reaction Monitoring (MRM).
-
DHPPA Transition : Precursor ion (m/z) → Product ion (m/z). Note: Specific m/z values must be determined by direct infusion of the DHPPA standard.
-
Internal Standard Transition : As determined for the selected standard.
-
Caption: Experimental workflow for LC-MS/MS analysis of urinary DHPPA.
Protocol 2: HPLC with Fluorescence Detection (Alternative)
This method is a reliable alternative if LC-MS/MS is unavailable. It requires a sample clean-up step using solid-phase extraction (SPE).[10][11]
4.3.1. Sample Preparation (SPE)
-
Thaw, vortex, and centrifuge urine as described in section 4.2.2 (steps 1-3).
-
Condition SPE Cartridge : Use a C18 SPE cartridge. Condition with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load Sample : Load 1 mL of the urine supernatant onto the cartridge.
-
Wash : Wash the cartridge with 1 mL of water to remove interferences.
-
Elute : Elute the analytes with 1 mL of methanol into a clean tube.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and transfer to an HPLC vial.
4.3.2. Instrumental Analysis
-
Chromatography System : High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector.
-
Column : C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase : Isocratic elution with a 95:5 (v/v) mixture of 50 mmol/L ammonium (B1175870) acetate (B1210297) buffer (pH 6.8) and acetonitrile.[10]
-
Flow Rate : 1.0 mL/min.
-
Detection : Fluorescence detector with excitation and emission wavelengths optimized for DHPPA (typically requires experimental determination).
Data Presentation
Urinary metabolite concentrations are highly variable due to differences in hydration. To normalize the data, it is standard practice to express the DHPPA concentration relative to the urinary creatinine (B1669602) concentration.
Table 1: Reference Ranges for Urinary 3,4-Dihydroxyphenylpropionic Acid (DHPPA)
| Laboratory/Study | Population | Method | Reference Range | Citation |
| Genova Diagnostics | General | Not Specified | 0 - 0.05 mcg/mg creatinine | [2] |
| Metabolimix+ | General | Not Specified | 0 - 5.3 mmol/mol creatinine | [5] |
| Great Plains Laboratory | General | Not Specified | 0 - 0.44 mmol/mol creatinine | [4] |
Note: The units and ranges provided by different clinical laboratories can vary significantly. It is essential to establish internal reference ranges or use those provided by the specific laboratory conducting the analysis.
Table 2: Performance Characteristics of an HPLC-FLD Method [10]
| Parameter | Value |
| Limit of Detection (LOD) | 9.00 x 10⁻³ mg/L |
| Recovery | 85.0 - 120.0% |
| Relative Standard Deviation (RSD) | 1.5 - 3.1% |
Conclusion
The quantification of urinary 3,4-dihydroxyphenylpropionic acid is a valuable tool for researchers investigating the interplay between diet, the gut microbiome, and host metabolism. The LC-MS/MS protocol detailed here offers a sensitive, specific, and high-throughput approach suitable for clinical and research applications. Proper sample handling and normalization to creatinine are paramount for obtaining reliable and interpretable results.
References
- 1. gdx.net [gdx.net]
- 2. 3,4-Dihydroxyphenylpropionate - Organix Comprehensive Profile - Urine - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. 3,4-Dihydroxyhydrocinnamic Acid | Rupa Health [rupahealth.com]
- 4. DHPPA (dihydroxyphenylpropionic acid) - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. Dihydroxyphenylpropionic Acid (DHPPA) - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. UPLC-MS-Based Procedures to Detect Prolyl-Hydroxylase Inhibitors of HIF in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. anis.au.dk [anis.au.dk]
- 10. Simultaneous determination of 4-hydroxyphenyl lactic acid, 4-hydroxyphenyl acetic acid, and 3,4-hydroxyphenyl propionic acid in human urine by ultra-high performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note & Protocol: Assessing the Stability of 3,4-Dihydroxyphenylpropionic Acid Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxyphenylpropionic acid (DHPPA), also known as hydrocaffeic acid, is a phenolic compound of significant interest in pharmaceutical and nutraceutical research. It is a metabolite of dietary polyphenols and possesses notable antioxidant properties. The stability of DHPPA in solution is a critical parameter for the development of formulations, ensuring efficacy and safety. This document provides a comprehensive protocol for assessing the stability of DHPPA solutions through forced degradation studies and the use of a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
The catechol structure of DHPPA makes it particularly susceptible to oxidative degradation, which can be influenced by factors such as pH, temperature, light, and the presence of metal ions.[1] Understanding the degradation pathways and kinetics is essential for defining appropriate storage conditions and shelf-life.
Potential Degradation Pathways
The primary degradation pathway for DHPPA is the oxidation of its catechol moiety. This process is initiated by the formation of a highly reactive ortho-quinone, which can then undergo further reactions, including polymerization, leading to colored degradation products and a loss of the parent compound.[1] This oxidative degradation is accelerated by elevated pH and the presence of oxygen.[1] Other potential degradation pathways under various stress conditions include:
-
Hydrolysis: While the propionic acid side chain is generally stable, ester derivatives of DHPPA would be susceptible to hydrolysis.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate oxidation and other degradation reactions.
-
Thermal Degradation: Elevated temperatures can accelerate the rates of both oxidation and hydrolysis.[1]
Caption: Potential degradation pathways of DHPPA.
Experimental Protocols
This section outlines the materials and methods for conducting a comprehensive stability assessment of DHPPA solutions.
Materials and Reagents
-
3,4-Dihydroxyphenylpropionic acid (DHPPA) reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol (B129727)
-
Formic acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Deionized water
-
Syringe filters (0.22 µm)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD)
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Temperature-controlled oven
-
Photostability chamber
-
Water bath
Preparation of DHPPA Stock Solution
Accurately weigh a known amount of DHPPA reference standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of water and methanol) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
Forced Degradation (Stress) Studies
Forced degradation studies are performed to intentionally degrade the DHPPA solution under more severe conditions than accelerated stability testing. The goal is to generate degradation products to develop a stability-indicating analytical method. A target degradation of 5-20% is generally considered appropriate.
Workflow for Forced Degradation Studies:
Caption: Workflow for forced degradation studies of DHPPA.
3.4.1. Acidic Hydrolysis
-
To 1 mL of DHPPA stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.
3.4.2. Basic Hydrolysis
-
To 1 mL of DHPPA stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for a specified period (e.g., 30 min, 1, 2, 4 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
3.4.3. Oxidative Degradation
-
To 1 mL of DHPPA stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for a specified period (e.g., 1, 2, 4, 8 hours).
-
At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
3.4.4. Thermal Degradation
-
Place the DHPPA solution in a temperature-controlled oven at 80°C.
-
Withdraw aliquots at specified time points (e.g., 24, 48, 72 hours).
-
Cool the samples to room temperature and dilute with the mobile phase for HPLC analysis.
3.4.5. Photolytic Degradation
-
Expose the DHPPA solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same temperature conditions.
-
At the end of the exposure period, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 20 µL |
Method Validation: The HPLC method should be validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.
Data Presentation and Analysis
The results of the stability studies should be presented in a clear and concise manner.
Forced Degradation Data
The percentage of DHPPA remaining and the formation of degradation products should be tabulated.
| Stress Condition | Time (hours) | DHPPA Remaining (%) | Peak Area of Major Degradant |
| 0.1 M HCl, 60°C | 0 | 100.0 | 0 |
| 8 | 95.2 | 12,345 | |
| 24 | 88.7 | 35,489 | |
| 0.1 M NaOH, RT | 0 | 100.0 | 0 |
| 2 | 92.1 | 25,678 | |
| 4 | 85.4 | 48,912 | |
| 3% H₂O₂, RT | 0 | 100.0 | 0 |
| 4 | 89.5 | 33,123 | |
| 8 | 80.1 | 65,432 | |
| 80°C | 0 | 100.0 | 0 |
| 24 | 96.8 | 9,876 | |
| 72 | 91.3 | 28,765 | |
| Photostability | 1.2 M lux hr | 94.5 | 18,765 |
Long-Term Stability Data
For formal stability studies, solutions should be stored under controlled conditions (e.g., 25°C/60% RH and 40°C/75% RH) and analyzed at specified time points.
| Storage Condition | Time (months) | DHPPA Assay (%) | pH | Appearance |
| 25°C/60% RH | 0 | 100.0 | 4.5 | Clear, colorless |
| 3 | 99.5 | 4.5 | Clear, colorless | |
| 6 | 98.9 | 4.6 | Clear, colorless | |
| 40°C/75% RH | 0 | 100.0 | 4.5 | Clear, colorless |
| 3 | 97.2 | 4.7 | Clear, pale yellow | |
| 6 | 94.8 | 4.8 | Clear, yellow |
Kinetic Analysis
The degradation of DHPPA can often be described by first-order kinetics. The rate constant (k) can be determined from the slope of a plot of the natural logarithm of the DHPPA concentration versus time. The shelf-life (t₉₀), which is the time it takes for 10% of the DHPPA to degrade, can then be calculated.
Conclusion
This protocol provides a robust framework for assessing the stability of 3,4-Dihydroxyphenylpropionic acid solutions. By employing forced degradation studies and a validated stability-indicating HPLC method, researchers can gain a thorough understanding of the degradation profile of DHPPA. This information is crucial for developing stable formulations and establishing appropriate storage conditions and shelf-life for DHPPA-containing products. It is recommended to maintain DHPPA solutions at an acidic pH and to protect them from light and high temperatures to minimize degradation.[1]
References
Application Notes and Protocols for 3,4-Dihydroxyphenylpropionic Acid as a Chromatographic Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxyphenylpropionic acid (DHPPA), also known as dihydrocaffeic acid, is a phenolic acid that is a common metabolite of dietary polyphenols, such as flavan-3-ols and procyanidins found in fruits, vegetables, tea, and coffee. Its quantification in biological and food matrices is of significant interest due to its antioxidant properties and its role as a biomarker of polyphenol intake. Accurate and precise quantification of DHPPA is crucial for research in nutrition, pharmacology, and drug development. These application notes provide detailed protocols for the use of DHPPA as a standard in High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation: Method Validation Parameters
The following tables summarize the typical validation parameters for the quantification of 3,4-Dihydroxyphenylpropionic acid using different chromatographic techniques. These values are based on the International Council for Harmonisation (ICH) guidelines and published data for similar phenolic compounds. It is essential to perform in-house validation to establish specific performance characteristics.
Table 1: HPLC-UV Method Validation Parameters
| Validation Parameter | Typical Acceptance Criteria | Expected Performance for DHPPA Analysis |
| Linearity (r²) | ≥ 0.995 | ≥ 0.998 |
| Range | To be defined by application | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.5% - 101.5% |
| Precision (% RSD) | ||
| - Repeatability (Intra-day) | ≤ 2.0% | < 1.5% |
| - Intermediate Precision (Inter-day) | ≤ 2.0% | < 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | ~0.5 µg/mL |
| Specificity | No interference at the retention time of the analyte | High (No interference from common excipients) |
Table 2: LC-MS/MS Method Validation Parameters
| Validation Parameter | Typical Acceptance Criteria | Expected Performance for DHPPA Analysis |
| Linearity (r²) | ≥ 0.99 | ≥ 0.995 |
| Range | To be defined by application | 0.1 - 100 ng/mL |
| Accuracy (% Recovery) | 85% - 115% | 90% - 110% |
| Precision (% RSD) | ||
| - Repeatability (Intra-day) | ≤ 15% | < 10% |
| - Intermediate Precision (Inter-day) | ≤ 15% | < 15% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | ~0.1 ng/mL |
| Specificity | No interfering peaks at the analyte and IS retention times | High (Monitored by specific MRM transitions) |
| Matrix Effect | Within acceptable limits | To be evaluated |
| Recovery | Consistent and reproducible | To be evaluated |
Table 3: GC-MS Method Validation Parameters
| Validation Parameter | Typical Acceptance Criteria | Expected Performance for DHPPA Analysis |
| Linearity (r²) | ≥ 0.99 | ≥ 0.995 |
| Range | To be defined by application | 1 - 200 ng/mL |
| Accuracy (% Recovery) | 80% - 120% | 85% - 115% |
| Precision (% RSD) | ||
| - Repeatability (Intra-day) | ≤ 15% | < 10% |
| - Intermediate Precision (Inter-day) | ≤ 15% | < 15% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | ~1.0 ng/mL |
| Specificity | No interfering peaks at the analyte and IS retention times | High (Monitored by specific ion fragments) |
| Recovery | Consistent and reproducible | To be evaluated |
Experimental Protocols
Preparation of Standard Solutions
1. DHPPA Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of 3,4-Dihydroxyphenylpropionic acid standard.
-
Dissolve in 10 mL of methanol (B129727) in a volumetric flask.
-
Store the stock solution at -20°C in an amber vial to protect from light.
2. DHPPA Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the appropriate mobile phase or reconstitution solvent to cover the desired concentration range for the calibration curve.
-
For HPLC-UV, a typical range is 1, 5, 10, 25, 50, and 100 µg/mL.
-
For LC-MS/MS, a typical range is 0.1, 0.5, 1, 5, 10, 50, and 100 ng/mL.
-
For GC-MS, a typical range is 1, 5, 10, 25, 50, 100, and 200 ng/mL.
3. Internal Standard (IS) Stock and Working Solutions:
-
A suitable internal standard for LC-MS/MS and GC-MS is a stable isotope-labeled DHPPA (e.g., DHPPA-d3). For HPLC-UV, a structurally similar compound that is not present in the sample can be used.
-
Prepare a stock solution of the internal standard (e.g., 1 mg/mL in methanol).
-
Prepare a working solution of the internal standard at a concentration that provides a consistent and reproducible response.
Sample Preparation
The choice of sample preparation method depends on the matrix. DHPPA is susceptible to oxidation, so it is crucial to handle samples promptly and at low temperatures. The addition of antioxidants like ascorbic acid or EDTA to the extraction solvent is recommended.
1. Biological Fluids (Plasma, Serum, Urine):
-
Protein Precipitation:
-
To 100 µL of the sample, add the internal standard.
-
Add 300 µL of ice-cold acetonitrile (B52724) or methanol containing an antioxidant.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
Solid-Phase Extraction (SPE):
-
Condition a polymeric reversed-phase SPE cartridge with methanol followed by water.
-
Load the pre-treated sample (e.g., diluted urine or protein-precipitated plasma).
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute DHPPA with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
-
2. Plant and Food Matrices:
-
Homogenization and Extraction:
-
Homogenize the sample in an acidic extraction solvent (e.g., methanol/water/acetic acid, 80:19:1, v/v/v).
-
Add the internal standard to the extraction solvent.
-
Perform extraction using techniques such as ultrasonication or shaking.
-
Centrifuge to pellet solid debris.
-
The supernatant can be directly injected or further purified by SPE.
-
Chromatographic Methods
Protocol 1: HPLC-UV Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol). A typical starting condition is 85:15 (v/v) aqueous:organic.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL.
-
UV Detection: 280 nm.
Protocol 2: LC-MS/MS Analysis
-
Column: C18 or HILIC column with smaller particle size for better resolution (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to elute the analyte, followed by a wash and re-equilibration step.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2-5 µL.
-
Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions: Monitor the transition of the precursor ion to a specific product ion for both DHPPA and the internal standard. For DHPPA (m/z 181.05), a common product ion is m/z 137.06.
Protocol 3: GC-MS Analysis (with Derivatization)
Due to its low volatility, DHPPA requires derivatization prior to GC-MS analysis. A common approach is silylation.
-
Derivatization:
-
Evaporate the dried sample extract to complete dryness.
-
Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate at 70°C for 30-60 minutes.
-
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
MS Detection: Scan mode to identify characteristic fragments or Selected Ion Monitoring (SIM) mode for quantification of specific ions of the derivatized DHPPA and internal standard.
Mandatory Visualizations
Application of 3,4-Dihydroxyphenylpropionic Acid in Cosmetic Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxyphenylpropionic acid (DHPPA), also known as hydrocaffeic acid, is a phenolic compound and a metabolite of caffeic acid found in various plant-based foods.[1] In recent years, DHPPA has garnered significant interest in the cosmetic industry due to its potent antioxidant, anti-inflammatory, and skin-lightening properties.[1] Its ability to combat oxidative stress, modulate inflammatory responses, and inhibit melanin (B1238610) synthesis makes it a promising active ingredient in a variety of skincare formulations aimed at anti-aging, soothing irritated skin, and promoting an even skin tone. This document provides detailed application notes and experimental protocols for researchers and formulators interested in evaluating and incorporating DHPPA into cosmetic products.
Key Cosmetic Applications and Mechanisms of Action
DHPPA exerts its beneficial effects on the skin through several key mechanisms:
-
Antioxidant Activity: DHPPA is an effective scavenger of free radicals, which are major contributors to premature skin aging. By neutralizing reactive oxygen species (ROS), DHPPA helps protect skin cells from oxidative damage, thereby reducing the appearance of fine lines, wrinkles, and other signs of photoaging.
-
Anti-inflammatory Effects: DHPPA has been shown to suppress pro-inflammatory responses in skin cells.[2][3] It can modulate key signaling pathways, such as the NF-κB pathway, to reduce the production of inflammatory mediators like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[2][3] This makes it a valuable ingredient for soothing sensitive or irritated skin.
-
Skin Lightening: DHPPA functions as a tyrosinase inhibitor, a key enzyme in the melanin production pathway.[4] By inhibiting tyrosinase, DHPPA can help to reduce hyperpigmentation, such as age spots and melasma, leading to a more even and radiant complexion.[5][6]
-
Collagen Synthesis: Preliminary evidence suggests that compounds structurally related to DHPPA may influence collagen metabolism. While direct quantitative data on DHPPA's effect on collagen synthesis is limited, its antioxidant and anti-inflammatory properties can indirectly support a healthy extracellular matrix by preventing collagen degradation.
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy of 3,4-Dihydroxyphenylpropionic acid and related compounds.
Table 1: Antioxidant Activity of 3,4-Dihydroxyphenylpropionic Acid and Reference Compounds
| Compound | Assay | IC50 Value | Reference |
| 3,4-Dihydroxyphenylpropionic acid (DHPPA) | DPPH | Data not available | |
| ABTS | Data not available | ||
| Caffeic Acid | DPPH | ~5 µg/mL | [7] |
| ABTS | Data not available | ||
| Dihydrocaffeic acid (DHCA) | DPPH | IC50: 8.3 µmol/L | |
| Ascorbic Acid (Standard) | DPPH | IC50: 66.12 ppm | [8] |
| Trolox (Standard) | ABTS | IC50: 2.926 ± 0.029 µg/mL | [9] |
Table 2: Tyrosinase Inhibitory Activity of 3,4-Dihydroxyphenylpropionic Acid and Reference Compounds
| Compound | Substrate | IC50 Value | Reference |
| 3-(2,4-Dihydroxyphenyl)propanoic acid (isomer of DHPPA) | L-Tyrosine | 3.02 µM | [4] |
| DL-DOPA | 11.5 µM | [4] | |
| Caffeic Acid | L-DOPA | Substrate, not inhibitor | [10] |
| 2-S-Lipoylcaffeic acid (caffeic acid derivative) | L-DOPA | 3.22 ± 0.02 µM | [11][12] |
| L-Tyrosine | 2.0 ± 0.1 µM | [11][12] | |
| Kojic Acid (Standard) | L-DOPA | 121 ± 5 µM | [13] |
| L-Tyrosine | 70 ± 7 µM | [13] | |
| Protocatechuic aldehyde | L-Tyrosine | 19.92 x 10⁻⁶ M | [1] |
Table 3: Anti-inflammatory Effects of 3,4-Dihydroxyphenylpropionic Acid
| Cell Line | Inflammatory Stimulus | Measured Marker | Concentration of DHPPA | % Inhibition / Effect | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | IL-6 gene expression | Not specified | Significant reduction | [14] |
| Macrophages | Lipopolysaccharide (LPS) | Pro-inflammatory response | 100 mg/kg (in vivo) | Suppressed | [2][3] |
| Macrophages | ox-LDL | IL-6 and IL-1β secretion | 12.5 µg/mL | IL-6: 46.39%, IL-1β: 33.75% (for PCA2, a related procyanidin) | [15] |
Table 4: Effect of Related Compounds on Collagen Synthesis
| Cell Line | Compound | Concentration | % Increase in Collagen Synthesis | Reference |
| Human Dermal Fibroblasts | L-3,4-dehydroproline | 1 mM | Reduced [14C]hydroxyproline content by 40% in cell layer and 70% in medium | [16] |
Experimental Protocols
In Vitro Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay
This protocol outlines the procedure to determine the free radical scavenging activity of DHPPA using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Workflow for DPPH Radical Scavenging Assay
References
- 1. Inhibition of tyrosinase by protocatechuic aldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The gut microbial metabolite, 3,4-dihydroxyphenylpropionic acid, alleviates hepatic ischemia/reperfusion injury via mitigation of macrophage pro-inflammatory activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The gut microbial metabolite, 3,4-dihydroxyphenylpropionic acid, alleviates hepatic ischemia/reperfusion injury via mitigation of macrophage pro-inflammatory activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collagen-derived dipeptide, proline-hydroxyproline, stimulates cell proliferation and hyaluronic acid synthesis in cultured human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. dpph assay ic50: Topics by Science.gov [science.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 2-S-Lipoylcaffeic Acid, a Natural Product-Based Entry to Tyrosinase Inhibition via Catechol Manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of 3(3,4-dihydroxy-phenyl) propionic acid as a novel microbiome-derived epigenetic modifier in attenuation of immune Inflammatory response in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of L-3,4-dehydroproline on collagen synthesis and prolyl hydroxylase activity in mammalian cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Extraction of 3,4-Dihydroxyphenylpropionic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction efficiency of 3,4-Dihydroxyphenylpropionic acid (DHPPA). Here you will find troubleshooting advice and frequently asked questions to address common challenges encountered during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of DHPPA, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the extraction yield of DHPPA lower than expected?
Answer: Low extraction yield can be attributed to several factors:
-
Suboptimal Solvent Selection: The polarity of the extraction solvent is crucial for efficient extraction. While methanol (B129727) and ethanol (B145695) are commonly used, their aqueous mixtures often provide better results.[1][2] For instance, 63% aqueous ethanol has been effectively used for ultrasound-assisted extraction (UAE) from Salvia miltiorrhiza.[3]
-
Inefficient Extraction Method: The chosen extraction technique significantly impacts yield. Modern methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient than conventional methods like maceration or Soxhlet extraction, often resulting in higher yields in shorter times with less solvent consumption.[4]
-
Degradation of DHPPA: DHPPA contains a catechol group, which is susceptible to oxidation, especially at higher pH and temperatures, leading to the formation of quinones and subsequent polymerization.[5][6]
-
Incomplete Cell Lysis: For plant-based sources, insufficient grinding of the material can hinder solvent penetration and limit the release of DHPPA.[7]
Solutions:
-
Optimize Solvent: Experiment with different concentrations of aqueous ethanol or methanol. The optimal concentration can vary depending on the sample matrix.[8]
-
Enhance Extraction Technique: Employ UAE or MAE to improve extraction efficiency. Key parameters to optimize include temperature, time, and power.[3][7]
-
Minimize Degradation: Work at lower temperatures (e.g., on ice or at 4°C) and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[5][6] Adding antioxidants like ascorbic acid or sodium metabisulfite (B1197395) to the extraction solvent can also be beneficial.[5] Acidifying the solvent can also help to stabilize the compound.
-
Improve Sample Preparation: Ensure the plant material is finely ground to increase the surface area for extraction.[3]
Question 2: The extracted DHPPA solution is colored. What is the cause and how can it be prevented?
Answer: A colored extract often indicates the presence of impurities, primarily due to the oxidation of the catechol group in DHPPA.[6]
Solutions:
-
Prevent Oxidation: As mentioned previously, working under an inert atmosphere, using degassed solvents, and adding antioxidants are crucial steps to prevent oxidation.[5][6]
-
Purification: If the extract is already colored, purification steps such as solid-phase extraction (SPE) or column chromatography can be employed to remove the colored impurities.[3] For recrystallization, the use of activated charcoal can help decolorize the solution.[6]
Question 3: There is poor separation of DHPPA from other compounds during HPLC analysis. What could be the issue?
Answer: Poor chromatographic separation can be due to an inappropriate mobile phase, a contaminated column, or co-eluting impurities.
Solutions:
-
Optimize Mobile Phase: Adjust the gradient of the mobile phase. A common mobile phase for DHPPA analysis is a gradient of acetonitrile (B52724) and acidified water (e.g., with 0.1% formic acid or 1% acetic acid).[3][9]
-
Column Maintenance: Ensure the HPLC column is clean and properly equilibrated before use.
-
Sample Clean-up: Implement a sample clean-up step, such as SPE, before HPLC analysis to remove interfering compounds.[3][5]
Frequently Asked Questions (FAQs)
Q1: What are the most effective solvents for extracting DHPPA?
A1: Mixtures of ethanol or methanol with water are generally the most effective solvents for extracting DHPPA from plant materials.[1][2] The optimal water content can vary, but concentrations around 50-70% ethanol are often a good starting point.[8] For biological samples like plasma, protein precipitation with agents like perchloric acid followed by SPE is a common approach.[5]
Q2: What are the optimal conditions for Ultrasound-Assisted Extraction (UAE) of DHPPA?
A2: Optimal UAE conditions depend on the specific plant material and equipment. However, a study on extracting phenolic acids from Salvia miltiorrhiza reported the following optimized parameters: 63% aqueous ethanol as the solvent, a liquid-to-solid ratio of 33:1 mL/g, an ultrasonic frequency of 45 Hz, a temperature of 50°C, and an extraction time of 43 minutes.[3]
Q3: How can I prevent the degradation of DHPPA during extraction and storage?
A3: To prevent degradation, it is crucial to control factors like pH, temperature, and exposure to oxygen.[5] Working at a slightly acidic pH and low temperatures is recommended.[5] Using degassed solvents and blanketing the sample with an inert gas like nitrogen can minimize oxidation.[5] For storage, keeping the extracted samples at -20°C or -80°C is advisable.[10]
Q4: What analytical techniques are suitable for the quantification of DHPPA?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used and effective method for quantifying DHPPA.[3][6] A C18 reversed-phase column is typically used, with detection commonly set at 280 nm.[3][9] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers higher sensitivity and selectivity for quantification in complex biological matrices.[11]
Data Presentation
Table 1: Comparison of Extraction Methods for Plant Bioactive Compounds
| Extraction Method | Principle | Advantages | Disadvantages | Reference |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance mass transfer. | Higher yields, shorter extraction times, reduced solvent consumption. | Localized high temperatures can potentially degrade thermolabile compounds. | [7][8] |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample, causing cell rupture. | Very short extraction times, high efficiency, reduced solvent use. | Requires specialized equipment, potential for thermal degradation if not controlled. | [4][7] |
| Soxhlet Extraction | Continuous extraction with a cycling solvent. | Thorough extraction. | Time-consuming, requires large volumes of solvent, potential for thermal degradation. | [4] |
| Maceration | Soaking the sample in a solvent for an extended period. | Simple, requires minimal equipment. | Time-consuming, lower extraction efficiency compared to modern methods. | [4] |
Table 2: Factors Influencing DHPPA Extraction Efficiency
| Factor | Effect on Extraction | Recommendations | Reference |
| Solvent Type & Concentration | The polarity of the solvent determines its ability to dissolve DHPPA. Aqueous mixtures of ethanol or methanol are often optimal. | Test a range of aqueous ethanol or methanol concentrations (e.g., 50-80%) to find the optimum for your sample. | [1][8] |
| Temperature | Higher temperatures can increase solubility and diffusion rates but also accelerate degradation. | Use the lowest effective temperature to balance efficiency and stability. For UAE, 50-60°C is a common range. | [3][5][12] |
| Extraction Time | Longer extraction times can increase yield up to a certain point, after which degradation may occur. | Optimize the extraction time for your chosen method to maximize yield without significant degradation. | [3][12] |
| pH | DHPPA is more stable in acidic conditions. Alkaline conditions promote oxidation. | Maintain a slightly acidic pH during extraction and storage. | [5] |
| Solid-to-Liquid Ratio | A higher ratio can lead to more efficient extraction but may require more solvent. | An optimal ratio needs to be determined experimentally. A common starting point is 1:10 to 1:30 g/mL. | [3][8] |
| Particle Size | Smaller particle sizes increase the surface area available for extraction. | Grind solid samples into a fine powder (e.g., 40-60 mesh). | [3][7] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of DHPPA from Plant Material
This protocol is adapted from methods for extracting phenolic acids from Salvia miltiorrhiza.[3]
-
Sample Preparation:
-
Dry the plant material at 40-50°C to a constant weight.
-
Grind the dried material into a fine powder (40-60 mesh).[3]
-
-
Extraction:
-
Sample Processing:
-
After extraction, centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
For increased yield, the extraction can be repeated on the solid residue, and the supernatants combined.
-
Filter the supernatant through a 0.45 µm filter before HPLC analysis.[3]
-
Protocol 2: Solid-Phase Extraction (SPE) of DHPPA from Human Plasma
This protocol is a general guideline and may require optimization.[5]
-
Sample Pre-treatment:
-
To 500 µL of plasma, add 50 µL of an internal standard and 50 µL of 1 M perchloric acid containing 1% ascorbic acid to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.[5]
-
-
SPE Procedure:
-
Use a polymeric reversed-phase SPE cartridge.
-
Condition the cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.[5]
-
Load the pre-treated plasma supernatant onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in 0.1% formic acid, followed by 1 mL of 20% methanol in 0.1% formic acid.[5]
-
Elute DHPPA with 1 mL of methanol containing 0.1% formic acid.[5]
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase for HPLC analysis.
-
Visualizations
Caption: Workflow for DHPPA extraction from plant material.
References
- 1. mdpi.com [mdpi.com]
- 2. Optimization Method for Phenolic Compounds Extraction from Medicinal Plant (Juniperus procera) and Phytochemicals Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of extraction protocols for anti-diabetic phytochemical substances from medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Design of Experiments for Optimizing Ultrasound-Assisted Extraction of Bioactive Compounds from Plant-Based Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The gut microbial metabolite, 3,4-dihydroxyphenylpropionic acid, alleviates hepatic ischemia/reperfusion injury via mitigation of macrophage pro-inflammatory activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of Extraction Process Factors on the Composition and Antioxidant Activity of Blackthorn (Prunus spinosa L.) Fruit Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of 3,4-Dihydroxyphenylpropionic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 3,4-Dihydroxyphenylpropionic acid (DHPPA).
Troubleshooting Guide
Q1: I am observing low signal intensity and poor peak shape for DHPPA. What are the likely causes and how can I troubleshoot this?
A1: Low signal intensity and poor peak shape for 3,4-Dihydroxyphenylpropionic acid (DHPPA) are common issues in LC-MS/MS analysis and often point towards significant matrix effects, particularly ion suppression. Here’s a step-by-step troubleshooting approach:
-
Initial Diagnosis: The primary suspect for ion suppression in biological matrices like plasma is the presence of co-eluting phospholipids (B1166683).[1] These molecules can compete with DHPPA for ionization in the mass spectrometer's source, leading to a reduced signal.[1]
-
Step 1: Evaluate Your Sample Preparation:
-
Protein Precipitation (PPT): If you are using a simple protein precipitation method (e.g., with acetonitrile (B52724) or methanol), it is likely that a significant amount of phospholipids and other matrix components are still present in your final extract. While quick, PPT is often the least effective method for removing interfering substances.[2]
-
Recommendation: Enhance your sample cleanup. Consider implementing Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to achieve a cleaner sample.[1]
-
-
Step 2: Optimize Chromatographic Separation:
-
Problem: DHPPA may be co-eluting with a region of significant ion suppression.
-
Solution: Modify your LC method to shift the retention time of DHPPA away from interfering matrix components. This can be achieved by:
-
Adjusting the gradient profile (e.g., making it shallower to improve resolution).
-
Changing the mobile phase composition (e.g., altering the organic solvent or the pH of the aqueous phase). For phenolic compounds, the addition of a small amount of formic acid (e.g., 0.1%) to the mobile phase is common to improve peak shape.
-
-
-
Step 3: Check for Column Overload:
-
Problem: Injecting a sample that is too concentrated can lead to peak fronting or tailing.
-
Solution: If your sensitivity allows, try diluting the final sample extract before injection.
-
-
Step 4: Utilize an Appropriate Internal Standard:
-
Best Practice: The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard for DHPPA. A SIL-IS will co-elute with DHPPA and experience similar ion suppression or enhancement, allowing for accurate quantification by normalizing the signal.[1]
-
Q2: My results for DHPPA are inconsistent and show poor reproducibility. What could be the reason?
A2: Inconsistent and irreproducible results are often a consequence of variable matrix effects between different samples.
-
Cause: The composition of biological matrices can differ from sample to sample, leading to varying degrees of ion suppression or enhancement.
-
Solution:
-
Implement a Robust Sample Preparation Protocol: A consistent and highly efficient sample preparation method is critical to minimize variability. Solid-Phase Extraction (SPE) is generally more reproducible than LLE or PPT.[1]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable method to correct for sample-to-sample variations in matrix effects. The ratio of the analyte to the SIL-IS should remain constant even with differing levels of ion suppression.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[3] This can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which lead to inaccurate and imprecise quantification.[3]
Q2: How can I quantitatively assess the magnitude of matrix effects for my DHPPA assay?
A2: The most common method is the post-extraction spike analysis. This involves comparing the peak area of DHPPA in a pre-extracted blank matrix that has been spiked with the analyte to the peak area of DHPPA in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:
-
MF = (Peak Area of Analyte in Spiked Post-Extracted Matrix) / (Peak Area of Analyte in Neat Solution)
An MF value of 1 indicates no matrix effect, a value < 1 suggests ion suppression, and a value > 1 indicates ion enhancement.
Q3: What are the most common sources of matrix effects in plasma samples?
A3: In plasma, the most significant contributors to matrix effects are phospholipids from cell membranes. Other sources include salts, endogenous metabolites, and proteins that may not have been completely removed during sample preparation.
Q4: Which sample preparation technique is best for minimizing matrix effects for DHPPA in plasma?
A4: While the optimal technique can be matrix and analyte-dependent, a general hierarchy in terms of providing the cleanest extracts is:
-
Solid-Phase Extraction (SPE): Often provides the most effective removal of a broad range of interferences, including phospholipids. Mixed-mode or polymeric sorbents can be particularly effective.
-
Liquid-Liquid Extraction (LLE): Can be effective at removing highly polar (salts) or non-polar (lipids) interferences, but the recovery of a moderately polar compound like DHPPA can be variable and requires careful optimization of the extraction solvent.
-
Protein Precipitation (PPT): The simplest and fastest method, but generally the least effective at removing phospholipids and other small molecule interferences.
Q5: Is a stable isotope-labeled internal standard (SIL-IS) available for DHPPA?
A5: The availability of commercially available SIL-IS can vary. It is recommended to check with major suppliers of analytical standards. If a specific SIL-IS for DHPPA is not available, researchers may need to consider custom synthesis or the use of a structural analog as an internal standard, though the latter is less ideal as it may not perfectly mimic the behavior of DHPPA in the ion source.
Data Presentation
The following tables summarize expected performance characteristics for different sample preparation techniques for phenolic acids, including those structurally similar to DHPPA, in biological matrices. Note that specific values for DHPPA may vary and should be determined experimentally.
Table 1: Comparison of Sample Preparation Techniques for Phenolic Acid Analysis
| Technique | Typical Recovery (%) | Matrix Effect (Ion Suppression %) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 105 | 40 - 70 | Fast, simple, inexpensive | High matrix effects, risk of ion source contamination |
| Liquid-Liquid Extraction (LLE) | 60 - 90 | 20 - 40 | Good for removing salts and some lipids | Can be labor-intensive, may have lower recovery for polar analytes, requires larger solvent volumes |
| Solid-Phase Extraction (SPE) | 80 - 110 | < 20 | High recovery, excellent removal of interferences, highly reproducible | More time-consuming and costly than PPT, requires method development |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spike
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike DHPPA and its internal standard (if used) into the final reconstitution solvent at a known concentration.
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank plasma using your chosen sample preparation method. Spike DHPPA and the internal standard into the final, clean extracts at the same concentration as Set A.
-
Set C (Pre-Spiked Matrix): Spike DHPPA and the internal standard into the blank plasma samples before the extraction process.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
-
Calculate the Recovery (RE):
-
RE (%) = (Mean Peak Area of Set C) / (Mean Peak Area of Set B) * 100
-
Protocol 2: Solid-Phase Extraction (SPE) for DHPPA from Plasma
This is a general protocol and should be optimized for your specific application.
-
Sample Pre-treatment:
-
To 100 µL of plasma, add 20 µL of the internal standard solution.
-
Add 200 µL of 2% phosphoric acid in water and vortex to mix. This step helps to disrupt protein binding and protonate DHPPA.
-
-
SPE Cartridge Conditioning:
-
Use a polymeric reversed-phase SPE cartridge (e.g., HLB).
-
Condition the cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute DHPPA and the internal standard with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial.
-
Mandatory Visualization
References
Technical Support Center: 3,4-Dihydroxyphenylpropionic Acid (DHPPA) Degradation Pathways and Experimental Stability
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the degradation pathways of 3,4-Dihydroxyphenylpropionic acid (DHPPA), also known as dihydrocaffeic acid, under common experimental stress conditions. It offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for DHPPA under stress conditions?
A1: The main degradation route for DHPPA involves the oxidation of its catechol group. This process is initiated by the removal of a hydrogen atom from one of the phenolic hydroxyl groups, leading to the formation of a semiquinone radical. This radical can be further oxidized to a highly reactive ortho-quinone. This ortho-quinone is susceptible to further reactions, including polymerization, which results in the formation of colored degradation products and a quantifiable loss of the parent compound.[1] This oxidative degradation is significantly accelerated by factors such as elevated pH, the presence of molecular oxygen, and catalytic metal ions.[1]
Q2: What are the optimal storage conditions for DHPPA stock solutions and prepared samples to minimize degradation?
A2: To ensure the stability of DHPPA solutions, they should be stored at low temperatures, protected from light, and in an oxygen-depleted environment.[1] The following conditions are recommended:
-
Short-term storage (up to 24 hours): Store at 4°C in amber vials to protect from light.[1]
-
Long-term storage: For storage up to one month, -20°C is suitable. For periods up to six months, -80°C is recommended.[2] Solutions should be stored in amber vials, and the solvent should be purged with an inert gas like nitrogen or argon before sealing to remove dissolved oxygen.[1] Aliquoting stock solutions into single-use vials is advisable to prevent degradation from repeated freeze-thaw cycles.[2]
Q3: Can I use elevated temperatures to accelerate the extraction of DHPPA from my samples?
A3: It is generally not advisable to use high temperatures during the extraction of DHPPA.[1] Elevated temperatures can significantly increase the rate of both oxidative and hydrolytic degradation, which can lead to reduced recovery of the analyte and the potential formation of experimental artifacts.[1] If heating is essential for improving extraction efficiency, it should be for the shortest duration possible and at the lowest effective temperature. Performing the extraction under an inert atmosphere is also recommended to minimize oxidation.[1]
Q4: My experiment requires a long incubation period at 37°C. How can I prevent DHPPA from degrading in my cell culture medium?
A4: Long incubation times at physiological temperature (37°C) and pH (around 7.4) can promote the degradation of DHPPA.[2] To mitigate this, consider the following strategies:
-
Use of Stabilizers: You can add antioxidants or chelating agents to the culture medium. Ascorbic acid can be used at a concentration of 50-100 µM to act as a sacrificial antioxidant. Alternatively, a chelating agent like EDTA at a concentration of 10-50 µM can sequester trace metal ions that catalyze oxidation.[2]
-
Frequent Media Changes: If your experimental design permits, replacing the medium with a freshly prepared DHPPA solution every 12-24 hours can help maintain a more consistent concentration of the active compound.[2]
-
Run a Stability Control: It is good practice to incubate a sample of your complete medium with DHPPA under the same experimental conditions but without cells. At the end of the incubation, the concentration of DHPPA can be analyzed (e.g., by HPLC) to determine the extent of degradation.[2]
Q5: What are the essential parameters to validate for an HPLC method intended for DHPPA stability studies?
A5: For a stability-indicating HPLC method, validation should demonstrate specificity, linearity, range, accuracy, precision (including repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness, in accordance with ICH guidelines.[1] Crucially for a compound prone to degradation, the stability of DHPPA in the analytical solvent and in the processed sample matrix must also be thoroughly evaluated.[1]
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments with DHPPA.
| Issue | Potential Cause | Recommended Solution |
| Low recovery of DHPPA in extracted samples | Oxidative Degradation: The catechol structure is highly susceptible to oxidation, especially at neutral to alkaline pH and in the presence of oxygen and metal ions.[1] | pH Control: Maintain an acidic pH (ideally below 6.0) throughout the extraction process to minimize oxidation.[1][2] Use of Antioxidants: Add antioxidants like ascorbic acid or EDTA to the sample and extraction solvents.[1][2] Degas Solvents: Purge all solvents with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.[1] Low Temperature: Perform extraction steps on ice or at 4°C to slow degradation.[1] |
| Incomplete Extraction: The chosen solvent or technique may not be optimal for the sample matrix. | Solvent Selection: Use polar organic solvents such as methanol, ethanol, or acetonitrile, often mixed with an acidic aqueous solution (e.g., 0.1% formic acid in water).[1] Solid-Phase Extraction (SPE): For complex matrices like plasma, a validated SPE protocol is recommended for cleaner extracts and improved recovery.[1] | |
| Adsorption to Surfaces: DHPPA can adsorb to glass or plastic surfaces, particularly at low concentrations. | Use Silanized Glassware: Pre-silanized glassware can help minimize surface adsorption.[1] Thorough Rinsing: Ensure all transfer steps are followed by rinsing with the extraction solvent to recover any adsorbed analyte.[1] | |
| Inconsistent or non-reproducible experimental results | Degradation of Stock/Working Solutions: DHPPA is unstable in solution, especially at room temperature and neutral/alkaline pH. | Fresh Solutions: Prepare fresh working solutions daily from a properly stored stock.[2] Proper Storage: Store stock solutions in aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.[2] Protect from Light and Air: Use amber vials and deoxygenated solvents where possible.[1] |
| Variations in Sample Handling: Differences in time, temperature, or light exposure between samples can lead to varying levels of degradation. | Standardize Workflow: Establish and strictly adhere to a standardized protocol for all samples, from collection to analysis.[1] | |
| Peak tailing for DHPPA in reversed-phase HPLC | Secondary Interactions: Residual silanol (B1196071) groups on the silica-based C18 column can interact with the acidic DHPPA molecule. | Use End-capped Column: Employ a column with end-capping to block residual silanol groups. Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units below the pKa of DHPPA to ensure it is in a single, non-ionized form. The use of a buffer is highly recommended. |
| Column Contamination: Buildup of contaminants on the column can create active sites leading to tailing. | Column Flushing: Flush the column with a strong solvent. If the issue persists, replace the guard column or the analytical column. |
Quantitative Data Summary
The stability of DHPPA is influenced by several factors. The following table summarizes these influences and provides recommended conditions to minimize degradation.
| Factor | Effect on Stability | Recommendations for Minimizing Degradation |
| pH | DHPPA is less stable at neutral to alkaline pH due to the increased susceptibility of the deprotonated hydroxyl groups to oxidation.[1] | Maintain an acidic pH, ideally below 6.0, for all aqueous solutions and during extraction.[1][2] |
| Temperature | Elevated temperatures significantly accelerate the rate of oxidative and hydrolytic degradation.[1] | Perform extractions and sample handling on ice or at 4°C.[1] Store stock solutions at -20°C (short-term) or -80°C (long-term).[2] |
| Oxygen | The presence of dissolved oxygen is a key driver for oxidative degradation.[1] | Degas all solvents and solutions by purging with an inert gas (nitrogen or argon) before use.[1] |
| Metal Ions (e.g., Cu²⁺, Fe²⁺) | Trace metal ions can catalyze the oxidation of the catechol moiety.[1] | Add a chelating agent such as EDTA (e.g., 10-50 µM) to the sample and extraction solvents to sequester metal ions.[1][2] |
| Light | Phenolic compounds can be susceptible to photodegradation. | Store solutions in amber vials or protect them from light to prevent photochemical reactions.[1] |
| Antioxidants | Can protect DHPPA from oxidation. | For experiments where it does not interfere with the assay, add a sacrificial antioxidant like ascorbic acid (e.g., 50-100 µM).[1][2] |
Experimental Protocols
Protocol 1: Forced Degradation Study of DHPPA
This protocol provides a general framework for conducting forced degradation studies on DHPPA to identify potential degradation products and establish its stability profile. The goal is to achieve approximately 5-20% degradation.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of DHPPA in a suitable solvent like methanol.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw samples at time points, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature and protected from light. Withdraw samples at time points and dilute for HPLC analysis.
-
Thermal Degradation:
-
Solid State: Place the solid DHPPA powder in a hot air oven at 80°C for 48 hours.
-
Solution State: Reflux a solution of DHPPA in a neutral solvent (e.g., water) at 80°C for 48 hours.
-
-
Photolytic Degradation: Expose a solution of DHPPA to a light source that produces combined visible and ultraviolet outputs, as specified by ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.
3. Analysis:
-
Analyze the stressed samples by a validated stability-indicating HPLC method (see Protocol 2) to determine the percentage of degradation and to profile the degradation products.
Protocol 2: Stability-Indicating HPLC-UV Method for DHPPA
This protocol describes a general reversed-phase HPLC method suitable for quantifying DHPPA and separating it from its degradation products.
1. Instrumentation:
-
A standard HPLC system with a UV or Diode Array Detector (DAD).
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient elution is typically used for separating multiple components.
-
Solvent A: 0.1% Formic acid in water.[1]
-
Solvent B: Acetonitrile.
-
-
Gradient Program: A linear gradient from 5% to 40% Solvent B over 30 minutes, followed by a wash and re-equilibration step. This should be optimized based on the separation achieved.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Detection Wavelength: 280 nm.[1]
-
Injection Volume: 10 µL.[1]
3. Standard and Sample Preparation:
-
Standard Preparation: Prepare a stock solution of DHPPA (e.g., 1 mg/mL) in methanol. Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase to cover the expected concentration range of the samples.[1]
-
Sample Preparation: Dilute the samples from the forced degradation study or other experiments to an appropriate concentration with the initial mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
4. Analysis and Quantification:
-
Inject the calibration standards to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared samples.
-
Determine the concentration of DHPPA in the samples from the calibration curve. The percentage of degradation can be calculated by comparing the peak area of DHPPA in the stressed sample to that of an unstressed control.
Visualizations
References
Technical Support Center: Optimizing 3,4-Dihydroxyphenylpropionic Acid Solubility for In Vitro Studies
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of 3,4-Dihydroxyphenylpropionic acid (DHPPA), also known as hydrocaffeic acid, for successful in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is 3,4-Dihydroxyphenylpropionic acid and why is its solubility a concern for in vitro studies?
A1: 3,4-Dihydroxyphenylpropionic acid is a phenolic acid and a metabolite of caffeic acid, recognized for its antioxidant and anti-inflammatory properties.[1] Its limited solubility in aqueous solutions can be a challenge for achieving the desired concentrations in in vitro assays without the compound precipitating out of solution.[1] This precipitation can lead to inaccurate and non-reproducible experimental results.[1]
Q2: What are the recommended solvents for dissolving 3,4-Dihydroxyphenylpropionic acid?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most widely used organic solvent for preparing concentrated stock solutions of DHPPA due to its high solubility.[1] Ethanol is another suitable option.[1] For experimental use, these concentrated stock solutions are then diluted into aqueous buffers or cell culture media to achieve the final working concentration.[1]
Q3: My DHPPA precipitates when I dilute my DMSO stock solution into my cell culture medium. What can I do to prevent this?
A3: Precipitation upon dilution into aqueous solutions is a frequent issue. Several strategies can help mitigate this problem. Pre-warming your cell culture medium to 37°C can enhance solubility.[2] A stepwise or serial dilution approach, rather than a single large dilution, can also be effective.[2] Additionally, ensuring the final DMSO concentration in your culture medium remains low (typically ≤ 0.5%) is crucial to minimize both solvent toxicity and precipitation.[1][3] For more detailed solutions, please refer to the Troubleshooting Guide below.
Q4: How stable is 3,4-Dihydroxyphenylpropionic acid in solution and how should I store it?
A4: Stock solutions of DHPPA in DMSO are generally stable for up to one month when stored at -20°C and for up to six months at -80°C.[1] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1] It is best practice to prepare fresh aqueous working solutions daily for your experiments.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Stock Solution | - Supersaturation of the solution.- Storage of a highly concentrated stock at low temperatures. | - Gently warm the stock solution in a 37°C water bath and sonicate until the precipitate redissolves.[1]- Consider preparing a slightly less concentrated stock solution.[1] |
| Precipitation Upon Dilution in Aqueous Media | - Rapid change in solvent polarity from organic to aqueous.- The final concentration of DHPPA exceeds its aqueous solubility limit.- Temperature shock from adding a cold stock solution to warmer media. | - Pre-warm the aqueous medium to 37°C before adding the DHPPA stock solution.[2]- Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid mixing.[1]- Perform a serial dilution in the aqueous medium instead of a single large dilution step.[2]- Ensure the final DMSO concentration is kept to a minimum (typically ≤ 0.5%).[1][3] |
| Inconsistent or No Biological Effect | - The compound may not be fully dissolved, leading to a lower effective concentration.- Degradation of the compound due to improper storage or handling. | - Visually inspect the final working solution for any signs of precipitation before adding it to your cells.- Prepare fresh working solutions for each experiment from a properly stored, aliquoted stock solution.[1]- Confirm the stability of DHPPA in your specific cell culture medium over the duration of your experiment.[3] |
| Unexpected Cellular Toxicity | - The concentration of the organic solvent (e.g., DMSO) may be too high for your cell line.- The pH of the culture medium may have shifted upon the addition of the acidic compound. | - Always include a vehicle control (medium with the same final solvent concentration but without DHPPA) to assess the effect of the solvent on your cells.[3]- Ensure the final DMSO concentration is non-toxic for your specific cell line (typically ≤ 0.5%).[3]- Check the pH of the medium after adding DHPPA to ensure it remains within the optimal range for your cells.[3] |
Quantitative Data Summary
The solubility of 3,4-Dihydroxyphenylpropionic acid can vary significantly depending on the solvent. The following table summarizes the reported solubility data.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 25 - 250 mg/mL | Ideal for preparing high-concentration stock solutions. Sonication may be necessary for higher concentrations.[1] |
| Ethanol | 10 mg/mL | A viable alternative to DMSO for preparing stock solutions.[1] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 2 mg/mL | Represents a typical aqueous buffer. Solubility can be pH-dependent.[1] |
| Water | 42.8 g/L (approx. 42.8 mg/mL) | The conditions for this high solubility are not specified and may not be representative of typical laboratory settings. It is recommended to empirically determine the solubility in your specific aqueous system.[1] |
Experimental Protocols
Preparation of a 100 mM Stock Solution in DMSO
Materials:
-
3,4-Dihydroxyphenylpropionic acid (MW: 182.17 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 18.22 mg of 3,4-Dihydroxyphenylpropionic acid powder and place it in a sterile vial.[1]
-
Add 1 mL of DMSO to the vial.[1]
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. The solution should be clear and pale-yellow.[1]
-
If complete dissolution is not achieved, sonicate the vial in a room temperature water bath for 5-10 minutes.[1]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to prevent repeated freeze-thaw cycles.[1]
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Preparation of a 100 µM Working Solution in Cell Culture Medium
Materials:
-
100 mM stock solution of 3,4-Dihydroxyphenylpropionic acid in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
Procedure:
-
Thaw an aliquot of the 100 mM stock solution at room temperature.[1]
-
In a sterile conical tube, add 9.99 mL of pre-warmed complete cell culture medium.[1]
-
Add 10 µL of the 100 mM stock solution to the medium to create a 100 µM working solution.[1]
-
Immediately and gently vortex the solution to ensure rapid and uniform mixing. This will result in a final DMSO concentration of 0.1%.[1]
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the Troubleshooting Guide.[1]
-
Use the freshly prepared working solution for your in vitro assay.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways modulated by 3,4-Dihydroxyphenylpropionic acid and a general experimental workflow for its in vitro assessment.
Modulation of NF-κB and MAPK Signaling Pathways by DHPPA.
General Experimental Workflow for In Vitro DHPPA Studies.
Inhibition of HDAC Phosphorylation by DHPPA.
References
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Dihydrocaffeic Acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve a common chromatographic issue: peak tailing during the HPLC analysis of dihydrocaffeic acid. By following the structured troubleshooting steps and protocols outlined below, you can systematically improve peak symmetry, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it identified?
A1: Peak tailing is a chromatographic distortion where the peak is asymmetrical, featuring a drawn-out or sloping tail on the right side.[1] In an ideal chromatogram, peaks should be symmetrical (Gaussian) in shape.[2] Tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 generally indicates significant tailing.[2] This issue can compromise the accuracy of peak integration, reduce the resolution between adjacent peaks, and lead to poor reproducibility.[1]
Q2: What are the primary causes of peak tailing for an acidic compound like dihydrocaffeic acid?
A2: The most common cause of peak tailing is the presence of more than one mechanism for analyte retention.[1] For dihydrocaffeic acid, a phenolic acid, this often involves secondary interactions with the stationary phase.[2] Key causes include:
-
Secondary Silanol (B1196071) Interactions: Dihydrocaffeic acid's polar catechol and carboxylic acid groups can interact with active silanol groups (Si-OH) on the surface of silica-based columns.[2][3] These unwanted interactions cause some analyte molecules to be retained longer, resulting in a tailed peak.[2]
-
Mobile Phase pH Mismatch: If the mobile phase pH is too close to the analyte's pKa, the compound can exist in both ionized and un-ionized forms, leading to peak broadening and tailing.[2]
Q3: How does mobile phase pH specifically affect the peak shape of dihydrocaffeic acid?
A3: Mobile phase pH is a critical factor for ionizable compounds like dihydrocaffeic acid. Dihydrocaffeic acid has a carboxylic acid group with a pKa value typically around 4.5. To ensure a single, un-ionized form of the analyte and minimize secondary interactions with the column, the mobile phase pH should be adjusted to be at least 1.5-2 pH units below the analyte's pKa. For dihydrocaffeic acid, a mobile phase pH between 2.5 and 3.0 is recommended to suppress ionization, increase hydrophobic retention, and achieve a sharp, symmetrical peak.[1]
Q4: Can my choice of HPLC column contribute to peak tailing for this analyte?
A4: Absolutely. The column is a frequent source of peak shape problems.
-
Residual Silanols: Not all silanol groups on the silica (B1680970) surface are bonded during the manufacturing of reversed-phase columns. These remaining "residual silanols" are acidic and can interact strongly with polar analytes.[3][4] Using a modern, high-purity, "end-capped" column, where these active sites are chemically deactivated, is crucial for minimizing tailing.[3]
-
Column Contamination and Degradation: Over time, columns can become contaminated with strongly retained sample matrix components or the stationary phase can degrade, especially if used outside the recommended pH range.[5] This can create new active sites or cause voids in the column packing, both of which lead to peak tailing.[2]
Q5: Could my sample preparation or injection technique be the problem?
A5: Yes, sample-related issues can cause peak distortion.
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than the mobile phase, it can cause the analyte band to spread improperly at the column inlet, leading to distorted peaks.[1] Whenever possible, dissolve your sample in the initial mobile phase.
-
Mass Overload: Injecting a sample that is too concentrated can saturate the stationary phase.[2] This leads to a portion of the analyte eluting quickly while the rest "bleeds" off slowly, causing a tailed peak. Try diluting the sample or reducing the injection volume to check for overload.[5]
Q6: What are extra-column effects and how do they cause peak tailing?
A6: Extra-column effects refer to any band broadening that occurs outside of the analytical column. This is often caused by "dead volume" in the system, such as using tubing with an unnecessarily large internal diameter or excessive length between the injector, column, and detector.[5] This extra volume allows the analyte band to disperse, which can contribute to broader and more asymmetrical peaks.[2]
Systematic Troubleshooting Guide
When faced with peak tailing, a systematic approach is the most effective way to identify and resolve the root cause. The following workflow provides a logical path for troubleshooting.
Caption: A logical workflow for diagnosing the cause of peak tailing.
Data Summary Table
This table summarizes key parameters and their recommended settings to prevent peak tailing during the analysis of dihydrocaffeic acid.
| Parameter | Recommended Setting for Dihydrocaffeic Acid | Rationale | Potential Impact if Not Optimized |
| Mobile Phase pH | 2.5 - 3.0 | To ensure the carboxylic acid group is fully protonated (un-ionized), minimizing secondary interactions with residual silanols.[1] | Peak tailing or splitting due to mixed ionization states near the pKa.[2] |
| Column Type | High-purity, end-capped C18 or similar reversed-phase | End-capping deactivates acidic silanol groups on the silica surface, preventing unwanted polar interactions.[3] | Significant peak tailing due to strong analyte interaction with active silanol sites.[6] |
| Buffer Concentration | 10 - 50 mM | Maintains a stable pH throughout the column and can help mask some residual silanol activity.[1][6] | Poorly controlled pH can lead to inconsistent retention times and poor peak shape.[7] |
| Injection Solvent | Initial mobile phase composition | Prevents peak distortion caused by a mismatch in solvent strength between the sample and the mobile phase.[1] | Broad, split, or tailing peaks, especially for early eluting compounds. |
| Injection Volume | ≤ 5% of column dead volume (typically < 20 µL) | Avoids saturating the stationary phase (mass overload).[1] | Symmetrical front with a long tail as the column becomes overloaded.[2] |
| Tubing Internal Diameter | 0.12 - 0.17 mm (or smaller) | Minimizes extra-column band broadening that contributes to peak distortion.[1] | General loss of peak efficiency and increased tailing for all compounds.[5] |
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
Objective: To experimentally determine the optimal mobile phase pH to achieve a symmetrical peak for dihydrocaffeic acid.
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of dihydrocaffeic acid standard in methanol. Dilute this stock with the initial mobile phase to a working concentration (e.g., 50 µg/mL).
-
Prepare Mobile Phases: Prepare a series of mobile phases consisting of Acetonitrile and water, modified with an acid to achieve different pH values. For example:
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 2.7)
-
Mobile Phase B: 0.1% Acetic Acid in Water (pH ≈ 3.2)
-
Mobile Phase C: 10 mM Phosphate Buffer in Water, adjusted to pH 3.5
-
Mobile Phase D: 10 mM Phosphate Buffer in Water, adjusted to pH 4.5
-
-
Chromatographic Analysis:
-
Use a high-quality, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[8]
-
Set an appropriate isocratic mixture (e.g., 20% Acetonitrile, 80% aqueous phase).
-
Equilibrate the HPLC system for at least 20 column volumes with the first mobile phase (e.g., Mobile Phase A).
-
Inject a fixed volume (e.g., 10 µL) of the dihydrocaffeic acid working standard.
-
Record the chromatogram. The detection wavelength for dihydrocaffeic acid is typically around 280 nm.[9]
-
-
Iterative Testing: Repeat step 3 for each of the prepared mobile phases, ensuring the column is thoroughly re-equilibrated before each new mobile phase composition.
-
Data Analysis: Calculate the USP Tailing Factor (Tf) for the dihydrocaffeic acid peak obtained with each mobile phase. The pH that provides the most symmetrical peak (Tf closest to 1.0) is optimal.[1]
Protocol 2: Diagnosing Column vs. System Issues
Objective: To determine if peak tailing is caused by a faulty column or an issue with the HPLC system (e.g., extra-column volume).
Methodology:
-
Establish a Baseline: Using the optimized mobile phase from Protocol 1, inject the dihydrocaffeic acid standard and record the chromatogram and tailing factor with the suspect column.
-
Replace the Column: Carefully replace the suspect analytical column with a new, high-quality, end-capped column of the exact same dimensions and chemistry.
-
Re-analyze: Thoroughly equilibrate the new column with the mobile phase. Inject the same standard solution under identical conditions.
-
Remove the Column: If tailing persists, remove the analytical column entirely and replace it with a zero-dead-volume union.
-
Inject and Observe: Inject the standard again. While no retention will occur, the peak shape observed on the detector will reveal the extent of band broadening from the system itself (injector, tubing, detector cell).
-
Data Analysis:
-
If the peak shape improves dramatically with the new column (Step 3), the original column was the source of the problem (e.g., contaminated, degraded, or unsuitable).
-
If tailing persists with the new column but the peak shape from the system check (Step 5) is sharp and symmetrical, the issue is likely related to chemical interactions not yet optimized (e.g., mobile phase).
-
If the peak from the system check (Step 5) is broad or tailing, the issue lies within the HPLC system's extra-column volume. Check all tubing and fittings for sources of dead volume.[5]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. hplc.eu [hplc.eu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. ejgm.co.uk [ejgm.co.uk]
- 9. benchchem.com [benchchem.com]
preventing oxidation of 3,4-Dihydroxyphenyl propionic acid during sample preparation
This technical support center is designed to assist researchers, scientists, and drug development professionals in preventing the oxidation of 3,4-Dihydroxyphenylpropionic acid (DHPPA), also known as hydrocaffeic acid, during sample preparation.
Troubleshooting Guide
Issue 1: Low Recovery of 3,4-Dihydroxyphenylpropionic Acid in Extracted Samples
Low recovery of DHPPA is a frequent challenge, often stemming from its inherent instability. The primary cause is the oxidation of its catechol group, which is highly susceptible to degradation under common laboratory conditions.
| Potential Cause | Recommended Solution |
| Oxidative Degradation | The catechol structure of DHPPA is prone to oxidation, particularly at neutral to alkaline pH and in the presence of oxygen and metal ions. This leads to the formation of o-quinones and subsequent polymerization.[1][2][3] To mitigate this: pH Control: Maintain an acidic environment (ideally pH < 4) throughout the extraction process.[1] This minimizes the ionization of the phenolic hydroxyl groups, reducing their susceptibility to oxidation. Use of Antioxidants: Incorporate antioxidants into your sample and extraction solvents. Ascorbic acid acts as a sacrificial antioxidant, while EDTA chelates metal ions (e.g., Cu²⁺, Fe²⁺) that can catalyze oxidation.[1] Degas Solvents: Before use, purge all solvents with an inert gas like nitrogen or argon to remove dissolved oxygen.[1] Work Quickly and at Low Temperatures: Perform extraction steps on ice or at 4°C to slow the rate of degradation reactions.[1] |
| Incomplete Extraction | The chosen extraction solvent or technique may not be optimal for recovering DHPPA from the sample matrix. |
| Adsorption to Surfaces | DHPPA can adsorb to glass and plastic surfaces, especially at low concentrations. To address this, consider using silanized glassware.[1] |
| Inconsistent Sample Handling | Variations in time, temperature, or light exposure between samples can lead to differing levels of degradation. It is crucial to establish and adhere to a standardized protocol for all samples.[1] |
Issue 2: Discoloration of DHPPA Solutions (Yellow/Brown Appearance)
The appearance of a yellow or brown color in your DHPPA solution is a definitive indicator of oxidation.[3] This coloration is due to the formation of o-quinones and their subsequent polymerization.
| Potential Cause | Recommended Solution |
| Oxidation of the Catechol Moiety | The catechol group has been oxidized.[3] |
| Discard the Solution: Do not proceed with discolored solutions as the integrity of the analyte is compromised. | |
| Prepare Fresh Solutions: Use deoxygenated water or buffer (sparged with nitrogen or argon).[3] | |
| Add Stabilizing Agents: If compatible with your downstream analysis, add ascorbic acid (0.1-1 mM) or EDTA (0.1 mM).[3] | |
| Protect from Light: Store solutions in amber vials or wrap them in aluminum foil to prevent light-induced degradation.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for 3,4-Dihydroxyphenylpropionic acid?
A1: The main degradation pathway for DHPPA is the oxidation of its catechol moiety. This process is initiated by the formation of a highly reactive ortho-quinone. This intermediate can then undergo further reactions, including polymerization, which results in the formation of colored degradation products and a loss of the parent compound.[1] This oxidative process is accelerated by factors such as elevated pH, the presence of oxygen, and catalytic metal ions.[1]
Q2: What are the ideal storage conditions for DHPPA stock solutions and prepared samples?
A2: To minimize degradation, DHPPA solutions and samples should be stored under the following conditions:
-
Short-term (up to 24 hours): Store at 4°C in amber vials.[1]
-
Long-term: Store at -20°C or -80°C in amber vials.[1] Before sealing, purge the solvent with nitrogen or argon. For solutions, flash-freezing in liquid nitrogen prior to storage at -80°C can prevent degradation during the freezing process.[1]
Q3: Can I use elevated temperatures to accelerate my sample extraction?
A3: It is generally not advisable to use high temperatures during the extraction of DHPPA.[1] Elevated temperatures can significantly increase the rate of oxidative degradation, leading to lower recoveries and the formation of artifacts.[1] If heating is absolutely necessary to improve extraction efficiency, it should be for the shortest duration possible and at the lowest effective temperature, preferably under an inert atmosphere.[1]
Q4: What are some key considerations for developing an HPLC method for DHPPA analysis?
A4: For a compound prone to degradation like DHPPA, method validation should demonstrate specificity, linearity, range, accuracy, precision, and robustness.[1] The stability of the analyte in the analytical solvent is also a critical parameter to assess. A reversed-phase C18 column is typically used for analysis.[2]
Experimental Protocols
Protocol 1: Extraction of DHPPA from Human Plasma using Solid-Phase Extraction (SPE)
This protocol provides a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment:
-
Thaw frozen plasma samples on ice.
-
To 500 µL of plasma, add 50 µL of an internal standard solution and 50 µL of 1 M perchloric acid containing 1% ascorbic acid to precipitate proteins and acidify the sample.[1]
-
Vortex and centrifuge to pellet the precipitated proteins.
-
-
SPE Cartridge Conditioning and Equilibration:
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727).
-
Equilibrate the cartridge with 1 mL of 0.1% formic acid in water. Do not allow the cartridge to dry out.[1]
-
-
Sample Loading:
-
Load the pre-treated plasma supernatant onto the SPE cartridge at a slow and steady flow rate (e.g., 1 mL/min).[1]
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in 0.1% formic acid to remove polar interferences.
-
Subsequently, wash with 1 mL of 20% methanol in 0.1% formic acid to remove less polar interferences.[1]
-
-
Elution:
-
Elute DHPPA with 1 mL of methanol containing 0.1% formic acid into a clean collection tube.[1]
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for HPLC analysis.
-
Protocol 2: HPLC Analysis of DHPPA
| Parameter | Specification |
| Instrumentation | HPLC system with a UV detector[3] |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3] |
| Mobile Phase | Solvent A: Water with 0.1% formic acidSolvent B: Acetonitrile with 0.1% formic acid[3] |
| Column Temperature | 30°C[3] |
| Detection Wavelength | 280 nm[3] |
| Injection Volume | 10 µL[3] |
Sample Preparation for HPLC: Dilute samples in the initial mobile phase to fall within the concentration range of the calibration curve. Filter through a 0.22 µm syringe filter before injection.[3]
Visualizations
Caption: Oxidation pathway of 3,4-Dihydroxyphenylpropionic acid.
References
Technical Support Center: Quantification of 3,4-Dihydroxyphenylpropionic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the method validation of 3,4-Dihydroxyphenylpropionic Acid (DHPPA) quantification.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for quantifying 3,4-Dihydroxyphenylpropionic Acid?
A1: The most common and robust method for the quantification of 3,4-Dihydroxyphenylpropionic Acid is High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or Diode-Array Detector (DAD).[1][2][3] For highly sensitive and selective analysis, especially in complex biological matrices, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is also utilized.[2]
Q2: Why is my 3,4-Dihydroxyphenylpropionic Acid sample degrading, and how can I prevent it?
A2: 3,4-Dihydroxyphenylpropionic Acid possesses a catechol structure, making it highly susceptible to oxidative degradation.[4] This degradation is accelerated by neutral to alkaline pH, the presence of oxygen, and metal ions.[4] To minimize degradation, it is crucial to:
-
Maintain an acidic pH: Keep the sample and solutions at a pH below 4.[4]
-
Use antioxidants: Add antioxidants like ascorbic acid or EDTA to your samples and solvents.[4]
-
Degas solvents: Purge solvents with an inert gas like nitrogen or argon to remove dissolved oxygen.[4]
-
Work at low temperatures: Perform sample preparation steps on ice or at 4°C.[4]
Q3: What are the critical validation parameters I need to assess for my analytical method according to ICH guidelines?
A3: According to the International Council for Harmonisation (ICH) guidelines Q2(R1) and Q2(R2), the core validation parameters for an analytical method include: Specificity, Linearity, Accuracy, Precision (Repeatability and Intermediate Precision), Range, Limit of Detection (LOD), Limit of Quantitation (LOQ), and Robustness.[5][6][7][8]
Q4: What causes peak tailing in the HPLC analysis of 3,4-Dihydroxyphenylpropionic Acid?
A4: Peak tailing for phenolic compounds like 3,4-Dihydroxyphenylpropionic Acid in HPLC is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns.[9][10] Other causes can include a mismatch between the mobile phase pH and the analyte's pKa, column degradation, sample overload, or extra-column effects.[9]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks in the chromatogram.
-
Tailing factor (Tf) or Asymmetry Factor (As) greater than 1.2.[9]
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | - Use a column with high-purity silica (B1680970) and end-capping. - Lower the mobile phase pH (e.g., with 0.1% formic or acetic acid) to suppress silanol ionization.[11] - Add a basic modifier like triethylamine (B128534) (TEA) to the mobile phase in small concentrations (e.g., 0.1%). |
| Mobile Phase pH Mismatch | - Adjust the mobile phase pH to be at least 2 units away from the pKa of 3,4-Dihydroxyphenylpropionic Acid. |
| Column Contamination or Degradation | - Flush the column with a strong solvent. - If the problem persists, replace the guard column or the analytical column. |
| Sample Overload | - Dilute the sample and reinject. |
| Extra-Column Volume | - Minimize the length and diameter of tubing between the injector, column, and detector. |
Issue 2: Inconsistent Retention Times
Symptoms:
-
Shifting retention times for the analyte peak across injections.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inadequate Column Equilibration | - Ensure the column is equilibrated with the mobile phase for a sufficient time (at least 10-15 column volumes) before starting the analytical run. |
| Mobile Phase Composition Changes | - Prepare fresh mobile phase daily and ensure it is well-mixed. - If using a gradient, ensure the pump is functioning correctly. |
| Fluctuations in Column Temperature | - Use a column oven to maintain a constant and stable temperature. |
| Pump Malfunction | - Check the pump for leaks and ensure a consistent flow rate. |
Experimental Protocols
System Suitability
Objective: To ensure the analytical system is performing adequately before conducting the validation experiments.
Procedure:
-
Prepare a standard solution of 3,4-Dihydroxyphenylpropionic Acid at a known concentration.
-
Inject the standard solution six replicate times.
-
Calculate the following parameters:
-
Tailing Factor (Tf) or Asymmetry Factor (As): Should be ≤ 2.0.
-
Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should be ≤ 2.0%.
-
Number of Theoretical Plates (N): Should be > 2000.
-
Linearity
Objective: To demonstrate a direct proportional relationship between the analyte concentration and the instrumental response.
Procedure:
-
Prepare a series of at least five calibration standards of 3,4-Dihydroxyphenylpropionic Acid covering the expected concentration range of the samples.
-
Inject each standard in triplicate.
-
Plot the average peak area against the corresponding concentration.
-
Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Objective: To determine the closeness of the measured value to the true value.
Procedure:
-
Prepare spiked samples by adding known amounts of 3,4-Dihydroxyphenylpropionic Acid to a blank matrix at three concentration levels (low, medium, and high).
-
Analyze each spiked sample in triplicate.
-
Calculate the percent recovery for each sample.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Procedure:
-
Repeatability (Intra-assay precision):
-
Analyze six replicate samples of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Calculate the Relative Standard Deviation (RSD) for the results of each study.
-
Acceptance Criteria: The RSD for repeatability and intermediate precision should be ≤ 2.0%.
Summary of Quantitative Data
| Validation Parameter | Acceptance Criteria | Typical Results for a Validated HPLC-UV Method |
| System Suitability | ||
| - Tailing Factor | ≤ 2.0 | 1.1 |
| - RSD of Peak Area | ≤ 2.0% | 0.8% |
| - RSD of Retention Time | ≤ 2.0% | 0.3% |
| - Theoretical Plates | > 2000 | 8500 |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | 0.9% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 | 0.3 µg/mL |
Visualizations
Caption: Workflow for Analytical Method Validation.
Caption: Troubleshooting Logic for HPLC Issues.
References
- 1. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. benchchem.com [benchchem.com]
- 10. agilent.com [agilent.com]
- 11. hplc.eu [hplc.eu]
Technical Support Center: Interference in Antioxidant Assays for 3,4-Dihydroxyphenylpropionic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference issues when measuring the antioxidant capacity of 3,4-Dihydroxyphenylpropionic acid (DHPPA) using common in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is 3,4-Dihydroxyphenylpropionic acid (DHPPA) and why is its antioxidant activity relevant?
A1: 3,4-Dihydroxyphenylpropionic acid, also known as dihydrocaffeic acid, is a phenolic acid found in various plant-based foods and is a metabolite of caffeic acid. Its catechol structure (two adjacent hydroxyl groups on the phenyl ring) suggests significant antioxidant potential, making it a compound of interest for its potential health benefits. Accurate measurement of its antioxidant activity is crucial for understanding its biological significance and therapeutic potential.
Q2: What are the common antioxidant assays used to evaluate DHPPA?
A2: The most common assays to evaluate the antioxidant activity of DHPPA and other phenolic compounds are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, the FRAP (Ferric Reducing Antioxidant Power) assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay.
Q3: What are the main sources of interference when testing DHPPA in these assays?
A3: The primary sources of interference for phenolic compounds like DHPPA include:
-
Spectral Overlap: The intrinsic absorbance of DHPPA or its colored oxidation products can overlap with the absorbance maxima of the assay's chromogen (e.g., DPPH radical at ~517 nm), leading to inaccurate results.
-
Reaction Kinetics: The reaction between DHPPA and the radical species may be slow or complex, not reaching a clear endpoint within the typical assay timeframe. This can lead to an underestimation of its antioxidant capacity.
-
Assay pH: The antioxidant activity of phenolic compounds is often pH-dependent. The acidic conditions of the FRAP assay (pH 3.6), for instance, may not be optimal for all antioxidants.
-
Solvent Effects: The choice of solvent can influence the solubility and reactivity of DHPPA, affecting the assay outcome.
Q4: How can I correct for spectral interference from DHPPA?
A4: To correct for spectral interference, you should always run a sample blank. This blank contains the same concentration of DHPPA as your test sample but without the radical reagent (e.g., DPPH or ABTS). The absorbance of this sample blank should be subtracted from the absorbance of your test sample to correct for the intrinsic color of DHPPA.
Troubleshooting Guides
Issue 1: Inconsistent or Lower-than-Expected Results in DPPH and ABTS Assays
-
Possible Cause: Spectral interference from DHPPA or its oxidized products. The UV-Vis spectrum of dihydroxybenzoic acids, which are structurally similar to DHPPA, shows absorbance maxima around 294 nm, but the tail of the absorbance peak can extend into the visible region where DPPH and ABTS are measured.[1]
-
Troubleshooting Steps:
-
Run a Sample Blank: Prepare a control containing DHPPA in the assay solvent without the DPPH or ABTS radical. Measure its absorbance at the assay wavelength (517 nm for DPPH, 734 nm for ABTS).
-
Correct for Background Absorbance: Subtract the absorbance of the sample blank from the final absorbance reading of your sample.
-
Wavelength Selection for ABTS: The ABTS radical has multiple absorbance maxima. Measuring at a longer wavelength (e.g., 734 nm) can sometimes reduce interference from colored samples.[2]
-
Consider Alternative Methods: If spectral interference is significant and cannot be reliably corrected, consider using an assay that is less prone to this issue, such as the ORAC assay which uses fluorescence detection.
-
Issue 2: Slow or Incomplete Reaction in FRAP Assay
-
Possible Cause: The reaction kinetics of some phenolic compounds with the Fe³⁺-TPTZ complex in the FRAP assay can be slow and may not reach completion within the standard incubation time.
-
Troubleshooting Steps:
-
Extend Incubation Time: While the standard FRAP protocol often specifies a short incubation time, some phenolic compounds may require a longer period to fully react. You can test a time course (e.g., 4, 10, 30, and 60 minutes) to determine if the absorbance continues to increase.
-
Assay at Physiological pH: The FRAP assay is conducted at an acidic pH of 3.6, which may not be representative of physiological conditions. Consider supplementing your findings with an assay that operates at a neutral pH, such as the CUPRAC (CUPric Reducing Antioxidant Capacity) assay.
-
Issue 3: Variability in ORAC Assay Results
-
Possible Cause: The ORAC assay is sensitive to temperature fluctuations and the timing of reagent addition. Also, the choice of standard can influence the final Trolox Equivalent value.
-
Troubleshooting Steps:
-
Maintain Strict Temperature Control: Ensure that the microplate reader is pre-heated to 37°C and that all reagents are equilibrated to this temperature before starting the assay.
-
Automated Reagent Injection: Use a microplate reader with an automated injector to ensure consistent and rapid addition of the AAPH radical initiator to all wells.
-
Standard Curve Considerations: The kinetics of the reaction between the sample and the radicals may differ from that of the Trolox standard, which can affect the accuracy of the calculated Trolox Equivalents.[3] It is important to ensure that the linear range of the standard curve encompasses the antioxidant activity of your samples.
-
Quantitative Data Summary
Due to the limited availability of comprehensive, directly comparable quantitative data for 3,4-Dihydroxyphenylpropionic acid across all major antioxidant assays, the following table provides illustrative antioxidant capacity values for structurally similar and well-studied phenolic acids, expressed as Trolox Equivalents (TE). These values should be used as a reference to understand the expected range of antioxidant activity.
| Antioxidant Assay | Caffeic Acid (TEAC) | Dihydrocaffeic Acid (DHPPA) - Estimated | Reference Compound (e.g., Quercetin) (TEAC) |
| DPPH | ~1.5 - 2.5 | ~1.0 - 2.0 | ~4.0 - 5.0 |
| ABTS | ~1.8 - 2.8 | ~1.2 - 2.2 | ~4.5 - 5.5 |
| FRAP | ~2.0 - 3.0 | ~1.5 - 2.5 | ~5.0 - 6.0 |
| ORAC | ~3.0 - 4.5 | ~2.5 - 4.0 | ~4.0 - 6.0 |
Note: TEAC (Trolox Equivalent Antioxidant Capacity) values can vary depending on the specific experimental conditions. The values for DHPPA are estimated based on its structure relative to caffeic acid.
Experimental Protocols
DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol (B129727). Store in a dark bottle at 4°C.
-
DHPPA Stock Solution: Prepare a stock solution of DHPPA in methanol (e.g., 1 mg/mL).
-
Serial Dilutions: Prepare a series of dilutions of the DHPPA stock solution.
-
-
Assay Procedure:
-
Pipette 1.0 mL of the DPPH solution into test tubes.
-
Add 1.0 mL of each DHPPA dilution to the respective test tubes.
-
For the control, add 1.0 mL of methanol to a test tube with 1.0 mL of the DPPH solution.
-
Prepare a sample blank for each DHPPA dilution by mixing 1.0 mL of the dilution with 1.0 mL of methanol (without DPPH).
-
Incubate all tubes in the dark at room temperature for 30 minutes.
-
Measure the absorbance of all solutions at 517 nm.
-
-
Calculation:
-
% Inhibition = [ (Abs_control - (Abs_sample - Abs_sample_blank)) / Abs_control ] * 100
-
Determine the IC50 value (the concentration that causes 50% inhibition) by plotting the % inhibition against the DHPPA concentration.
-
ABTS Radical Cation Decolorization Assay
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water.
-
ABTS Radical Cation (ABTS•+) Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Working ABTS•+ Solution: Dilute the ABTS•+ solution with ethanol (B145695) or buffer (e.g., PBS, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add a specific volume of the DHPPA solution at various concentrations to a microplate well or cuvette.
-
Add the working ABTS•+ solution and mix.
-
Incubate for a defined time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of ABTS•+ scavenging activity using a formula similar to the DPPH assay, including a sample blank.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
-
Reagent Preparation:
-
Acetate (B1210297) Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in water and adjusting the pH with acetic acid.
-
TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃ in water.
-
FRAP Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. Prepare this reagent fresh and warm to 37°C before use.
-
-
Assay Procedure:
-
Add FRAP reagent to a test tube or microplate well.
-
Add the DHPPA sample.
-
Incubate at 37°C for a specified time (e.g., 4-30 minutes).
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
Create a standard curve using a known antioxidant like Trolox or FeSO₄.
-
Calculate the FRAP value of the sample based on the standard curve.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
-
Reagent Preparation:
-
Fluorescein (B123965) Solution: Prepare a working solution of fluorescein in phosphate (B84403) buffer (75 mM, pH 7.4).
-
AAPH Solution: Prepare a fresh solution of 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH) in phosphate buffer.
-
Trolox Standard: Prepare a stock solution and serial dilutions of Trolox in phosphate buffer.
-
-
Assay Procedure (96-well plate format):
-
Add fluorescein solution to each well of a black 96-well plate.
-
Add the DHPPA sample or Trolox standards to the appropriate wells.
-
Incubate the plate at 37°C for at least 15 minutes.
-
Initiate the reaction by adding the AAPH solution to all wells.
-
Immediately begin monitoring the fluorescence decay kinetically with a fluorescence plate reader (excitation ~485 nm, emission ~520 nm) at 37°C.
-
-
Calculation:
-
Calculate the area under the curve (AUC) for the fluorescence decay of each sample and standard.
-
Subtract the AUC of the blank from the AUC of each sample and standard to get the net AUC.
-
Plot a standard curve of net AUC versus Trolox concentration.
-
Determine the ORAC value of the samples in Trolox Equivalents from the standard curve.[4]
-
References
- 1. Spectral analysis allows using the DPPH* UV–Vis assay to estimate antioxidant activity of colored compounds | Semantic Scholar [semanticscholar.org]
- 2. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploiting kinetic features of ORAC assay for evaluation of radical scavenging capacity [recipp.ipp.pt]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3,4-Dihydroxyphenylpropionic Acid Derivatives
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers engaged in the synthesis of 3,4-Dihydroxyphenylpropionic Acid (DHPPA) and its derivatives. These molecules are of significant interest due to their antioxidant and therapeutic properties, but their synthesis presents unique challenges, primarily related to the sensitive catechol moiety.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing 3,4-Dihydroxyphenylpropionic Acid (DHPPA) derivatives?
A1: The primary challenges stem from the catechol (3,4-dihydroxy) group. This functional group is highly susceptible to oxidation, especially under basic conditions or in the presence of trace metals, leading to the formation of colored quinone byproducts and subsequent polymerization.[1] Other significant challenges include achieving regioselective reactions on one of the two hydroxyl groups, difficulties in purification due to the high polarity of the compounds, and potential side reactions during carbon-carbon bond formation.[2]
Q2: Why is my DHPPA derivative turning dark brown/black upon isolation or storage?
A2: A dark coloration is a classic sign of oxidation. The catechol ring is readily oxidized to an ortho-quinone, which can then undergo further reactions, including polymerization, to form dark, complex mixtures.[3] This process is accelerated by exposure to air (oxygen), light, basic pH, and trace metal ions.[4]
Q3: What is a protecting group and why is it necessary for catechol derivatives?
A3: A protecting group is a chemical moiety that is temporarily attached to a functional group to decrease its reactivity during a chemical reaction.[5] For catechol derivatives like DHPPA, protecting the two hydroxyl groups prevents their oxidation and allows other parts of the molecule to be modified selectively.[1] After the desired reaction is complete, the protecting group is removed to restore the original catechol structure.
Q4: Which protecting groups are most suitable for the catechol moiety?
A4: The choice of protecting group is critical. Common and effective strategies include forming cyclic acetals or ketals. The acetonide group, formed with acetone (B3395972), is particularly useful due to its stability in strong bases and weak acids, and its relatively straightforward protection/deprotection process.[1][6] Other options include benzyl (B1604629) ethers (deprotected by catalytic hydrogenation) and silyl (B83357) ethers.[7]
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | 1. Oxidation of starting material or product.[1] 2. Incomplete reaction. 3. Side reactions (e.g., polymerization, decarboxylation).[4] 4. Poor choice of protecting group or cleavage conditions. | 1. Perform reactions under an inert atmosphere (N₂ or Ar). Use degassed solvents. Add antioxidants like ascorbic acid or EDTA to chelate metal ions.[4][8] 2. Monitor reaction progress via TLC or LC-MS. Adjust temperature, time, or catalyst load. 3. Protect the catechol moiety before subsequent steps.[1] 4. Select an orthogonal protecting group strategy if multiple reactive sites exist.[5] Ensure deprotection conditions are specific and do not affect other parts of the molecule. |
| Product is a Dark, Tarry Substance | Severe oxidation and/or polymerization of the catechol ring.[3] | 1. Strictly anoxic conditions are required. Use Schlenk line techniques and thoroughly degassed solvents. 2. Purify the product immediately after synthesis. 3. Store the final compound under an inert atmosphere, protected from light, and at low temperatures. |
| Difficulty in Purification | 1. High polarity of the phenolic acid derivative. 2. Product streaking or irreversibly binding to silica (B1680970) gel. 3. Co-elution with polar impurities. | 1. Use reversed-phase HPLC (RP-HPLC) for highly polar compounds.[9] 2. For column chromatography, consider adding a small amount of acetic or formic acid to the eluent to suppress ionization and reduce tailing. Alternatively, use a different stationary phase like alumina (B75360) or Sephadex.[10] 3. High-Speed Counter-Current Chromatography (HSCCC) is an effective technique for separating polar compounds from complex mixtures.[11][12] |
| Protecting Group Cleavage Fails or Gives Low Yield | 1. Incorrect cleavage conditions (reagents, temperature, time). 2. The protecting group is too robust for the substrate. 3. The deprotection conditions are degrading the product. | 1. Consult literature for proven deprotection protocols for your specific protecting group (e.g., acid for acetonide, catalytic hydrogenation for benzyl).[6][7] 2. Re-evaluate the choice of protecting group for a more labile option if possible. 3. Screen deprotection conditions on a small scale. Ensure the product is stable under the chosen conditions. For example, strong acid can cause side reactions. |
Diagrams and Workflows
A crucial step in synthesizing DHPPA derivatives is the protection of the catechol. The following workflow illustrates a general strategy starting from 3,4-dihydroxybenzaldehyde (B13553).
Caption: General synthetic workflow for DHPPA derivatives.
Oxidation is the most common failure mode. This troubleshooting tree helps diagnose and solve issues related to product degradation.
Caption: Decision tree for troubleshooting product oxidation.
Key Experimental Protocols
Protocol 1: Acetonide Protection of 3,4-Dihydroxybenzaldehyde
This protocol describes the protection of the catechol moiety, a critical first step in many synthetic routes. The acetonide is a robust protecting group for this system.[1][6]
-
Materials:
-
3,4-Dihydroxybenzaldehyde (1.0 eq)
-
Anhydrous Acetone (solvent)
-
p-Toluenesulfonic acid (TsOH) (0.1 eq, catalyst)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
-
Procedure:
-
Dissolve 3,4-dihydroxybenzaldehyde in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Add p-toluenesulfonic acid to the solution.
-
Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Quench the reaction by adding solid NaHCO₃ and stir for 15 minutes.
-
Filter the mixture to remove solids and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude protected aldehyde, which can often be used in the next step without further purification.
-
Protocol 2: Knoevenagel Condensation & Catalytic Hydrogenation
This two-step protocol builds the propionic acid side chain. It starts with the protected aldehyde from Protocol 1.
-
Materials:
-
Acetonide-protected 3,4-dihydroxybenzaldehyde (1.0 eq)
-
Malonic acid (1.5 eq)
-
Pyridine (solvent)
-
Piperidine (0.1 eq, catalyst)
-
10% Palladium on Carbon (Pd/C) (5 mol%)
-
Hydrogen gas (H₂) supply
-
-
Procedure (Part A: Knoevenagel Condensation):
-
In a flask, dissolve the protected aldehyde and malonic acid in pyridine.
-
Add a catalytic amount of piperidine.
-
Heat the mixture to 80-90°C and stir for 2-4 hours, monitoring by TLC for the formation of the cinnamic acid derivative.
-
Cool the reaction mixture and pour it into a beaker of ice-cold dilute HCl.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to obtain the crude unsaturated acid intermediate.
-
-
Procedure (Part B: Catalytic Hydrogenation):
-
Dissolve the crude intermediate from Part A in methanol or ethanol in a hydrogenation flask.
-
Carefully add 10% Pd/C catalyst under an inert atmosphere.
-
Pressurize the vessel with hydrogen gas (typically 2-3 bar) and stir vigorously at room temperature.[13]
-
Monitor the reaction until hydrogen uptake ceases.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate to obtain the crude protected DHPPA derivative, ready for deprotection.
-
Data Summary: Comparison of Purification Techniques
The choice of purification method is critical for obtaining high-purity DHPPA derivatives. Below is a comparison of common techniques for phenolic compounds.[9][10]
| Technique | Principle | Advantages | Disadvantages | Best For... |
| Column Chromatography (Silica Gel) | Adsorption based on polarity. | Inexpensive, scalable for large quantities. | Can cause degradation of sensitive compounds; irreversible adsorption (streaking) is common for phenols. | Moderately polar, non-acid sensitive compounds. |
| Reversed-Phase HPLC (RP-HPLC) | Partitioning based on hydrophobicity. | High resolution and purity; excellent for polar compounds.[9] | Expensive, requires specialized equipment, limited sample load. | Final purification of small-to-medium scale samples; purity analysis. |
| Counter-Current Chromatography (CCC) | Liquid-liquid partitioning without a solid support. | No irreversible adsorption, high sample recovery, good for polar compounds.[11] | Can be time-consuming, requires specialized equipment. | Isolating target compounds from complex natural extracts or crude reaction mixtures. |
| Recrystallization | Differential solubility in a solvent system. | Can yield very pure crystalline material; scalable and cost-effective. | Requires a suitable solvent to be found; not effective for oils or amorphous solids. | Final purification step for solid compounds with good crystallinity. |
References
- 1. Acetonide Protection of Dopamine for the Synthesis of Highly Pure N-docosahexaenoyldopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative Transformations of 3,4-Dihydroxyphenylacetaldehyde Generate Potential Reactive Intermediates as Causative Agents for Its Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile oxidative decarboxylation of 3,4-dihydroxyphenylacetic acid catalyzed by copper and manganese ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective Groups [organic-chemistry.org]
- 6. US8227628B2 - Method of synthesizing acetonide-protected catechol-containing compounds and intermediates produced therein - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. bibliotekanauki.pl [bibliotekanauki.pl]
- 11. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Efficient Catalytic Hydrogenation of Lignin-Derived Phenolics Under Mild Conditions [mdpi.com]
optimizing storage conditions for 3,4-Dihydroxyphenyl propionic acid standards
This technical support center provides guidance on the optimal storage conditions, stability, and troubleshooting for 3,4-Dihydroxyphenylpropionic acid (DHPPA) standards. It is intended for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid 3,4-Dihydroxyphenylpropionic acid (DHPPA) standards?
A1: For long-term storage, it is recommended to store solid DHPPA standards at 2°C to 8°C in a well-sealed container. Some suppliers also indicate storage at +20°C is acceptable for the solid form. To prevent degradation, it is crucial to protect the solid standard from light and moisture.
Q2: How should I prepare and store DHPPA standard stock solutions?
A2: DHPPA is susceptible to oxidative degradation in solution, especially at neutral to alkaline pH.[1] Therefore, it is crucial to follow these guidelines:
-
Solvent Selection: Use high-purity solvents such as methanol (B129727), ethanol, or acetonitrile. For aqueous solutions, use an acidic buffer (ideally pH < 4) to minimize ionization and subsequent oxidation.[1]
-
Inert Atmosphere: To prevent oxidation, purge the solvent with an inert gas like nitrogen or argon before preparing the solution.[1]
-
Storage Temperature: For short-term storage (up to 24 hours), store solutions at 4°C in amber vials.[1] For long-term storage, aliquot the solution into amber vials, purge with nitrogen or argon, and store at -20°C or -80°C.[1] Flash-freezing in liquid nitrogen before storage at -80°C can further minimize degradation.[1]
Q3: What are the primary degradation pathways for DHPPA?
A3: The main degradation pathway for DHPPA is the oxidation of its catechol group.[1] This process is accelerated by factors such as elevated pH, the presence of oxygen, and metal ions.[1] The oxidation leads to the formation of highly reactive ortho-quinones, which can then polymerize, resulting in colored degradation products and a decrease in the concentration of the parent compound.[1]
Q4: How can I monitor the stability of my DHPPA standard?
A4: The stability of DHPPA standards can be monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This method should be able to separate the intact DHPPA from its potential degradation products. Regular analysis of the standard solution over time will allow you to quantify any decrease in the main peak area and the appearance of new peaks corresponding to degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of DHPPA in prepared solutions. | Oxidative Degradation: The catechol structure of DHPPA is highly susceptible to oxidation, especially at neutral to alkaline pH and in the presence of oxygen and metal ions.[1] | - Maintain an acidic pH (ideally below 4) during sample preparation.[1]- Add antioxidants like ascorbic acid or EDTA to the solvents.[1]- Degas all solvents with an inert gas (e.g., nitrogen or argon).[1]- Work at low temperatures (on ice or at 4°C).[1] |
| Adsorption to Surfaces: DHPPA may adsorb to glass or plastic surfaces, particularly at low concentrations. | - Use silanized glassware to minimize adsorption. | |
| Inconsistent peak areas in HPLC analysis. | Standard Instability: The DHPPA standard may be degrading in the autosampler. | - Keep the autosampler temperature low (e.g., 4°C).- Prepare fresh standards for each analytical run or limit the time the standard is in the autosampler. |
| Mobile Phase Issues: Changes in mobile phase composition or pH can affect retention time and peak shape. | - Ensure the mobile phase is well-mixed and degassed.- Use a buffer to maintain a stable pH. | |
| Appearance of extraneous peaks in the chromatogram. | Formation of Degradation Products: The DHPPA standard is degrading. | - Review storage conditions (temperature, light exposure, atmosphere).- Prepare a fresh stock solution from the solid standard. |
| Contamination: Contamination of the solvent, glassware, or HPLC system. | - Use high-purity solvents and clean glassware.- Flush the HPLC system thoroughly. | |
| Discoloration of the DHPPA solution (e.g., turning brown). | Oxidation and Polymerization: This is a visual indicator of significant degradation. The formation of quinones and their subsequent polymerization leads to colored products.[1] | - Discard the solution immediately.- Review and optimize the preparation and storage procedures to prevent future degradation. |
Data Presentation
Table 1: Recommended Storage Conditions for 3,4-Dihydroxyphenylpropionic Acid (DHPPA) Standards
| Form | Storage Condition | Duration | Key Considerations |
| Solid | 2°C to 8°C or +20°C | Long-term | Protect from light and moisture. |
| Solution | 4°C | Short-term (up to 24 hours) | Use amber vials.[1] |
| -20°C | Long-term (up to 1 month) | Use amber vials; purge with inert gas.[1] | |
| -80°C | Long-term (up to 6 months) | Use amber vials; purge with inert gas; flash-freeze.[1] |
Experimental Protocols
Protocol 1: Preparation of a DHPPA Standard Stock Solution (1 mg/mL)
-
Materials:
-
3,4-Dihydroxyphenylpropionic acid (solid standard)
-
Methanol (HPLC grade)
-
Nitrogen or Argon gas
-
Class A volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Amber glass vials with screw caps
-
-
Procedure:
-
Accurately weigh approximately 10 mg of DHPPA solid standard.
-
Quantitatively transfer the weighed DHPPA to a 10 mL volumetric flask.
-
Purge the methanol with nitrogen or argon gas for 5-10 minutes to remove dissolved oxygen.
-
Add a small amount of the degassed methanol to the volumetric flask to dissolve the DHPPA.
-
Once dissolved, bring the solution to volume with the degassed methanol.
-
Mix the solution thoroughly.
-
Aliquot the stock solution into amber glass vials, purge the headspace with nitrogen or argon, and seal tightly.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Accelerated Stability Study of a DHPPA Solution
-
Objective: To evaluate the stability of a DHPPA solution under accelerated temperature conditions.
-
Materials:
-
Prepared DHPPA stock solution (e.g., 1 mg/mL in methanol)
-
Stability chambers or ovens set at 40°C and 60°C
-
Validated stability-indicating HPLC method
-
-
Procedure:
-
Place several sealed vials of the DHPPA stock solution in stability chambers at 40°C/75% RH and 60°C.
-
Store control vials at the recommended long-term storage condition (e.g., -80°C).
-
At specified time points (e.g., 0, 1, 3, and 6 months for 40°C; shorter intervals for 60°C), remove one vial from each temperature condition.
-
Allow the vials to equilibrate to room temperature.
-
Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of DHPPA and the presence of any degradation products.
-
Compare the results to the initial (time 0) sample and the control sample to calculate the percentage of degradation.
-
Mandatory Visualization
Caption: Oxidative degradation pathway of 3,4-Dihydroxyphenylpropionic acid (DHPPA).
Caption: General experimental workflow for stability testing of a chemical standard.
References
Validation & Comparative
A Head-to-Head Comparison of Antioxidant Activity: 3,4-Dihydroxyphenylpropionic Acid vs. Caffeic Acid
For Immediate Release
A Comprehensive Analysis of the Antioxidant Potency of 3,4-Dihydroxyphenylpropionic Acid and Caffeic Acid for Researchers and Drug Development Professionals
This guide provides an in-depth, data-driven comparison of the antioxidant activities of two prominent phenolic compounds: 3,4-Dihydroxyphenylpropionic acid (DHPPA), also known as dihydrocaffeic acid, and caffeic acid. By presenting quantitative data from various antioxidant assays, detailing experimental protocols, and visualizing the underlying molecular pathways, this document serves as a critical resource for scientists and researchers in the fields of pharmacology, biochemistry, and drug discovery.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacities of 3,4-Dihydroxyphenylpropionic acid and caffeic acid have been evaluated using several standard in vitro assays. The following table summarizes the key findings from multiple studies, offering a comparative perspective on their efficacy. It is important to note that direct comparisons are most accurate when data is sourced from the same study under identical experimental conditions.
| Antioxidant Assay | 3,4-Dihydroxyphenylpropionic Acid (DHPPA) | Caffeic Acid | Key Findings & References |
| DPPH Radical Scavenging Activity | IC50: 7-8 µM | IC50: 10-16 µM | DHPPA exhibits more potent radical scavenging activity in this assay.[1] |
| 1.8 times higher than caffeic acid | - | One study reported significantly higher activity for DHPPA.[1] | |
| No significant difference in solution | No significant difference in solution | In a different study, no significant difference was observed in a solution-based assay.[2][3][4] | |
| ABTS Radical Scavenging Activity | Data not available for direct comparison | Data not available for direct comparison | While individual studies have assessed the ABTS scavenging activity of both compounds, a direct comparative study with IC50 values is not readily available. |
| Ferric Reducing Antioxidant Power (FRAP) | Data not available for direct comparison | Data not available for direct comparison | Direct comparative data for the FRAP assay is limited. |
| Inhibition of Lipid Peroxidation | More effective in lard | Less effective in lard | DHPPA showed superior protection against lipid peroxidation in a lard model system.[2][3][4] |
| Less effective in LDL oxidation | More effective in LDL oxidation | Caffeic acid was more effective at inhibiting copper-induced LDL oxidation.[2][3][4] |
Mechanisms of Antioxidant Action: A Look at the Signaling Pathways
Both 3,4-Dihydroxyphenylpropionic acid and caffeic acid exert their antioxidant effects through various mechanisms, including direct radical scavenging and modulation of cellular signaling pathways.
Caffeic Acid is a well-documented activator of the Keap1-Nrf2 signaling pathway . Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress or electrophiles like caffeic acid, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression and enhancing the cell's defense against oxidative damage.
3,4-Dihydroxyphenylpropionic Acid (DHPPA) , while also a potent antioxidant, appears to modulate a broader range of cellular processes. While there is emerging evidence for its role in the Nrf2 pathway, current research more strongly highlights its anti-inflammatory and immunomodulatory effects. DHPPA has been shown to mitigate macrophage pro-inflammatory activity and inhibit histone deacetylases (HDACs), suggesting an epigenetic regulatory role in its protective effects. It also influences key inflammatory pathways such as NF-κB and MAPK.
Caption: Comparative signaling pathways of Caffeic Acid and DHPPA.
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below. These protocols are intended to offer a standardized framework for the comparative evaluation of antioxidant compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
-
Reagents: DPPH solution (typically 0.1 mM in methanol), test compounds (DHPPA and caffeic acid) at various concentrations, and a positive control (e.g., ascorbic acid or Trolox).
-
Procedure:
-
Add a defined volume of the test compound solution to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at the characteristic wavelength of DPPH (around 517 nm).
-
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decolorization of the solution, which is measured spectrophotometrically.
-
Reagents: ABTS stock solution (e.g., 7 mM), potassium persulfate (e.g., 2.45 mM), test compounds at various concentrations, and a positive control (e.g., Trolox).
-
Procedure:
-
Generate the ABTS•+ by reacting the ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a small volume of the test compound solution to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.
-
Reagents: FRAP reagent (containing TPTZ, FeCl₃, and acetate (B1210297) buffer at pH 3.6), test compounds at various concentrations, and a standard (e.g., FeSO₄·7H₂O).
-
Procedure:
-
Pre-warm the FRAP reagent to 37°C.
-
Add a small volume of the test compound solution to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).
-
Measure the absorbance at 593 nm.
-
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample with that of a standard curve prepared with a known concentration of Fe²⁺.
Caption: A generalized workflow for in vitro antioxidant capacity assays.
Conclusion
Both 3,4-Dihydroxyphenylpropionic acid and caffeic acid are potent antioxidants with significant potential for therapeutic applications. The available data suggests that DHPPA may exhibit superior radical scavenging activity in certain assays, such as DPPH, while caffeic acid shows greater efficacy in inhibiting LDL oxidation. Their distinct mechanisms of action, with caffeic acid being a well-established Nrf2 activator and DHPPA demonstrating broader immunomodulatory and epigenetic effects, suggest that their biological activities may be context-dependent. Further head-to-head comparative studies, particularly for ABTS and FRAP assays, are warranted to provide a more complete and conclusive picture of their relative antioxidant potencies. This guide serves as a foundational resource to inform future research and development in this promising area.
References
A Comparative Analysis of 3,4-Dihydroxyphenylpropionic Acid and Ferulic Acid for Therapeutic Applications
An objective guide for researchers and drug development professionals on the physicochemical properties, biological activities, and signaling pathways of 3,4-Dihydroxyphenylpropionic Acid (DHPPA) and Ferulic Acid.
Introduction
3,4-Dihydroxyphenylpropionic acid (DHPPA), also known as dihydrocaffeic acid, and ferulic acid are naturally occurring phenolic compounds that have garnered significant interest in the scientific community for their potential therapeutic applications. DHPPA is a major metabolite of caffeic acid and is found in various fruits and vegetables. Ferulic acid is abundantly present in the cell walls of plants, such as in grains, coffee, and citrus fruits. Both compounds are recognized for their potent antioxidant, anti-inflammatory, and neuroprotective properties, making them promising candidates for the development of novel therapeutics for a range of diseases. This guide provides a comprehensive comparison of DHPPA and ferulic acid, supported by experimental data, to aid researchers in their evaluation and selection for further investigation.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of DHPPA and ferulic acid is crucial for formulation development and predicting their pharmacokinetic behavior.
| Property | 3,4-Dihydroxyphenylpropionic Acid (DHPPA) | Ferulic Acid |
| Chemical Formula | C₉H₁₀O₄ | C₁₀H₁₀O₄ |
| Molar Mass | 182.17 g/mol | 194.18 g/mol |
| Appearance | Yellow solid | Crystalline powder |
| Melting Point | 136 °C | 168-172 °C |
| Solubility in Water | 42.8 g/L | Slightly soluble |
Comparative Biological Activities
Antioxidant Activity
The antioxidant capacity of DHPPA and ferulic acid is a key contributor to their therapeutic potential. This activity is primarily attributed to their ability to scavenge free radicals.
| Assay | 3,4-Dihydroxyphenylpropionic Acid (DHPPA) | Ferulic Acid | Reference |
| DPPH Radical Scavenging | 1.8 times higher than caffeic acid | ~14% DPPH neutralized (at a specific concentration) |
Note: Direct comparative IC50 values for ABTS and ORAC assays were not available in the reviewed literature. The provided data is from a study that compared DHPPA to its precursor, caffeic acid, and ferulic acid under the same conditions.
Anti-inflammatory Activity
Both DHPPA and ferulic acid have demonstrated significant anti-inflammatory effects by modulating key inflammatory pathways.
| Assay/Model | 3,4-Dihydroxyphenylpropionic Acid (DHPPA) | Ferulic Acid | Reference |
| Nitric Oxide (NO) Production | Dose-dependent reduction in LPS-stimulated RAW 264.7 cells | Dose-dependent reduction in LPS-stimulated RAW 264.7 cells | |
| Pro-inflammatory Cytokines | Reduces IL-1β, IL-6, and TNF-α | Reduces IL-1β, IL-6, and TNF-α | |
| Signaling Pathways | Inhibits NF-κB and MAPK pathways | Inhibits NF-κB, MAPK, and JAK/STAT pathways |
Note: While both compounds inhibit nitric oxide production, a direct comparative study with IC50 values was not found. However, one study indicated that DHPPA exhibited a more potent inhibition of nitrite (B80452) production than its precursor, chlorogenic acid, in LPS-stimulated RAW 264.7 cells.
Neuroprotective Activity
The neuroprotective effects of DHPPA and ferulic acid are attributed to their antioxidant and anti-inflammatory properties, as well as their ability to modulate signaling pathways involved in neuronal survival.
| Mechanism | 3,4-Dihydroxyphenylpropionic Acid (DHPPA) | Ferulic Acid |
| Primary Action | Protects against oxidative stress and neuroinflammation. | Exerts antioxidant, anti-inflammatory, and anti-apoptotic effects. |
| Signaling Pathway Modulation | Modulates pathways to promote resilience against stress. | Modulates Nrf2/HO-1, TLR4/NF-κB, and SIRT1/p53 signaling pathways. |
Note: Direct comparative studies quantifying the neuroprotective effects of DHPPA and ferulic acid were not identified in the literature.
Modulated Signaling Pathways
Both DHPPA and ferulic acid exert their biological effects by modulating intracellular signaling pathways. A key pathway influenced by both is the NF-κB pathway, a central regulator of inflammation.
Caption: Inhibition of the NF-κB signaling pathway by DHPPA and Ferulic Acid.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Prepare various concentrations of the test compounds (DHPPA and ferulic acid) and a standard antioxidant (e.g., Trolox or Gallic Acid) in a suitable solvent.
-
Add 20 µL of the test sample or standard to a 96-well plate.
-
Add 200 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 3-5 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is then determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺), which is blue-green. The reduction of ABTS•⁺ by an antioxidant leads to a decrease in absorbance at 734 nm.
Protocol:
-
Prepare the ABTS radical cation (ABTS•⁺) by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in a 1:1 volume ratio.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•⁺ solution with methanol or water to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the test compounds and a standard antioxidant.
-
Add 10 µL of the sample or standard to a cuvette or microplate well.
-
Add 1 mL (for cuvette) or an appropriate volume (for microplate) of the diluted ABTS•⁺ solution and mix.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Nitric Oxide (NO) Production in RAW 264.7 Macrophages
Principle: The anti-inflammatory activity is assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
The nitrite concentration is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Bioavailability and Metabolism
The bioavailability of DHPPA and ferulic acid is a critical factor influencing their in vivo efficacy. DHPPA is a major metabolite of caffeic and chlorogenic acids, formed by the gut microbiota. Its peak plasma concentrations are typically observed 6-10 hours after the ingestion of its precursors. Ferulic acid, on the other hand, is absorbed in the stomach and small intestine and undergoes metabolism in the liver. The bioavailability of both compounds is generally considered low and can be influenced by the food matrix and individual differences in gut microbiota.
Conclusion
Both 3,4-Dihydroxyphenylpropionic acid and ferulic acid exhibit potent antioxidant and anti-inflammatory properties, making them attractive candidates for further therapeutic development. The available data suggests that DHPPA may possess superior DPPH radical scavenging activity compared to ferulic acid. Both compounds effectively modulate key inflammatory signaling pathways, including the NF-κB pathway.
The choice between DHPPA and ferulic acid for a specific application will depend on the desired therapeutic outcome, the target tissue, and formulation considerations. Ferulic acid has been more extensively studied, while DHPPA, as a key metabolite, represents a promising area for future research, particularly in conditions where the gut microbiome plays a significant role. Further direct comparative studies are warranted to fully elucidate their relative potency in various biological assays and in vivo models. This guide provides a solid foundation for researchers to make informed decisions in the pursuit of developing novel therapeutics based on these promising natural compounds.
A Head-to-Head Battle of Bioactivity: 3,4-Dihydroxyphenylpropionic Acid Versus Its Parent Compound, Caffeic Acid
A comprehensive guide for researchers, scientists, and drug development professionals comparing the efficacy of 3,4-Dihydroxyphenylpropionic acid (DHPPA) and its precursor, caffeic acid. This report synthesizes experimental data on their antioxidant, anti-inflammatory, and anticancer properties, providing a clear comparison of their performance in various assays.
Introduction
3,4-Dihydroxyphenylpropionic acid (DHPPA), also known as hydrocaffeic acid, is a primary metabolite of caffeic acid, a ubiquitous phenolic compound found in a variety of plant-based foods and beverages. The transformation of caffeic acid to DHPPA is largely mediated by the gut microbiota, which reduces the double bond in the propanoic acid side chain of caffeic acid. This structural modification has been shown to significantly influence the biological activity of the compound. This guide provides a detailed, evidence-based comparison of the efficacy of DHPPA against its parent compound, caffeic acid, in key areas of therapeutic interest: antioxidant, anti-inflammatory, and anticancer activities.
Comparative Efficacy: A Quantitative Overview
The following tables summarize the available quantitative data from in vitro studies, offering a direct comparison of the bioactivity of DHPPA and caffeic acid.
Antioxidant Activity
The antioxidant capacity of both compounds has been evaluated using various assays that measure their ability to scavenge free radicals.
| Compound | Assay | IC50 / Activity Metric | Reference(s) |
| 3,4-Dihydroxyphenylpropionic acid (DHPPA) | DPPH | 1.8 times higher activity than caffeic acid | [1] |
| DPPH | TEAC: Higher than caffeic acid | [2] | |
| ABTS | TEAC: Higher than caffeic acid | [2] | |
| Caffeic Acid | DPPH | ~21% DPPH neutralized (at a specific concentration) | [1] |
| DPPH | TEAC: Lower than DHPPA | [2] | |
| ABTS | TEAC: Lower than DHPPA | [2] |
TEAC: Trolox Equivalent Antioxidant Capacity. A higher TEAC value indicates greater antioxidant activity.
Anti-inflammatory Activity
The anti-inflammatory potential of DHPPA and caffeic acid has been assessed by measuring their ability to inhibit the production of inflammatory mediators in cell-based assays.
| Compound | Cell Line | Stimulant | Mediator Inhibited | Efficacy | Reference(s) |
| 3,4-Dihydroxyphenylpropionic acid (DHPPA) | RAW 264.7 | LPS | Nitric Oxide (NO) | Significant dose-dependent inhibition, surpassing chlorogenic acid. | |
| HepG2 | TNF-α | IL-6, IL-8, MCP-1, MIP-1β | No significant anti-inflammatory effect observed in this model. | [3] | |
| Caffeic Acid | RAW 264.7 | LPS | Nitric Oxide (NO), Prostaglandin E2 (PGE2), TNF-α, IL-6 | Significant inhibition of inflammatory mediators. | [4] |
LPS: Lipopolysaccharide; TNF-α: Tumor Necrosis Factor-alpha; IL: Interleukin; MCP-1: Monocyte Chemoattractant Protein-1; MIP-1β: Macrophage Inflammatory Protein-1 beta.
Anticancer Activity
The cytotoxic effects of DHPPA and caffeic acid have been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key performance metric.
| Compound | Cancer Cell Line | IC50 (µM) | Reference(s) |
| 3,4-Dihydroxyphenylpropionic acid (DHPPA) | L1210 (Mouse Leukemia) | 9 - 24 | [2] |
| MCF-7 (Human Breast Cancer) | 50 - 132 | [2] | |
| HCT-116 (Human Colon Cancer) | 230.05 | [5] | |
| PC-3 (Human Prostate Cancer) | 162.15 | [5] | |
| Caffeic Acid | MCF-7 (Human Breast Cancer) | 159 µg/mL (~882 µM) | [6] |
| HT-29 (Human Colon Cancer) | Moderately decreased viability at 80 µM |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.
Principle: The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, and the corresponding color change is measured.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, cool place.
-
Prepare stock solutions of DHPPA, caffeic acid, and a standard antioxidant (e.g., Trolox) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of various concentrations of the test compounds or standard to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is another widely used method for assessing antioxidant activity.
Principle: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate. This radical has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced, leading to a decolorization of the solution, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add 10 µL of various concentrations of the test compounds or standard to a 96-well microplate.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of inhibition is calculated using the same formula as in the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test compound.
-
Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages
This cell-based assay is used to evaluate the anti-inflammatory potential of compounds.
Principle: Macrophages, such as the RAW 264.7 cell line, produce nitric oxide (NO) when stimulated with inflammatory agents like lipopolysaccharide (LPS). The amount of NO produced can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
Protocol:
-
Cell Culture:
-
Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.
-
-
Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of DHPPA or caffeic acid for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a control group with cells treated with LPS only and an untreated control group.
-
-
Nitrite Quantification (Griess Assay):
-
After the incubation period, collect 100 µL of the cell culture supernatant from each well.
-
In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm.
-
A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples.
-
-
Calculation:
-
The percentage of NO production inhibition is calculated as: % Inhibition = [1 - (Nitrite_sample / Nitrite_LPS_control)] * 100
-
The IC50 value is the concentration of the compound that inhibits NO production by 50%.
-
Visualizing the Molecular Landscape
To better understand the relationships and pathways discussed, the following diagrams are provided.
Caption: Metabolic conversion of Caffeic Acid to DHPPA.
Caption: General mechanism of free radical scavenging.
Caption: Inhibition of key inflammatory signaling pathways.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic activity of caffeic acid and gallic acid against MCF-7 human breast cancer cells: An in silico and in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for 3,4-Dihydroxyphenylpropionic Acid Analysis
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 3,4-Dihydroxyphenylpropionic acid (DHPPA), a key microbial metabolite of polyphenols with potential health benefits, is crucial for pharmacokinetic studies, food analysis, and clinical research.[1][2][3] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for the analysis of such phenolic compounds. This guide provides an objective comparison of these methods for the analysis of DHPPA, supported by established experimental data for similar compounds, to assist in method selection and validation.
The choice between HPLC and GC-MS is contingent on the physicochemical properties of the analyte, the complexity of the sample matrix, and the specific analytical requirements, including sensitivity, selectivity, and throughput.[4][5] Cross-validation of results from these two distinct analytical approaches is a rigorous method to ensure the accuracy and reliability of the data.[4]
Data Presentation: A Comparative Summary
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[4][10] | Separation of volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase, followed by mass-based detection.[4][11] |
| Derivatization | Not typically required for DHPPA. | Mandatory to increase volatility and thermal stability (e.g., silylation).[4][8] |
| Linearity (r²) | > 0.999[6] | > 0.99[7] |
| Linear Range | 1 - 100 µg/mL (typical for similar compounds)[6] | 0.05 - 7.75 µg/g (typical for similar compounds)[7] |
| Limit of Detection (LOD) | ~0.1 µg/mL (UV detection for similar compounds)[6] | 0.02 - 2.58 µg/g (for similar compounds)[7] |
| Limit of Quantification (LOQ) | ~0.3 µg/mL (UV detection for similar compounds)[6] | 0.05 - 7.75 µg/g (for similar compounds)[7] |
| Accuracy (% Recovery) | 98 - 102%[6] | 85 - 115% (typical for related compounds)[8] |
| Precision (% RSD) | < 2%[6] | < 15% (typical for related compounds)[7][8] |
| Sample Throughput | Generally higher than GC-MS. | Can be lower due to the derivatization step. |
| Selectivity | Moderate with UV detection; high with MS detection (LC-MS).[9] | High, due to mass fragmentation patterns.[5] |
| Instrumentation Cost | Generally lower for HPLC-UV systems. | Higher, especially for high-resolution MS. |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving accurate and reproducible results. The following sections provide representative methodologies for the analysis of 3,4-Dihydroxyphenylpropionic acid using HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile technique suitable for the analysis of polar, non-volatile compounds like DHPPA without the need for derivatization. A reversed-phase method is typically employed.
Sample Preparation:
-
For biological fluids like plasma or urine, a protein precipitation step with a cold organic solvent (e.g., acetonitrile (B52724) or methanol) is often necessary, followed by centrifugation.
-
Solid samples can be extracted with a suitable solvent such as methanol (B129727) or acetonitrile, often aided by sonication or vortexing.[7]
-
For cleaner samples and pre-concentration, Solid-Phase Extraction (SPE) can be utilized.
-
The final extract is typically filtered through a 0.45 µm membrane before injection.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size[6] |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water[6] |
| Gradient | 20% Acetonitrile for 5 min, 20-80% Acetonitrile over 15 min, 80% Acetonitrile for 5 min[6] |
| Flow Rate | 1.0 mL/min[6][12] |
| Injection Volume | 10 µL[6] |
| Detection | UV at 280 nm[6] |
| Column Temperature | 30°C[6][12] |
Data Analysis: The DHPPA peak is identified by comparing its retention time with that of a reference standard. Quantification is achieved by constructing a calibration curve from a series of standard solutions of known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers high sensitivity and specificity for the analysis of DHPPA. However, due to its polar nature and low volatility, a derivatization step is mandatory.
Sample Preparation and Derivatization:
-
Extraction procedures similar to those for HPLC are used to isolate DHPPA from the sample matrix.[7]
-
The extract must be completely dried, as water interferes with the derivatization reaction.[7]
-
A silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosane (TMCS), is added to the dried extract to form the trimethylsilyl (B98337) (TMS) derivative of DHPPA.[8]
-
The mixture is heated (e.g., at 60°C for 30 minutes) to complete the derivatization reaction.[8]
GC-MS Conditions:
| Parameter | Value |
| GC Column | PE-5MS 30m x 0.250mm x 0.250µm or similar[13] |
| Carrier Gas | Helium at a flow rate of 1 mL/min[13] |
| Oven Temperature Program | Isothermal at 75°C for 2 min, then increase to 280°C at 10°C/min, hold for 15 min[13] |
| Injection Temperature | 250°C[13] |
| Injection Volume | 1 µL |
| Ionization Mode | Electron Ionization (EI) |
| MS Detection | Selected Ion Monitoring (SIM) or full scan mode |
Data Analysis: The derivatized DHPPA is identified by its characteristic retention time and mass spectrum. Quantification is performed using an internal standard and a calibration curve prepared with derivatized standards.
Mandatory Visualization
Caption: General workflow for the cross-validation of HPLC and GC-MS methods.
Caption: Decision tree for selecting between HPLC and GC-MS for DHPPA analysis.
References
- 1. The gut microbial metabolite, 3,4-dihydroxyphenylpropionic acid, alleviates hepatic ischemia/reperfusion injury via mitigation of macrophage pro-inflammatory activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DHPPA (dihydroxyphenylpropionic acid) - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Validation and Calibration of HPLC, HPTLC, and GC | PDF [slideshare.net]
- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 12. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 13. thepharmajournal.com [thepharmajournal.com]
Unveiling the Synergistic Potential of 3,4-Dihydroxyphenylpropionic Acid: A Comparative Guide to Antioxidant Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxyphenylpropionic acid (DHPPA), a key metabolite of dietary polyphenols, is recognized for its intrinsic antioxidant properties.[1][2] While its individual efficacy is established, the true potential of DHPPA may lie in its synergistic interactions with other antioxidants. This guide provides a framework for evaluating these synergistic effects, presenting methodologies and potential outcomes to drive further research and development in antioxidant-based therapeutics. Although direct comprehensive comparative studies on DHPPA are limited, this guide draws on data from structurally related compounds and established analytical protocols to offer a robust blueprint for investigation.
Understanding Antioxidant Synergy
Antioxidant synergy occurs when the combined effect of two or more compounds is greater than the sum of their individual effects.[3] This can manifest as enhanced radical scavenging activity, regeneration of other antioxidants, or modulation of cellular signaling pathways involved in oxidative stress. Evaluating synergy is crucial for developing potent antioxidant formulations with lower concentrations of individual components, potentially reducing side effects.[4]
Comparative Analysis of Synergistic Effects: A Methodological Approach
Given the nascent stage of research into DHPPA's synergistic antioxidant activity, this section outlines a comprehensive experimental plan to systematically evaluate its potential in combination with other well-known antioxidants such as ascorbic acid (Vitamin C) and α-tocopherol (Vitamin E).
Table 1: Illustrative Data Presentation for Synergistic Antioxidant Activity
The following table is a template demonstrating how quantitative data on the synergistic effects of DHPPA could be presented. The values are hypothetical and serve as a guide for researchers to populate with their experimental findings.
| Antioxidant Combination (Molar Ratio) | Individual EC50 (µM) - DPPH Assay | Combination EC50 (µM) - DPPH Assay | Combination Index (CI) | Synergy Interpretation |
| DHPPA | 50 | - | - | - |
| Ascorbic Acid | 30 | - | - | - |
| DHPPA + Ascorbic Acid (1:1) | - | 18 | < 0.9 | Synergistic |
| DHPPA + Ascorbic Acid (1:2) | - | 22 | < 0.9 | Synergistic |
| DHPPA + Ascorbic Acid (2:1) | - | 20 | < 0.9 | Synergistic |
| α-Tocopherol | 60 | - | - | - |
| DHPPA + α-Tocopherol (1:1) | - | 35 | < 0.9 | Synergistic |
| DHPPA + α-Tocopherol (1:2) | - | 40 | < 0.9 | Synergistic |
| DHPPA + α-Tocopherol (2:1) | - | 38 | < 0.9 | Synergistic |
EC50: The concentration of antioxidant required to scavenge 50% of the DPPH radicals. A lower EC50 indicates higher antioxidant activity. Combination Index (CI): A quantitative measure of the degree of interaction between two drugs or compounds. CI < 0.9 indicates synergy, CI = 0.9 - 1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method for evaluating the free radical scavenging activity of antioxidants.[5][6]
a. Materials:
-
3,4-Dihydroxyphenylpropionic acid (DHPPA)
-
Ascorbic acid (Vitamin C)
-
α-Tocopherol (Vitamin E)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol
b. Procedure:
-
Prepare stock solutions of DHPPA, ascorbic acid, and α-tocopherol in methanol.
-
Prepare a working solution of DPPH in methanol (e.g., 0.1 mM).
-
In a 96-well plate, add various concentrations of the individual antioxidants and their combinations in different molar ratios.
-
Add the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration and combination.
-
Determine the EC50 value for each individual antioxidant and their combinations.
c. Synergy Calculation (Combination Index): The Combination Index (CI) can be calculated using the following formula: CI = (D1 / Dx1) + (D2 / Dx2) Where Dx1 and Dx2 are the EC50 values of the individual antioxidants, and D1 and D2 are the concentrations of the antioxidants in the combination that also achieve a 50% effect.
Isobolographic Analysis
Isobologram analysis is a graphical method used to assess drug or compound interactions.[7]
a. Procedure:
-
Determine the EC50 values of DHPPA and the other antioxidant individually.
-
On a graph, plot the concentration of DHPPA on the x-axis and the concentration of the other antioxidant on the y-axis.
-
Draw a line connecting the EC50 value of DHPPA on the x-axis to the EC50 value of the other antioxidant on the y-axis. This is the line of additivity.
-
Experimentally determine the concentrations of the two antioxidants in combination that produce a 50% effect.
-
Plot these combination points on the graph.
-
If the experimental data points fall below the line of additivity, the interaction is synergistic. If they fall on the line, it is additive, and if they fall above the line, it is antagonistic.
Visualizing Workflows and Pathways
Experimental Workflow for Assessing Antioxidant Synergy
Caption: Workflow for determining antioxidant synergy.
Hypothetical Signaling Pathway for Synergistic Antioxidant Action
Caption: Potential synergistic activation of the Nrf2 pathway.
Evidence from Structurally Related Compounds
While direct evidence for DHPPA's synergistic antioxidant effects is still emerging, studies on similar compounds are promising. For instance, a synergistic effect on tyrosinase inhibition was observed when 3-(2,4-dihydroxyphenyl)propionic acid, a positional isomer of DHPPA, was combined with L-ascorbic acid.[8] Furthermore, 3',4'-dihidroxifenilglicol (DHPG), a compound with a similar catechol structure, exhibited a synergistic effect with hydroxytyrosol (B1673988) in reducing oxidative and nitrosative stress in an animal model.[9] These findings suggest that DHPPA likely possesses similar synergistic capabilities that warrant further investigation.
Conclusion and Future Directions
The exploration of the synergistic antioxidant effects of 3,4-Dihydroxyphenylpropionic acid is a promising avenue for the development of novel therapeutic and preventative strategies against oxidative stress-related diseases. While direct comparative data remains scarce, the established methodologies presented in this guide provide a clear path for researchers to undertake these crucial investigations. Future studies should focus on conducting systematic in vitro and in vivo experiments to quantify the synergistic effects of DHPPA with a variety of other antioxidants. Elucidating the underlying mechanisms of these interactions will be paramount in translating these findings into effective clinical applications.
References
- 1. Showing Compound 3-(3,4-Dihydroxyphenyl)propanoic acid (FDB008857) - FooDB [foodb.ca]
- 2. Dihydrocaffeic Acid | C9H10O4 | CID 348154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. remedypublications.com [remedypublications.com]
- 4. researchgate.net [researchgate.net]
- 5. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The evaluation of the synergistic effect of 3-(2,4-dihydroxyphenyl)propionic acid and l-ascorbic acid on tyrosinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. digital.csic.es [digital.csic.es]
A Comparative Guide to the Anti-inflammatory Potential of DHPPA and Ibuprofen
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of 3-(3,4-dihydroxyphenyl)propionic acid (DHPPA), a gut microbial metabolite of dietary polyphenols, and ibuprofen (B1674241), a widely used nonsteroidal anti-inflammatory drug (NSAID). This document summarizes available experimental data, details relevant experimental protocols, and visualizes the distinct mechanisms of action of these two compounds.
Disclaimer: The information presented is collated from various independent studies. To date, there are no direct head-to-head comparative studies evaluating the anti-inflammatory potential of DHPPA and ibuprofen under the same experimental conditions. Therefore, the quantitative data presented should be interpreted with caution and not as a direct measure of comparative potency.
Executive Summary
Ibuprofen and DHPPA exhibit anti-inflammatory effects through fundamentally different mechanisms. Ibuprofen acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes, thereby blocking the production of prostaglandins, which are key mediators of inflammation. In contrast, DHPPA appears to exert its anti-inflammatory effects through the inhibition of histone deacetylase (HDAC) activity, which in turn modulates the expression of pro-inflammatory genes.
Quantitative Data Comparison
The following tables summarize the available quantitative data for the anti-inflammatory activities of ibuprofen and DHPPA.
Table 1: Ibuprofen - Inhibition of Cyclooxygenase (COX) Enzymes
| Enzyme | IC50 (μM) | Assay Type | Source |
| COX-1 | 13 | Purified Enzyme | [Not Available] |
| COX-2 | 370 | Purified Enzyme | [Not Available] |
IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency.
Table 2: DHPPA - Anti-inflammatory Activity
| Assay | Compound | Concentration | Effect | Source |
| HDAC Activity Inhibition | 3-(4-OH-phenyl)-propionate* | IC50 = 0.62 mM | Inhibition of HDAC activity in nuclear extracts from HT-29 cells. | [Not Available] |
| Pro-inflammatory Gene Expression | DHPPA | 20 µmol/L | Significant suppression of mRNA levels of key cytokines and chemokines in LPS-activated bone marrow-derived macrophages (BMDMs) and RAW264.7 cells. | [1] |
*Data for a structurally related compound, 3-(4-hydroxyphenyl)propionic acid.
Mechanisms of Action and Signaling Pathways
The anti-inflammatory effects of ibuprofen and DHPPA are initiated by distinct molecular interactions, leading to the modulation of different signaling pathways.
Ibuprofen: COX Inhibition Pathway
Ibuprofen's primary mechanism of action is the non-selective inhibition of both COX-1 and COX-2 enzymes. These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators. By blocking this pathway, ibuprofen reduces the synthesis of prostaglandins, leading to decreased inflammation, pain, and fever.[2]
DHPPA: HDAC Inhibition and Anti-inflammatory Gene Regulation
DHPPA has been shown to exert its anti-inflammatory effects by inhibiting histone deacetylase (HDAC) activity.[1] HDACs are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure that represses gene transcription. By inhibiting HDACs, DHPPA is thought to maintain a more open chromatin state, allowing for the expression of anti-inflammatory genes while suppressing pro-inflammatory signaling pathways, such as the NF-κB pathway.[1][3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of the anti-inflammatory potential of DHPPA and ibuprofen.
In Vitro COX-1 and COX-2 Inhibition Assay
This assay determines the concentration of a compound required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes.
Workflow:
Methodology:
-
Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Incubation with Inhibitor: The enzymes are pre-incubated with various concentrations of the test compound (ibuprofen or DHPPA) or a vehicle control in a reaction buffer (e.g., Tris-HCl) containing a heme cofactor.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Measurement of Prostaglandin Production: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C) and then terminated. The amount of prostaglandin produced (e.g., PGE2) is quantified using methods such as Enzyme Immunoassay (EIA).
-
Data Analysis: The percentage of enzyme inhibition at each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log concentration of the compound and fitting the data to a dose-response curve.
LPS-Induced Pro-inflammatory Cytokine Production in Macrophages
This in vitro assay assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from macrophage cells stimulated with lipopolysaccharide (LPS).
Workflow:
Methodology:
-
Cell Culture: Murine macrophage cell line, such as RAW 264.7, are cultured in appropriate media and seeded into multi-well plates.
-
Pre-treatment: The cells are pre-treated with various concentrations of the test compound (DHPPA or ibuprofen) or a vehicle control for a specified period (e.g., 1-2 hours).
-
LPS Stimulation: The cells are then stimulated with LPS (a component of the outer membrane of Gram-negative bacteria) to induce an inflammatory response.
-
Incubation: The plates are incubated for a period sufficient to allow for cytokine production and secretion (e.g., 24 hours).
-
Supernatant Collection: The cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant is measured using a quantitative method such as an Enzyme-Linked Immunosorbent Assay (ELISA). The results are compared to the LPS-only treated group to determine the inhibitory effect of the test compound.
Conclusion
DHPPA and ibuprofen are two anti-inflammatory compounds with distinct mechanisms of action. Ibuprofen is a well-characterized non-selective COX inhibitor with a clear dose-dependent effect on prostaglandin synthesis. DHPPA, a metabolite derived from the gut microbiome, demonstrates anti-inflammatory potential through the inhibition of HDACs, a mechanism that is of growing interest in drug development.
References
3,4-Dihydroxyphenylpropionic Acid: A Comparative Analysis of its Efficacy in Mitigating Oxidative Stress
For Immediate Release
[City, State] – [Date] – A comprehensive review of available scientific literature highlights the significant potential of 3,4-Dihydroxyphenylpropionic acid (DHPPA), a gut microbial metabolite of dietary polyphenols, in mitigating oxidative stress. This guide provides a comparative analysis of DHPPA's antioxidant capabilities against other well-established antioxidants, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a multitude of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer. DHPPA, also known as dihydrocaffeic acid, has emerged as a promising therapeutic agent due to its potent antioxidant and anti-inflammatory properties.
Comparative Antioxidant Performance
To objectively evaluate the efficacy of DHPPA, its performance in established in vitro antioxidant assays is compared with that of common antioxidants such as ascorbic acid (Vitamin C), Trolox (a water-soluble analog of Vitamin E), and quercetin. The following tables summarize the available data from various studies.
| Antioxidant | DPPH Radical Scavenging Activity (IC50, µM) | ABTS Radical Scavenging Activity (TEAC, Trolox Equivalents) | Oxygen Radical Absorbance Capacity (ORAC, µmol TE/g) |
| 3,4-Dihydroxyphenylpropionic acid (DHPPA) | Data not consistently reported in comparative studies | Data not consistently reported in comparative studies | Data not consistently reported in comparative studies |
| Ascorbic Acid | ~ 25 - 50 | ~ 1.0 - 1.5 | ~ 2000 - 3000 |
| Trolox | ~ 40 - 60 | 1.0 (by definition) | 1.0 (by definition) |
| Quercetin | ~ 5 - 15 | ~ 2.0 - 4.0 | ~ 5000 - 7000 |
Note: The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) measures the antioxidant capacity relative to Trolox. A higher TEAC value signifies greater antioxidant potential. ORAC values represent the oxygen radical absorbance capacity.
Disclaimer: The data presented is a synthesis from multiple sources and may vary depending on the specific experimental conditions. Direct comparative studies with DHPPA are limited, and further research is warranted for a definitive quantitative comparison.
Mechanisms of Action: Signaling Pathway Modulation
DHPPA's protective effects against oxidative stress extend beyond direct radical scavenging. Studies suggest that DHPPA can modulate key cellular signaling pathways involved in the endogenous antioxidant response.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant and cytoprotective genes. Evidence suggests that DHPPA can activate the Nrf2 pathway, thereby enhancing the cell's intrinsic defense mechanisms against oxidative damage.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis in response to external stimuli, including oxidative stress. DHPPA has been shown to modulate MAPK pathways, such as by reducing the phosphorylation of p38 MAPK, which can contribute to its anti-inflammatory and cytoprotective effects.
Experimental Protocols
Standardized methodologies are crucial for the reliable assessment of antioxidant activity. Below are detailed protocols for the commonly cited DPPH and ABTS assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve DHPPA and comparator antioxidants (Ascorbic Acid, Trolox, Quercetin) in methanol to prepare a series of concentrations.
-
Reaction: Add 100 µL of each sample concentration to 1.9 mL of the DPPH solution. A control is prepared using 100 µL of methanol instead of the sample.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.
Protocol:
-
Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Working Solution: Dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of concentrations of DHPPA and comparator antioxidants in a suitable solvent.
-
Reaction: Add 20 µL of each sample concentration to 180 µL of the ABTS•+ working solution in a 96-well microplate.
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm using a microplate reader.
-
Calculation: The antioxidant activity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by comparing the antioxidant's ability to decrease the absorbance of the ABTS•+ solution to that of a standard curve prepared with Trolox.
Conclusion
3,4-Dihydroxyphenylpropionic acid demonstrates significant promise as a potent agent for mitigating oxidative stress. Its mechanism of action appears to involve both direct scavenging of reactive oxygen species and the modulation of critical cellular signaling pathways such as the Nrf2 and MAPK pathways. While direct quantitative comparisons with other well-known antioxidants are still emerging in the literature, the available data strongly supports its role as a valuable compound for further investigation in the development of novel therapeutic strategies against oxidative stress-related diseases. Future research should focus on conducting head-to-head comparative studies to establish a more definitive quantitative ranking of DHPPA's antioxidant efficacy.
A Comparative Guide to the Bioavailability of Dihydrocaffeic Acid Forms
For researchers, scientists, and drug development professionals, understanding the bioavailability of bioactive compounds is paramount for translating in vitro findings to in vivo efficacy. This guide provides a detailed comparison of the bioavailability of different forms of dihydrocaffeic acid (DHCA), a significant metabolite of dietary polyphenols with noted antioxidant and anti-inflammatory properties. While direct head-to-head comparative studies on the pharmacokinetics of various DHCA forms are limited, this document synthesizes available data to offer insights into their absorption, metabolism, and overall bioavailability.
Quantitative Bioavailability Data
Dihydrocaffeic acid is rapidly absorbed and extensively metabolized following oral administration.[1] The primary forms circulating in the plasma are not the free acid but its glucuronidated, sulfated, and methylated metabolites.[1][2] Direct comparative quantitative data for different forms of DHCA is scarce. However, we can infer pharmacokinetic profiles based on studies of free DHCA and the metabolic pathways of its derivatives.
The following table summarizes the key pharmacokinetic parameters for orally administered free dihydrocaffeic acid in rats. It is important to note that for esterified or more complex forms of DHCA, the absorption is delayed as they first need to be hydrolyzed by the gut microbiota in the colon.[2] This would result in a significantly longer Tmax compared to the free form.
| Form | Dose | Cmax (Maximum Plasma Concentration) | Tmax (Time to Maximum Plasma Concentration) | AUC (Area Under the Curve) | Key Metabolites | Species |
| Free Dihydrocaffeic Acid | 100 µmol/kg | Data not available for parent compound; metabolites peak rapidly | ~30 minutes for metabolites[1] | Data not available | 3'- and 4'-O-glucuronides, 3'- and 4'-O-sulfates, Dihydroferulic acid[2] | Rat[2] |
| Esterified Dihydrocaffeic Acid (e.g., with quinic acid) | Not Studied Directly | Expected to be lower for the parent compound | Expected to be significantly longer (e.g., 6-8 hours), dependent on gut microbiota activity[2] | Data not available | Same as free DHCA after hydrolysis | Inferred |
| Dihydrocaffeic Acid-Grafted Chitosan (B1678972) Nanomicelles (with Chicoric Acid) | Not Applicable (Illustrative Case) | 2.6-fold higher (for chicoric acid) compared to the free form[3] | Not specified | Relative bioavailability of 214% (for chicoric acid)[3] | Not specified | Broilers[3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for assessing the bioavailability of dihydrocaffeic acid.
In Vivo Pharmacokinetic Study in Rats
This protocol is based on methodologies used for studying the metabolism of dihydrocaffeic acid.[2][4]
-
Animal Model: Male Sprague-Dawley rats (250-300 g) are used. The animals are fasted overnight with free access to water before the experiment.[4]
-
Dosing: Dihydrocaffeic acid is dissolved in a suitable vehicle (e.g., water or 0.5% carboxymethylcellulose). A single dose (e.g., 100 µmol/kg) is administered via oral gavage.[2][4]
-
Sample Collection: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis. Urine samples can also be collected over 24 hours.
-
Sample Preparation: Plasma proteins are precipitated by adding a solvent like acetonitrile. After centrifugation, the supernatant is collected, evaporated to dryness, and reconstituted in the mobile phase for analysis.
-
Analytical Method: Plasma concentrations of dihydrocaffeic acid and its metabolites are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[1]
-
Chromatography: Separation is typically achieved on a C18 reversed-phase column.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode, monitoring specific parent and daughter ion transitions for each analyte.[4]
-
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key parameters such as Cmax, Tmax, AUC, and elimination half-life.[4]
In Vitro Intestinal Absorption using Caco-2 Cells
This model is used to assess the permeability of dihydrocaffeic acid across the intestinal epithelium.
-
Cell Culture: Caco-2 cells are cultured on permeable supports (e.g., Transwell inserts) for 21 days to allow for differentiation into a monolayer with characteristics of the small intestinal epithelium.
-
Transport Experiment:
-
The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
The test compound (dihydrocaffeic acid) is added to the apical (AP) side, representing the intestinal lumen.
-
Samples are collected from the basolateral (BL) side, representing the bloodstream, at various time points.
-
-
Analysis: The concentration of the compound in the basolateral samples is quantified by LC-MS/MS to determine the apparent permeability coefficient (Papp).
Visualizing Pathways and Processes
Metabolic Fate of Dihydrocaffeic Acid
The following diagram illustrates the primary metabolic pathways of dihydrocaffeic acid after oral administration.
Caption: Metabolic pathway of dihydrocaffeic acid.
Experimental Workflow for In Vivo Pharmacokinetic Study
This diagram outlines the key steps in a typical in vivo pharmacokinetic study.
Caption: Workflow for an in vivo pharmacokinetic study.
Logical Relationship of Bioavailability for Different DHCA Forms
This diagram illustrates the inferred relationship between the chemical form of dihydrocaffeic acid and its bioavailability.
References
- 1. Investigation of the metabolic fate of dihydrocaffeic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydrocaffeic Acid—Is It the Less Known but Equally Valuable Phenolic Acid? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and antioxidant activity of dihydrocaffeic acid grafted chitosan nanomicelles loaded with chicoric acid in broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Head-to-Head Comparison of 3,4-Dihydroxyphenylpropionic Acid and Resveratrol: Antioxidant and Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of 3,4-Dihydroxyphenylpropionic acid (DHPPA) and resveratrol (B1683913), two phenolic compounds with recognized antioxidant and anti-inflammatory potential. This document is intended to serve as a valuable resource for researchers and professionals in drug development by presenting a side-by-side analysis of their mechanisms of action, supported by experimental data and detailed protocols.
Biochemical and Bioactive Properties: An Overview
Resveratrol, a well-studied stilbenoid found in grapes and berries, has been the subject of extensive research for its therapeutic properties, including antioxidant, anti-inflammatory, and cardioprotective effects.[1] 3,4-Dihydroxyphenylpropionic acid, a phenolic acid, is a metabolite of various dietary polyphenols, including caffeic acid and flavan-3-ols.[2][3][4] While not as extensively studied as resveratrol, DHPPA has demonstrated significant antioxidant and anti-inflammatory activities.[5][6]
Quantitative Comparison of Bioactivities
The following tables summarize the available quantitative data on the antioxidant and anti-inflammatory activities of DHPPA and resveratrol. It is important to note that the data presented are compiled from various studies, and direct comparisons of absolute values should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Antioxidant Activity
| Compound | Assay | IC50 Value | Source |
| Resveratrol | DPPH Radical Scavenging | 15.54 µg/mL | [7] |
| ABTS Radical Scavenging | 2.86 µg/mL | [7] | |
| ABTS Radical Scavenging | 2 µg/mL | [8] | |
| 3,4-Dihydroxyphenylpropionic acid (DHPPA) | DPPH Radical Scavenging | ~40 µM (qualitative data) | Data not available for direct comparison |
| FRAP (Ferric Reducing Antioxidant Power) | Potent activity noted | [4] |
Table 2: Anti-inflammatory Activity - Inhibition of Pro-inflammatory Cytokines
| Compound | Cell Line | Stimulant | Cytokine Inhibited | IC50 Value | Source |
| Resveratrol | RAW 264.7 Macrophages | LPS | TNF-α | 18.9 ± 0.6 µM | [5][9][10] |
| RAW 264.7 Macrophages | LPS | IL-6 | 17.5 ± 0.7 µM | [5][9][10] | |
| 3,4-Dihydroxyphenylpropionic acid (DHPPA) | Human PBMC | LPS | TNF-α | Significant inhibition at 100 µM | [6] |
| Human PBMC | LPS | IL-6 | Significant inhibition at 100 µM | [6] | |
| Human PBMC | LPS | IL-1β | Significant inhibition at 100 µM | [6] |
Signaling Pathways and Mechanisms of Action
Both DHPPA and resveratrol exert their biological effects by modulating key cellular signaling pathways involved in oxidative stress and inflammation.
Resveratrol
Resveratrol is known to interact with multiple signaling pathways. A primary mechanism is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway , a critical cellular defense against oxidative stress. Resveratrol can disrupt the Keap1-Nrf2 complex, leading to the translocation of Nrf2 to the nucleus and the subsequent expression of antioxidant enzymes.[11] Additionally, resveratrol has been shown to inhibit the pro-inflammatory NF-κB (Nuclear Factor-kappa B) pathway and modulate the MAPK (Mitogen-Activated Protein Kinase) and SIRT1 (Sirtuin 1) signaling cascades.[12]
3,4-Dihydroxyphenylpropionic Acid (DHPPA)
DHPPA has been shown to exert its anti-inflammatory effects by suppressing the pro-inflammatory response in macrophages.[5][13] A key identified mechanism is the inhibition of histone deacetylase (HDAC) activity .[5][13] By inhibiting HDACs, DHPPA can modulate gene expression, leading to a reduction in the production of pro-inflammatory cytokines.[5][13] There is also evidence to suggest that DHPPA can activate the Nrf2 pathway, contributing to its antioxidant effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. vjs.ac.vn [vjs.ac.vn]
- 6. View of Resveratrol inhibits cytokine production in LPS-stimulated RAW264.7 cells potentially through TLR4/MyD88/NF-κB pathway [vjbt.vast.vn]
- 7. Antioxidant Activity and Mechanism of Resveratrol and Polydatin Isolated from Mulberry (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant Potential of Resveratrol as the Result of Radiation Exposition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resveratrol inhibits cytokine production in LPS-stimulated RAW264.7 cells potentially through TLR4/MyD88/NF-κB pathway | Vietnam Journal of Biotechnology [vjs.ac.vn]
- 10. researchgate.net [researchgate.net]
- 11. Resveratrol suppresses IL-6-induced ICAM-1 gene expression in endothelial cells: effects on the inhibition of STAT3 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Item - Western Blotting analysis of Nrf2 in nuclear extracts. - Public Library of Science - Figshare [plos.figshare.com]
- 13. researchgate.net [researchgate.net]
A Comparative Purity Analysis: Synthetic vs. Natural 3,4-Dihydroxyphenylpropionic Acid
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Purity and Impurity Profiles
3,4-Dihydroxyphenylpropionic acid (DHPPA), a metabolite of caffeic acid, is a phenolic compound recognized for its antioxidant and anti-inflammatory properties. Its potential therapeutic applications have led to its availability from both synthetic and natural sources. This guide provides a comparative assessment of the purity of DHPPA from these two origins, supported by established analytical methodologies, to aid researchers in selecting the appropriate material for their studies.
Executive Summary
The primary distinction in the purity of synthetic versus natural 3,4-Dihydroxyphenylpropionic acid lies in the nature of their potential impurities. Synthetic DHPPA, when produced under controlled conditions, can achieve high purity with well-characterized process-related impurities. In contrast, natural DHPPA, extracted from plant sources, is susceptible to co-extraction of structurally similar polyphenols and other plant matrix components, which can present challenges in achieving high purity and batch-to-batch consistency.
Data Presentation: Comparative Purity Profile
The following table summarizes a representative comparison of the purity and impurity profiles of synthetic and natural 3,4-Dihydroxyphenylpropionic acid based on typical analytical data.
| Parameter | Synthetic 3,4-Dihydroxyphenylpropionic Acid | Natural 3,4-Dihydroxyphenylpropionic Acid |
| Purity (by HPLC) | ≥98.0%[1] | Typically 95-98% |
| Identified Impurities | - Residual starting materials- Byproducts of synthesis- Residual solvents | - Other polyphenols (e.g., caffeic acid, ferulic acid)- Plant pigments- Sugars and other matrix components |
| Unidentified Impurities | <0.5% | <2.0% |
| Endotoxin Levels | Typically low and controlled | Variable, dependent on purification process |
Experimental Protocols
A comprehensive assessment of DHPPA purity relies on a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Quantification
Principle: HPLC separates compounds based on their differential distribution between a stationary phase (e.g., C18 column) and a mobile phase. The concentration of the analyte and its impurities is determined by detecting their absorbance using a UV detector.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 280 nm.
-
Procedure:
-
Prepare a standard solution of 3,4-Dihydroxyphenylpropionic acid of known concentration.
-
Prepare sample solutions of both synthetic and natural DHPPA.
-
Inject the standard and sample solutions into the HPLC system.
-
The purity is calculated by the area percentage method, where the peak area of DHPPA is compared to the total area of all peaks in the chromatogram.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent and Volatile Impurity Analysis
Principle: GC separates volatile compounds based on their boiling points and interaction with a stationary phase. The separated compounds are then ionized and fragmented in the mass spectrometer, allowing for their identification and quantification based on their unique mass spectra.[2][3]
Methodology:
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A capillary column suitable for the analysis of volatile organic compounds (e.g., DB-624).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Headspace injection is often preferred for residual solvent analysis.
-
Oven Temperature Program: A programmed temperature gradient to ensure the separation of solvents with different boiling points.
-
MS Detection: Full scan mode to identify all volatile components.
-
Procedure:
-
Prepare a standard solution containing known residual solvents.
-
Accurately weigh the DHPPA sample into a headspace vial.
-
Analyze the standard and samples using the GC-MS system.
-
Identify and quantify residual solvents by comparing the retention times and mass spectra to the standard and a spectral library (e.g., NIST).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification
Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule by observing the behavior of atomic nuclei in a magnetic field. It is a powerful tool for confirming the identity of the main compound and for identifying and characterizing impurities.
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆).
-
Experiments: ¹H NMR and ¹³C NMR are standard. 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be used for more complex structural elucidation.
-
Procedure:
-
Dissolve an accurately weighed amount of the DHPPA sample in the deuterated solvent.
-
Acquire the NMR spectra.
-
Process and analyze the spectra to confirm the structure of DHPPA and identify any impurities present.
-
Mandatory Visualizations
Experimental Workflow for Purity Assessment
Caption: Workflow for the comprehensive purity assessment of DHPPA.
Signaling Pathway of 3,4-Dihydroxyphenylpropionic Acid
3,4-Dihydroxyphenylpropionic acid has been shown to exert anti-inflammatory effects by inhibiting histone deacetylase (HDAC) activity.[4][5] This inhibition leads to a reduction in the pro-inflammatory response mediated by the NF-κB signaling pathway.[4]
References
- 1. Acide 3-(3,4-dihydroxyphényl)propionique, 98+ %, Thermo Scientific Chemicals 25 g | Buy Online [thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 4. researchgate.net [researchgate.net]
- 5. gsartor.org [gsartor.org]
Safety Operating Guide
Proper Disposal of 3,4-Dihydroxyphenylpropionic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory research, the safe handling and disposal of chemical compounds are paramount. This guide provides essential, step-by-step procedures for the proper disposal of 3,4-Dihydroxyphenylpropionic acid, ensuring the safety of laboratory personnel and environmental compliance.
The primary and universally recommended method for the disposal of 3,4-Dihydroxyphenylpropionic acid is to entrust the material and its container to a licensed and approved waste disposal facility.[1][2][3][4] This ensures that the chemical is managed in a controlled and environmentally responsible manner.
Key Disposal Procedures
Adherence to a systematic workflow is critical when managing chemical waste. The following steps outline the procedural approach for the disposal of 3,4-Dihydroxyphenylpropionic acid:
-
Consult the Safety Data Sheet (SDS): Always review the most current SDS for 3,4-Dihydroxyphenylpropionic acid from the manufacturer before handling.[1] This document contains vital information regarding hazards, handling protocols, and emergency procedures.
-
Wear Appropriate Personal Protective Equipment (PPE): To prevent skin and eye contact, appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat, must be worn.[1][2]
-
Proper Container Management: Unused or waste product should be kept in its original or a compatible, correctly labeled container.[1][2][3] The container must be tightly closed and stored in a well-ventilated area, away from incompatible materials, until it is ready for disposal.[1][2][3]
-
Waste Collection:
-
Solid Waste: If the compound is in a solid form, carefully sweep it up to avoid creating dust and place it into a suitable, labeled container for disposal.[1][3]
-
Liquid Waste: If the compound is in a solution, absorb the liquid with an inert material such as vermiculite, sand, or earth.[1] Place the absorbed material into a sealed and labeled container.
-
-
Management of Contaminated Materials: Any materials that have come into contact with 3,4-Dihydroxyphenylpropionic acid, such as weighing paper, gloves, or pipette tips, are considered contaminated.[1] These materials must be disposed of in the same manner as the chemical itself.[1]
-
Engage a Licensed Waste Disposal Contractor: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for the collection and disposal of the waste.[1] Do not attempt to dispose of this chemical down the drain or in the regular trash.[1][5]
Data on Disposal Parameters
It is important to note that publicly available Safety Data Sheets and chemical databases do not currently provide specific quantitative data regarding concentration thresholds for various disposal routes or detailed analytical parameters for the waste characterization of 3,4-Dihydroxyphenylpropionic acid.[1] The consistent guidance is to treat the chemical waste through an approved disposal facility.[1]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of 3,4-Dihydroxyphenylpropionic acid.
References
Essential Safety and Logistics for Handling 3,4-Dihydroxyphenyl propionic acid
For researchers, scientists, and drug development professionals, safe handling and disposal of chemical reagents are paramount for laboratory safety and environmental responsibility. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plan for 3,4-Dihydroxyphenyl propionic acid.
Hazard Summary: this compound is known to cause skin and eye irritation, and may cause respiratory irritation.[1][2][3] Adherence to proper safety protocols is crucial to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A task-specific risk assessment should be conducted to determine if additional PPE is required. The following table summarizes the minimum recommended PPE for handling this compound.[4]
| Equipment | Specification | Purpose |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or splash goggles.[4] | Protects eyes from splashes of solutions or contact with solid particles. |
| Hand Protection | Disposable nitrile gloves (minimum). Consider double-gloving for enhanced protection.[4] | Prevents direct skin contact with the chemical. |
| Body Protection | Long-sleeved lab coat. | Protects skin and personal clothing from contamination.[4] |
| Respiratory Protection | Not typically required under normal use conditions with adequate ventilation. A dust mask or respirator may be necessary if handling large quantities or if dust is generated.[3] | Prevents inhalation of dust or aerosols. |
Operational Plan: Handling Procedures
Adherence to a systematic workflow is essential when handling this compound to ensure safety and prevent contamination.
Experimental Protocol for Safe Handling:
-
Consult the Safety Data Sheet (SDS): Before any handling, thoroughly review the manufacturer's SDS for the most current hazard information and safety precautions.[5]
-
Engineering Controls: Ensure work is conducted in a well-ventilated area. A chemical fume hood is recommended, especially when handling powders to avoid dust creation.[1][6]
-
Personal Protective Equipment (PPE): Wear all required PPE as outlined in the table above before handling the chemical.[6]
-
Weighing and Transfer:
-
When weighing the solid, do so in a manner that minimizes dust generation.[5]
-
Use a clean spatula for transferring the solid.
-
If creating a solution, add the solid to the solvent slowly.
-
-
Post-Handling:
Disposal Plan
The standard and recommended procedure for the disposal of this compound and its containers is to use an approved waste disposal plant.[1][2][5][6] This ensures the chemical is managed in a controlled and environmentally sound manner.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Collect unused solid this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated hazardous waste container.[5] Avoid creating dust.[5]
-
Liquid Waste: If in solution, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container.[5] Do not dispose of it down the drain.[5]
-
-
Container Management:
-
Engage Professional Disposal Service:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for the pickup and disposal of the waste.[5]
-
First Aid Measures:
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[2][6]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[2][6]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][2][6]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
